molecular formula C12H21NO4 B558786 trans-4-(Boc-amino)cyclohexanecarboxylic acid CAS No. 53292-89-0

trans-4-(Boc-amino)cyclohexanecarboxylic acid

Numéro de catalogue: B558786
Numéro CAS: 53292-89-0
Poids moléculaire: 243,31 g/mole
Clé InChI: KXMRDHPZQHAXML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trans-4-(Boc-amino)cyclohexanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243,31 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMRDHPZQHAXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967876, DTXSID401194773
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130309-46-5, 53292-89-0, 53292-90-3
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130309-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Boc-amino)cyclohexanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, commonly abbreviated as trans-Boc-ACHC, is a bifunctional alicyclic amino acid derivative. Its rigid cyclohexane scaffold, coupled with the orthogonal protecting group strategy offered by the tert-butoxycarbonyl (Boc) group, makes it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in drug discovery and development. The trans-stereochemistry of the amino and carboxylic acid groups at the 1 and 4 positions provides a defined spatial orientation, which is crucial for designing molecules with specific conformational constraints.[1][2] This compound is frequently utilized as an intermediate in the synthesis of a variety of pharmaceuticals, including Janus Kinase (JAK) inhibitors, and as a component in peptide synthesis.[1][3][4]

Core Chemical and Physical Properties

trans-4-(Boc-amino)cyclohexanecarboxylic acid is typically a white to off-white solid or crystalline powder.[5] It is stable under normal storage conditions, typically kept in a dark, dry place at room temperature.[6] The compound is soluble in polar organic solvents but generally insoluble in water.[2][7]

Table 1: Physical and Chemical Identification
PropertyValue
CAS Number 53292-89-0
Molecular Formula C₁₂H₂₁NO₄[8]
Molecular Weight 243.30 g/mol [8]
IUPAC Name trans-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylic acid
Synonyms Boc-trans-4-aminocyclohexanecarboxylic acid, Boc-1,4-trans-ACHC-OH[4][6]
InChI Key KXMRDHPZQHAXML-KYZUINATSA-N[9]
SMILES CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--C(O)=O[9]
Table 2: Physicochemical Data
PropertyValue
Appearance White to off-white solid/crystalline powder[5]
Melting Point 180-185 °C[5]
pKa 4.76 ± 0.10 (Predicted)[6]
Purity ≥97% to ≥99.0% (HPLC/TLC)[5][8][9]
Storage Room temperature, sealed in dry, dark place[6]
Table 3: Computational Data
PropertyValue
Topological Polar Surface Area (TPSA) 75.63 Ų[8]
LogP 2.1545[8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 3[8]
Rotatable Bonds 2[8]

Reactivity and Functional Group Analysis

The chemical behavior of this compound is dictated by its three primary components: the cyclohexane core, the N-Boc protected amine, and the carboxylic acid. This structure allows for selective manipulation of either the N-terminus or the C-terminus.

G cluster_0 This compound cluster_1 Functional Groups cluster_2 Chemical Reactivity Compound Core Structure Boc Boc-Protected Amine (N-Terminus) Compound->Boc Acid Carboxylic Acid (C-Terminus) Compound->Acid Ring trans-Cyclohexane Scaffold Compound->Ring Deprotection Acid-labile Deprotection (e.g., TFA, HCl) Boc->Deprotection Reacts via Coupling Amide/Ester Formation (e.g., DCC, EDC) Acid->Coupling Reacts via Conformation Provides Rigidity and Defined Stereochemistry Ring->Conformation Imparts

Caption: Logical relationships of the functional moieties.

Experimental Protocols

Synthesis via Catalytic Hydrogenation and Boc Protection

A common industrial route involves the catalytic hydrogenation of p-aminobenzoic acid, followed by Boc protection of the resulting cis/trans mixture of 4-aminocyclohexanecarboxylic acid.[10][11]

  • Hydrogenation: p-Aminobenzoic acid (1 eq) is mixed with a catalyst such as 5% Ruthenium on Carbon (Ru/C) in an aqueous solution of 10% NaOH in an autoclave.[10][11]

  • The mixture is stirred under hydrogen pressure (e.g., 15 bar) at an elevated temperature (e.g., 100 °C) for approximately 20 hours until the starting material is consumed.[10][11] This yields a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[10]

  • Boc Protection: Without isolating the product, the reaction mixture is cooled. Di-tert-butyl dicarbonate (Boc₂O, 1 eq) is added to the aqueous solution.[11]

  • The reaction is stirred, often overnight, allowing for the formation of the Boc-protected amine.[3]

  • Purification: The pH is adjusted, and the product is extracted with an organic solvent like ethyl acetate. The trans isomer can be isolated from the cis isomer through methods like selective esterification or crystallization.[1][3][12]

Boc-Deprotection Protocol

The Boc group is a key feature, providing stable protection for the amine that can be readily removed under acidic conditions without affecting other parts of the molecule.[2]

  • Reagent Preparation: Prepare a solution of a strong acid. Common reagents include 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M hydrogen chloride (HCl) in 1,4-dioxane.[13][14][15]

  • Reaction: Dissolve the this compound in the acidic solution.

  • Monitoring: The reaction is typically rapid, often completing within 30 minutes to a few hours at room temperature.[13][15] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: The solvent and excess acid are removed under reduced pressure. The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt).[14] The free amine can be obtained by neutralization with a base.

G start Start: trans-Boc-ACHC reagent Dissolve in Acidic Solution (e.g., TFA/DCM or HCl/Dioxane) start->reagent react Stir at Room Temperature (30 min - 2h) reagent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Remove Volatiles (Rotary Evaporation) monitor->workup Upon Completion product Product: Amine Salt workup->product

Caption: Typical workflow for Boc-group deprotection.

Applications in Drug Development and Peptide Synthesis

This compound serves as a crucial intermediate for introducing the 4-aminocyclohexanecarboxylic acid scaffold into larger molecules.[1] This moiety acts as a rigid spacer or a conformationally restricted amino acid analogue.

  • Pharmaceutical Intermediates: It is a documented building block in the synthesis of Janus Kinase (JAK) inhibitors and inhibitors of N-myristoyltransferase and CD38.[1][3]

  • Peptide Synthesis: The compound is used in solid-phase peptide synthesis (SPPS) to incorporate a non-natural, rigid amino acid residue into a peptide chain, which can influence the peptide's secondary structure and biological activity.[4][9]

  • Scaffold for Chemical Libraries: Its bifunctional nature allows for derivatization at both the amino and carboxylic acid ends, making it an excellent scaffold for creating diverse libraries of compounds for high-throughput screening.

Spectral Data Summary

While raw spectral data is best sourced from direct analysis, the following provides an overview of expected spectral characteristics.

Table 4: Representative Spectral Data
TechniqueKey Features
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), cyclohexyl protons (multiplets, ~1.2-2.3 ppm), and the NH proton (broad signal).[16][17]
¹³C NMR Resonances for the carbonyls of the Boc group (~155 ppm) and carboxylic acid (~180 ppm), the quaternary carbon of the Boc group (~80 ppm), and various carbons of the cyclohexane ring.[17]
IR Spectroscopy Characteristic absorptions for N-H stretching (~3350 cm⁻¹), C=O stretching of the carbamate (~1685 cm⁻¹) and carboxylic acid (~1710 cm⁻¹).[18]
Mass Spectrometry Expected molecular ion peaks corresponding to [M+H]⁺, [M+Na]⁺, or [M-H]⁻ depending on the ionization mode.

For detailed spectra, direct consultation of analytical data sheets or databases such as ChemicalBook is recommended.[19][17]

References

In-Depth Technical Guide: Trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(Boc-amino)cyclohexanecarboxylic acid is a synthetic, conformationally constrained amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold provides a unique structural motif that is utilized to introduce conformational rigidity into peptides and small molecules. This can lead to enhanced biological activity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in pharmaceutical research.

Chemical and Physical Properties

This compound, with a molecular weight of 243.30 g/mol and a molecular formula of C₁₂H₂₁NO₄, is a white to off-white crystalline solid.[1][2][3][4][5][6] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it a key intermediate in solid-phase peptide synthesis.[6][7]

PropertyValueReference
Molecular Weight 243.30 g/mol [1][2][3][4][5][6]
Molecular Formula C₁₂H₂₁NO₄[1][2][3][5][6]
CAS Number 53292-89-0[1][2][3][4][5]
Appearance White to off-white crystalline solid[8]
Purity Typically ≥97%[1][5]

Synthesis and Production

The synthesis of this compound is a critical process for its application in pharmaceutical development. A common and industrially feasible method involves the stereoselective reduction of p-aminobenzoic acid, followed by the protection of the amino group with a Boc group.

Experimental Protocol: One-Pot Synthesis from p-Aminobenzoic Acid

This protocol outlines a one-pot process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives with a high trans isomer ratio, which is then Boc-protected.[9][10][11]

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium Hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Dichloromethane (DCM)

  • Citric acid

  • Sodium sulfate (Na₂SO₄)

  • Acetone

Procedure:

  • Hydrogenation: In a high-pressure autoclave, a mixture of p-aminobenzoic acid, 5% Ru/C catalyst, and 10% aqueous NaOH is prepared. The mixture is stirred under hydrogen pressure (e.g., 15 bar) at an elevated temperature (e.g., 100°C) until the reaction is complete, yielding a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid with a high trans ratio.[9][10]

  • Boc Protection: Without isolation of the intermediate, the reaction mixture is cooled, and 1 equivalent of Boc anhydride is added to protect the amino group.

  • Work-up and Isolation: The catalyst is filtered off. The aqueous layer is extracted with DCM. The aqueous solution is then acidified with citric acid (to pH ~4) and extracted multiple times with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield this compound.[11][12]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as acetone/water, to obtain the desired purity.[10]

SynthesisWorkflow pABA p-Aminobenzoic Acid Reagents1 5% Ru/C, NaOH, H₂ (15 bar), 100°C Mixture cis/trans-4-Aminocyclohexanecarboxylic Acid pABA->Mixture Hydrogenation Reagents2 Boc Anhydride BocProtected This compound (Crude) Mixture->BocProtected Boc Protection Purification Recrystallization FinalProduct Pure this compound BocProtected->FinalProduct Purification

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The primary application of this compound lies in its use as a conformationally constrained building block in the synthesis of peptidomimetics and other pharmaceutically active compounds.[2][13] Its rigid structure helps to pre-organize the molecule into a specific conformation, which can enhance binding affinity and selectivity for biological targets.

Janus Kinase (JAK) Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[9][10][11][12] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and immunity. Inhibitors of JAKs are being developed for the treatment of autoimmune diseases and cancer.

JAK_Inhibitor_Pathway cluster_0 Drug Synthesis cluster_1 Biological Action Boc_Acid This compound Intermediate Key Synthetic Intermediate Boc_Acid->Intermediate JAK_Inhibitor JAK Inhibitor (e.g., Oclacitinib) Intermediate->JAK_Inhibitor JAK Janus Kinase (JAK) JAK_Inhibitor->JAK Inhibits Signaling Cytokine Signaling Pathway JAK->Signaling Mediates Inflammation Inflammation / Immune Response Signaling->Inflammation Leads to

Caption: Role in JAK inhibitor synthesis and its biological target.

Peptide Synthesis

In peptide synthesis, this compound is used as a non-natural amino acid to introduce conformational constraints.[6][7][13] This is particularly valuable in the design of peptide-based drugs where a specific secondary structure (e.g., a turn or a helix) is required for biological activity. The cyclohexane ring restricts the rotational freedom of the peptide backbone, stabilizing the desired conformation.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined stereochemistry and conformational rigidity make it an ideal component for the synthesis of complex, biologically active molecules. The established synthetic routes and its successful application in the development of targeted therapies, such as JAK inhibitors, underscore its importance in modern pharmaceutical research.

References

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS: 53292-89-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, commonly referred to as trans-4-(Boc-amino)cyclohexanecarboxylic acid, is a pivotal bifunctional molecule in the landscape of modern medicinal chemistry and drug development. Its rigid cyclohexane core imparts conformational constraint, a desirable feature in the design of specific and potent enzyme inhibitors. The presence of a Boc-protected amine and a carboxylic acid group on a trans-disubstituted cyclohexane scaffold makes it a versatile building block for the synthesis of complex molecular architectures, most notably in the development of Janus kinase (JAK) inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of the JAK inhibitor, Oclacitinib.

Chemical and Physical Properties

This compound is a white solid that is stable under normal laboratory conditions.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 53292-89-0[2][3]
Molecular Formula C₁₂H₂₁NO₄[2][3]
Molecular Weight 243.30 g/mol [2][3]
Appearance White to off-white solid/crystals[1]
Purity ≥97% (commercially available)[3]
Melting Point 181.0 to 185.0 °C
Boiling Point 396.7±31.0 °C (Predicted)
Density 1.12±0.1 g/cm³ (Predicted)
Solubility Soluble in polar organic solvents
SMILES CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--C(O)=O[3]
InChI Key KXMRDHPZQHAXML-KYZUINATSA-N

Synthesis of this compound

The synthesis of this compound with a high diastereomeric excess of the trans isomer is crucial for its application in pharmaceuticals. A common and efficient method involves the catalytic hydrogenation of p-aminobenzoic acid followed by Boc protection. A one-pot process has been developed to achieve a high trans to cis ratio.[4]

Experimental Protocol: One-Pot Synthesis from p-Aminobenzoic Acid[4][5]

This protocol describes a one-pot synthesis that yields a high trans-isomer ratio.

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on Carbon (Ru/C)

  • 10% Sodium Hydroxide (NaOH) solution

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetone

  • Dichloromethane (DCM)

  • Citric acid

  • Sodium sulfate (Na₂SO₄)

  • Hydrogen gas (H₂)

Procedure:

  • Hydrogenation: In a high-pressure autoclave, a mixture of p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH solution (100.0 mL) is prepared.

  • The autoclave is purged with hydrogen gas and then pressurized to 15 bar of hydrogen.

  • The reaction mixture is stirred at 100 °C for 20 hours.

  • Reaction completion is monitored by Thin Layer Chromatography (TLC). According to NMR analysis of the crude reaction mixture, a cis to trans ratio of approximately 1:4.6 is typically achieved.

  • Boc Protection: The reaction mixture is cooled, and the catalyst is not filtered. Acetone and Boc anhydride are added to the mixture.

  • The reaction is stirred until the Boc protection is complete (monitored by TLC).

  • Work-up and Isolation: The catalyst is filtered off, and the acetone is removed under reduced pressure. The aqueous layer is extracted with dichloromethane (DCM).

  • The aqueous layer is then acidified to pH 4 with a 20% citric acid solution and extracted multiple times with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification (Separation of Isomers): A subsequent esterification of the cis-isomer can be performed to facilitate the separation and isolation of the pure this compound.[5] A detailed procedure for the separation of the cis and trans isomers is described in patent literature, involving selective esterification of the cis isomer.[5]

Synthesis Workflow

G cluster_synthesis Synthesis of this compound pABA p-Aminobenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C, NaOH, H₂, 100°C, 15 bar) pABA->hydrogenation mixture cis/trans-4-Aminocyclohexanecarboxylic Acid Mixture hydrogenation->mixture boc_protection Boc Protection (Boc₂O, Acetone) mixture->boc_protection boc_mixture cis/trans-4-(Boc-amino)cyclohexanecarboxylic Acid boc_protection->boc_mixture separation Isomer Separation (Selective Esterification of cis-isomer) boc_mixture->separation product This compound separation->product

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Synthesis of Oclacitinib

This compound is a key building block in the synthesis of Oclacitinib, a selective JAK1 and JAK3 inhibitor used for the treatment of allergic dermatitis in dogs. The synthesis involves the coupling of the cyclohexane moiety with the pyrrolo[2,3-d]pyrimidine core of the molecule.

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

G cluster_pathway JAK-STAT Signaling Pathway cluster_inhibition Inhibition by Oclacitinib cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT receptor->stat Recruitment p_jak P-JAK jak->p_jak Autophosphorylation p_stat P-STAT stat->p_stat p_jak->receptor Phosphorylation p_jak->stat Phosphorylation dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Target Gene Transcription nucleus->gene oclacitinib Oclacitinib oclacitinib->jak Inhibits G cluster_synthesis Synthesis of Oclacitinib start This compound amide_formation Amide Formation (Methylamine, Coupling Agent) start->amide_formation intermediate1 N-methyl-trans-4-(Boc-amino)cyclohexanecarboxamide amide_formation->intermediate1 deprotection Boc Deprotection (TFA or HCl) intermediate1->deprotection intermediate2 N-methyl-trans-4-aminocyclohexanecarboxamide deprotection->intermediate2 coupling Coupling Reaction (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) intermediate2->coupling intermediate3 Oclacitinib Precursor coupling->intermediate3 final_steps Further Modifications (e.g., Sulfonamide formation) intermediate3->final_steps product Oclacitinib final_steps->product

References

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic acid: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-(Boc-amino)cyclohexanecarboxylic acid, a key building block in medicinal chemistry and pharmaceutical development. The document details its chemical structure, stereochemistry, physicochemical properties, and synthetic methodologies, with a focus on providing practical information for laboratory and developmental applications.

Chemical Structure and Stereochemistry

This compound is a derivative of cyclohexane where a carboxylic acid group and a Boc-protected amino group are attached to the 1 and 4 positions of the cyclohexane ring, respectively. The "trans" designation is crucial as it defines the stereochemical relationship between these two substituents.[1]

Stereochemistry: In the trans isomer, the carboxylic acid and the Boc-amino groups are situated on opposite sides of the cyclohexane ring. This arrangement results in a more linear and rigid structure compared to its cis counterpart, where the substituents are on the same side. The cyclohexane ring typically adopts a chair conformation to minimize steric strain, with the bulky substituents preferentially occupying the equatorial positions. This defined stereochemistry is critical for its application in drug design, as it influences the molecule's shape and how it interacts with biological targets.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are essential for structure elucidation and confirmation, detailed, publicly available datasets for NMR peak lists and crystallographic bond lengths and angles are not readily found in the searched literature.

PropertyValueReference
Molecular Formula C₁₂H₂₁NO₄[2][3][4]
Molecular Weight 243.30 g/mol [2][3]
CAS Number 53292-89-0[3]
Appearance White to off-white crystalline powder[5]
Melting Point 183 °C[3]
Solubility Soluble in methanol[3]
TPSA (Topological Polar Surface Area) 75.63 Ų[2]
LogP 2.1545[2]

Experimental Protocols

The synthesis of this compound is a critical process for its application in drug discovery. The primary challenge lies in achieving a high diastereomeric excess of the trans isomer. Below are detailed methodologies for its synthesis and purification.

Synthesis via Hydrogenation of p-Aminobenzoic Acid and Subsequent Boc Protection

This one-pot method is an efficient route to obtain the desired product with a favorable trans to cis isomer ratio.

Step 1: Hydrogenation of p-Aminobenzoic Acid

  • In a high-pressure autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) (2.50 g), and a 10% aqueous solution of sodium hydroxide (NaOH) (100.0 mL).[6]

  • Seal the autoclave and stir the mixture at 100 °C under a hydrogen gas pressure of 15 bar.[6]

  • Maintain these conditions for approximately 20 hours, monitoring the reaction for the disappearance of the starting material using thin-layer chromatography (TLC).[6] According to NMR analysis of the crude reaction mixture, a cis to trans isomer ratio of approximately 1:4.6 can be achieved.[6]

Step 2: In-situ Boc Protection

  • After the hydrogenation is complete, do not filter the catalyst. Add acetone (327.3 mL) and di-tert-butyl dicarbonate (Boc anhydride) (16.63 g, 0.07 mol) to the reaction mixture.[7]

  • Stir the mixture at room temperature for 20 hours.[7]

  • Filter the catalyst through celite and wash with a 4:1 (v/v) mixture of acetone and water.[7]

  • Remove the acetone from the filtrate under reduced pressure.[7]

  • Extract the aqueous layer with dichloromethane (DCM).[7]

  • Acidify the aqueous solution to a pH of 4 using citric acid and extract multiple times with DCM.[7]

  • Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product as a mixture of cis and trans isomers.[7]

Separation of trans and cis Isomers

The separation of the desired trans isomer from the cis isomer can be achieved through selective esterification of the cis isomer, followed by extraction.

  • Suspend the mixture of cis and this compound (12.99 g, 0.05 mol, with a cis:trans ratio of 1:3.6) and potassium carbonate (K₂CO₃) (2 g, 0.06 mol) in acetone (259 mL).

  • Add bromoethane (1.93 mL, 2.82 g, 0.02 mol) to the stirred suspension.

  • Heat the reaction mixture at 60 °C for 3 hours, during which a white precipitate will form.

  • Cool the mixture to room temperature and then to -10 °C, stirring for 1 hour.

  • Filter the precipitate and wash with cold acetone.

  • Add the precipitate to a mixture of 20% citric acid and DCM. Separate the layers.

  • Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the pure this compound. A yield of 62% with a purity of 99.1% has been reported for this separation process.[6]

Visualization of Synthetic Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Start p-Aminobenzoic Acid Hydrogenation Hydrogenation (Ru/C, NaOH, H2, 100°C, 15 bar) Start->Hydrogenation Boc_Protection In-situ Boc Protection (Boc Anhydride, Acetone) Hydrogenation->Boc_Protection Mixture cis/trans Mixture Boc_Protection->Mixture Selective_Esterification Selective Esterification of cis-isomer (Bromoethane, K2CO3) Mixture->Selective_Esterification Extraction Extraction and Isolation Selective_Esterification->Extraction Final_Product Pure this compound Extraction->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.[8] Its rigid, trans-substituted cyclohexane scaffold serves as a non-peptidic conformational constraint in peptidomimetics and other small molecule drugs. Notably, it has been utilized in the synthesis of Janus Kinase (JAK) inhibitors, which are a class of drugs used to treat inflammatory diseases.[1] The Boc-protecting group allows for its straightforward incorporation into peptide synthesis protocols.

References

In-Depth Technical Guide: Solubility of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, often abbreviated as Boc-ACHA, is a pivotal building block in medicinal chemistry and pharmaceutical development. Its rigid cyclohexane scaffold makes it a valuable component in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the known solubility properties of trans-4-(Boc-amino)cyclohexanecarboxylic acid and outlines a detailed protocol for its quantitative determination.

Physicochemical Properties

  • Molecular Formula: C₁₂H₂₁NO₄

  • Molecular Weight: 243.30 g/mol

  • Appearance: White to off-white crystalline powder

  • Melting Point: Approximately 181-185 °C

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative solubility information has been reported in various technical documents and supplier specifications. The following table summarizes the known qualitative solubility of the compound in common organic solvents.

SolventTypeQualitative Solubility
Methanol (MeOH)Polar ProticSoluble
Tetrahydrofuran (THF)Polar AproticSoluble
Chloroform (CHCl₃)NonpolarSlightly Soluble
AlcoholsPolar ProticSoluble
EthersPolar AproticSoluble
WaterPolar ProticInsoluble

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Slightly Soluble" suggests limited dissolution. "Insoluble" implies negligible solubility under standard conditions.

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in a given organic solvent. This method is based on the shake-flask technique, which is considered the gold standard for solubility measurement.

4.1 Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.01 mg)

  • Screw-capped vials (e.g., 4 mL glass vials with PTFE-lined caps)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

4.2 Experimental Workflow

G Experimental Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial equilibrate Agitate at constant temperature (e.g., 24-72h) prep_vial->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge aliquot Withdraw supernatant centrifuge->aliquot filter Filter through 0.22 µm syringe filter aliquot->filter dilute Dilute sample accurately filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify against calibration curve hplc->quantify

Caption: Workflow for determining equilibrium solubility.

4.3 Step-by-Step Procedure

  • Preparation of Stock Solutions for Calibration Curve:

    • Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed screw-capped vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact mass of the compound added.

    • Add a precise volume of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The presence of solid material at the end of this period is essential.

  • Sample Processing:

    • After equilibration, remove the vials and allow the excess solid to settle.

    • Centrifuge the vials at a moderate speed to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

  • Analysis and Calculation:

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

    • Calculate the original concentration in the saturated solution (i.e., the solubility) by applying the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Application: Solvent Selection for Peptide Synthesis

The solubility of this compound is a critical factor in applications such as Solid-Phase Peptide Synthesis (SPPS). Inadequate solubility can lead to poor coupling efficiency and incomplete reactions. The following diagram illustrates a decision-making process for addressing solubility challenges during SPPS.

G Solvent Selection Logic for SPPS cluster_troubleshoot Troubleshooting start Start: Dissolve Boc-ACHA in primary solvent (e.g., DMF) check_sol Is the solution clear? start->check_sol proceed Proceed with activation and coupling check_sol->proceed Yes sonicate Apply sonication/gentle warming (≤ 40°C) check_sol->sonicate No check_sol2 Is the solution clear now? sonicate->check_sol2 check_sol2->proceed Yes co_solvent Use a co-solvent system (e.g., DMF/DCM/NMP) check_sol2->co_solvent No co_solvent->proceed stronger_solvent Dissolve in minimal DMSO, then dilute co_solvent->stronger_solvent If still insoluble stronger_solvent->proceed

Caption: Decision tree for solvent selection in SPPS.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its qualitative behavior indicates good solubility in polar organic solvents like methanol and THF. For applications requiring precise concentration control, such as in process chemistry and formulation, it is imperative to determine the solubility quantitatively. The detailed experimental protocol provided in this guide offers a robust framework for obtaining reliable solubility data. This information is critical for optimizing reaction conditions, ensuring reproducibility, and facilitating the successful application of this important building block in drug discovery and development.

An In-Depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties and relevant experimental methodologies for trans-4-(Boc-amino)cyclohexanecarboxylic acid, a key building block in medicinal chemistry and peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a non-natural amino acid derivative widely utilized in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its Boc (tert-butyloxycarbonyl) protecting group provides stability and facilitates its use in various chemical reactions, particularly in solid-phase peptide synthesis.[1][2]

Physical State: At room temperature, this compound typically presents as a white to off-white solid.[1][3][4] It can be found in various forms, including crystalline powder, crystals, or powder.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and databases.

ParameterValueCitations
Melting Point 180-185 °C[3]
183 °C[5]
Molecular Formula C₁₂H₂₁NO₄[1][2][6][7][8][9]
Molecular Weight 243.30 g/mol [5][6]
243.27 g/mol [1]
Purity (Typical) ≥97% - ≥99% (by HPLC, GC, or TLC)[1][2][3][5][6]
CAS Number 53292-89-0[1][4][6][7]

Experimental Protocols

3.1. General Protocol for Melting Point Determination

The melting point of a solid organic compound like this compound is a critical indicator of its purity. The following is a standard protocol for its determination using a capillary melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Spatula

  • Mortar and pestle (if the sample is not already a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

  • Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound or for a rough determination, heat the sample rapidly and observe the approximate melting range.

    • For an accurate determination, repeat the process with a fresh sample. Heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first liquid drop appears (the beginning of the melting range) and the temperature at which the entire sample has melted into a clear liquid (the end of the melting range). A pure substance will typically have a sharp melting range of 1-2 °C.

3.2. Synthesis of this compound

The following is a representative synthetic protocol for the preparation of this compound from trans-4-aminocyclohexanecarboxylic acid.[4][10]

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Brine solution

Procedure:

  • A solution of trans-4-aminocyclohexanecarboxylic acid and sodium hydroxide in water and tert-butanol is prepared and cooled to 0 °C.[4][10]

  • Di-tert-butyl dicarbonate is slowly added to the cooled solution.[4][10]

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.[4][10]

  • After the reaction is complete, the pH of the mixture is adjusted to approximately 6 using HCl.[4]

  • The product is then extracted with ethyl acetate.[4]

  • The combined organic phases are washed with a brine solution, dried, and concentrated under reduced pressure to yield the final product.[4]

Visualization of Application in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates its role in the elongation of a peptide chain.

SPPS_Workflow Resin Solid Support (e.g., Merrifield Resin) Coupling1 Coupling Resin->Coupling1 Fmoc_AA1 Fmoc-Protected Amino Acid 1 Fmoc_AA1->Coupling1 1. Washing1 Washing Coupling1->Washing1 2. Deprotection1 Fmoc Deprotection (Piperidine) Washing2 Washing Deprotection1->Washing2 4. Washing1->Deprotection1 3. Boc_Trans_AA trans-4-(Boc-amino) cyclohexanecarboxylic acid Coupling2 Coupling Boc_Trans_AA->Coupling2 5. Cleavage Cleavage from Resin & Side-Chain Deprotection Coupling2->Cleavage 6. Repeat cycle 7. Final Cleavage Washing2->Coupling2 Peptide Final Peptide Cleavage->Peptide 8.

Caption: Workflow of Solid-Phase Peptide Synthesis.

References

Spectroscopic and Spectrometric Analysis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid is a valuable building block in organic synthesis, particularly in the preparation of peptidomimetics and other biologically active molecules. Its rigid cyclohexane scaffold and the presence of both a protected amine and a carboxylic acid functionality make it a versatile component in drug discovery and development. This technical guide provides a comprehensive overview of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this compound, along with detailed experimental protocols for data acquisition.

Molecular Structure

Chemical Formula: C₁₂H₂₁NO₄[1][2][3]

Molecular Weight: 243.30 g/mol [1][2][3]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of trans-4-(Boc-amino)cyclohexanecarboxylic acid is characterized by signals corresponding to the protons of the cyclohexane ring, the Boc protecting group, and the carboxylic acid.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Broad Singlet1H-COOH
~4.5Broad Singlet1H-NH-
~3.4Multiplet1HCH-N
~2.2Multiplet1HCH-COOH
~2.0 & ~1.2Multiplets8HCyclohexane CH₂
1.44Singlet9H-C(CH₃)₃

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~177-COOH
~155-NH-C =O
~79-O-C (CH₃)₃
~49C H-N
~43C H-COOH
~32Cyclohexane CH₂
~28-C(C H₃)₃

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3340MediumN-H stretch (Amide)
2950-2850StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)
~1685StrongC=O stretch (Amide)
~1520MediumN-H bend (Amide II)
~1250StrongC-O stretch (Carboxylic acid)
~1170StrongC-O stretch (Boc group)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 243.30 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule can be observed in both positive and negative ion modes.

m/zIon
244.15[M+H]⁺
266.13[M+Na]⁺
242.14[M-H]⁻[2]

Note: The observed m/z values can vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

2. Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum and assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

2. Data Acquisition:

  • Instrument: Fourier-transform infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

3. Data Processing:

  • Perform a background scan with no sample present.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

Mass Spectrometry

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

2. Data Acquisition:

  • Instrument: Mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and/or negative.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Capillary Voltage: Typically 3-5 kV.

  • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.

3. Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Analyze the isotopic pattern to confirm the elemental composition.

  • If fragmentation data is acquired (MS/MS), analyze the fragment ions to further confirm the structure.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Elucidation Sample Compound: This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare ATR or KBr Pellet Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (ESI) MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction, Peak Assignment NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc MS_Proc Identify Molecular Ion, Analyze Fragments MS_Acq->MS_Proc Interpretation Combine all spectral data to confirm the molecular structure NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation

A generalized workflow for the spectral analysis of a chemical compound.

References

Commercial Availability and Synthetic Utility of trans-4-(Boc-amino)cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(Boc-amino)cyclohexanecarboxylic acid is a key bifunctional building block employed in medicinal chemistry and peptide synthesis. Its rigid cyclohexane scaffold provides conformational constraint, a desirable feature in the design of peptidomimetics and other bioactive molecules. The presence of a Boc-protected amine and a carboxylic acid allows for its directional incorporation into larger molecular frameworks. This technical guide provides an in-depth overview of its commercial availability, key applications, and detailed experimental protocols for its use.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is between 97% and >99%. It is generally sold as a white to off-white solid. Below is a summary of representative suppliers and their product specifications.

SupplierPurityAvailable Quantities
Sigma-Aldrich≥98.0% (TLC)Gram quantities
TCI Chemicals>98.0% (GC)(T)5g, 25g
AChemBlock97%25g
Biotuva Life Sciences98%1g, 5g, 25g, 100g
Daken Chemical98.0%Bulk quantities available upon request
ChemScene≥97%Inquire for sizes
Chem-Impex≥ 99% (GC)Inquire for sizes
Baishixing-Custom, typically 100-200KGs in stock

Core Applications

The primary application of this compound lies in its use as a non-natural amino acid in peptide synthesis and as a linker molecule in the development of pharmaceuticals.[][2][3] Its conformationally restricted cyclohexane ring is utilized to introduce structural rigidity into peptide chains, which can lead to enhanced biological activity and metabolic stability.

A notable application is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that target autoimmune diseases and myeloproliferative neoplasms.[2][4][5] The compound serves as a key intermediate in the construction of the inhibitor scaffold.[2][4][5]

Experimental Protocols

The following section details a generalized experimental protocol for the incorporation of this compound into a growing peptide chain using Boc-based solid-phase peptide synthesis (SPPS).

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps for coupling this compound to a resin-bound amine.

1. Resin Preparation and Swelling:

  • The appropriate resin (e.g., Merrifield, PAM) is placed in a reaction vessel.

  • The resin is swollen in dichloromethane (DCM) for 1-2 hours to allow for optimal diffusion of reagents.

  • The DCM is drained, and the resin is washed multiple times with DCM.

2. Boc Deprotection:

  • The peptide-resin is treated with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminus of the resin-bound peptide.[6][7]

  • The resin is then thoroughly washed with DCM to remove residual TFA, followed by a neutralization step using a 5-10% solution of diisopropylethylamine (DIEA) in DCM.[7]

  • Finally, the resin is washed with DCM and then dimethylformamide (DMF) to prepare for the coupling step.

3. Amino Acid Coupling:

  • In a separate vessel, this compound (typically 2-4 equivalents relative to the resin loading) is pre-activated. A common method involves dissolving the amino acid in DMF and adding a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1 equivalent) and an additive like 1-hydroxybenzotriazole (HOBt) (1 equivalent) to suppress racemization. The mixture is allowed to react for a short period.

  • The activated this compound solution is then added to the deprotected peptide-resin.

  • The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).

4. Washing:

  • After the coupling reaction is complete, the resin is drained and thoroughly washed with DMF and then DCM to remove excess reagents and byproducts, such as dicyclohexylurea (DCU) if DCC was used.

This four-step cycle (Deprotection, Neutralization, Coupling, Washing) is repeated for each subsequent amino acid to be added to the peptide chain.

5. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In the Boc/Bzl strategy, this is typically accomplished using a strong acid such as anhydrous hydrogen fluoride (HF).[6]

  • The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow of incorporating this compound into a peptide chain via Boc-SPPS.

Boc_SPPS_Workflow Start Start: Peptide-Resin (Boc-Protected) Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Coupling 3. Coupling: Activated trans-4-(Boc-amino) cyclohexanecarboxylic acid Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End End: Peptide-Resin (Lengthened by one residue, Boc-Protected) Wash3->End Cycle Repeat Cycle for next amino acid End->Cycle

Caption: Boc solid-phase peptide synthesis (SPPS) cycle.

Amide_Bond_Formation CarboxylicAcid trans-4-(Boc-amino) cyclohexanecarboxylic acid R-COOH ActivatedEster Activated Intermediate O-Acylisourea CarboxylicAcid->ActivatedEster Activation PeptideBond {Amide Bond Formation} CarboxylicAcid->PeptideBond CouplingReagent Coupling Reagent (e.g., DCC, HOBt) CouplingReagent->CarboxylicAcid ActivatedEster->PeptideBond ResinAmine Resin-Bound Amine Resin-NH2 ResinAmine->PeptideBond Product Lengthened Peptide Resin-NH-CO-R PeptideBond->Product

Caption: Amide bond formation logical relationship.

References

The Strategic Utility of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(Boc-amino)cyclohexanecarboxylic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its rigid cyclohexane scaffold, coupled with the orthogonally protected amine and carboxylic acid functionalities, offers a unique combination of structural pre-organization and versatile reactivity. This guide provides an in-depth technical overview of its properties, synthesis, and critical applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below.

PropertyValueReferences
CAS Number 53292-89-0[1][2][3]
Molecular Formula C₁₂H₂₁NO₄[2][4][5]
Molecular Weight 243.30 g/mol [1][4][5]
Appearance White to off-white powder/crystals[1][5]
Melting Point 181.0 to 185.0 °C[5]
Purity ≥97% (typically ≥98.0% by TLC or HPLC)[1][2][4]
Solubility Soluble in methanol
Storage Room temperature, in a cool and dark place[4]

Synthesis of the Building Block

The efficient synthesis of this compound is crucial for its widespread application. Several synthetic routes have been developed, primarily focusing on achieving a high trans to cis isomeric ratio.

Method 1: Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid

This is a straightforward and widely used method starting from the commercially available trans-4-aminocyclohexanecarboxylic acid.

Experimental Protocol:

  • To a stirred solution of trans-4-aminocyclohexanecarboxylic acid (1.0 g, 6.98 mmol) in a mixture of tert-butanol (10 mL) and water (10 mL), sodium hydroxide (0.307 g, 7.68 mmol) is added at 0 °C.

  • Di-tert-butyl dicarbonate (Boc₂O) (1.7 g, 7.68 mmol) is then added slowly to the reaction mixture.

  • The mixture is allowed to warm to room temperature and stirred overnight.

  • Upon reaction completion, the pH is adjusted to approximately 6 with 6N HCl.

  • The reaction mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic phases are washed with brine (25 mL) and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the white solid product.

Quantitative Data:

ParameterValueReference
Yield 82.8%
Method 2: Catalytic Hydrogenation of 4-Aminobenzoic Acid followed by Boc Protection

This method provides a one-pot approach to obtaining the Boc-protected trans-isomer with a good isomeric ratio.

Experimental Protocol:

  • In an autoclave, p-aminobenzoic acid (10.0 g, 0.07 mol) is mixed with 5% Ru/C (2.50 g) and 10% aqueous NaOH (100.0 mL).[6][7]

  • The mixture is stirred at 100 °C under a hydrogen pressure of 15 bar for 20 hours.[6][7]

  • After cooling, the catalyst is filtered off.

  • Without isolation of the intermediate, acetone and Boc anhydride (1.0 equivalent) are added to the reaction mixture.[6][7]

  • The reaction is stirred until completion, followed by work-up to isolate the product.

Quantitative Data:

ParameterValueReference
cis:trans ratio 1:4.6[6]
Overall Yield 47%[6][7]

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: The Case of Oclacitinib

A prominent application of this compound is in the synthesis of Oclacitinib, a selective JAK1 and JAK3 inhibitor used for the treatment of allergic dermatitis in dogs.[8][9] The cyclohexane moiety of the building block plays a crucial role in the proper orientation of the molecule within the ATP-binding pocket of the JAK enzyme.

Synthetic Workflow for Oclacitinib

The synthesis involves the coupling of the deprotected amino group of the cyclohexane building block with a pyrrolo[2,3-d]pyrimidine core, followed by further functionalization.

G A This compound B Deprotection (e.g., TFA or HCl) A->B Step 1 C trans-4-aminocyclohexanecarboxylic acid B->C D Amide Coupling with activated pyrrolo[2,3-d]pyrimidine C->D Step 2 E Intermediate D->E F Reduction and further modifications E->F Step 3 G Oclacitinib F->G

Caption: General synthetic workflow for Oclacitinib.

Detailed Experimental Protocol for a Key Step in Oclacitinib Synthesis

The following protocol describes a crucial coupling step in a reported synthesis of Oclacitinib.

  • A mixture of the deprotected amino-cyclohexane intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3 equivalents), and potassium carbonate (3 equivalents) in a mixture of dioxane and water is refluxed for 24 hours.[10]

  • The reaction mixture is then poured into water and extracted with an organic solvent.[10]

  • The organic layer is separated and further purified to yield the coupled product.[10]

Quantitative Data for Oclacitinib Synthesis Steps (Illustrative):

StepReactantsReagents/ConditionsProductYieldReference
1 Compound C5, 4-chloro-7H-pyrrolo[2,3-d]pyrimidineK₂CO₃, dioxane/water, refluxCompound D680%[10]
2 Compound D6Concentrated H₂SO₄Oclacitinib90%[10]

The JAK-STAT Signaling Pathway and Mechanism of Action of Oclacitinib

Oclacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is activated by various cytokines involved in inflammation and allergic responses.

JAK-STAT Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 5. STAT Recruitment pJAK p-JAK JAK->pJAK 3. Autophosphorylation pSTAT p-STAT STAT->pSTAT pJAK->Receptor 4. Receptor Phosphorylation pJAK->STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Oclacitinib Oclacitinib Oclacitinib->pJAK Inhibition Transcription Gene Transcription DNA->Transcription 9. Gene Activation

Caption: Oclacitinib inhibits the JAK-STAT signaling pathway.

By inhibiting JAK1 and to a lesser extent JAK3, Oclacitinib blocks the phosphorylation and activation of STAT proteins.[9] This prevents the translocation of STAT dimers to the nucleus, thereby inhibiting the transcription of genes encoding pro-inflammatory and pruritogenic cytokines such as IL-2, IL-4, IL-6, IL-13, and IL-31.[8][9]

Inhibitory Activity of Oclacitinib against JAK Family Enzymes:

EnzymeIC₅₀ (nM)Reference
JAK1 10[9]
JAK2 18[8]
JAK3 99[9]
TYK2 84[8]

Other Applications

Beyond its use in the synthesis of JAK inhibitors, the rigid cyclohexane scaffold of this compound makes it a valuable building block for creating peptide mimetics.[11] The defined stereochemistry of the trans-isomer allows for the precise spatial arrangement of pharmacophoric groups, which is critical for mimicking peptide secondary structures and achieving desired biological activity. It is also utilized in the synthesis of other enzyme inhibitors and as a versatile intermediate in the preparation of various complex molecules.[11]

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined structure and orthogonal protecting groups facilitate the synthesis of complex molecules with high stereochemical control. Its crucial role in the industrial synthesis of the JAK inhibitor Oclacitinib highlights its significance in drug development. The continued exploration of this building block in the design of novel peptide mimetics and other enzyme inhibitors promises to yield new therapeutic agents with enhanced efficacy and selectivity.

References

Methodological & Application

Application Notes and Protocols: Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid from p-Aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid is a crucial building block in the synthesis of various pharmaceutically active compounds, including Janus Kinase (JAK) inhibitors.[1][2][3] Its rigid cyclohexane scaffold and defined stereochemistry are valuable for designing molecules with specific conformational constraints. This document provides detailed protocols for the synthesis of the target compound starting from readily available p-aminobenzoic acid. The primary route involves a one-pot catalytic hydrogenation of the aromatic ring, followed by in-situ protection of the resulting amino group and subsequent separation of the desired trans-isomer.

Synthetic Workflow

The synthesis is a multi-step process beginning with the reduction of the aromatic ring, followed by protection and purification. The overall workflow is designed to maximize the yield of the desired trans-isomer, which is the thermodynamically more stable product.

G cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_intermediate Intermediate Mixture cluster_separation Purification cluster_end Final Products start p-Aminobenzoic Acid step1 Step 1: Catalytic Hydrogenation (Ru/C, H₂, NaOH, 100°C, 15 bar) start->step1 One-Pot Process inter1 Cis/Trans Mixture of 4-Aminocyclohexanecarboxylic Acid step1->inter1 step2 Step 2: Boc Protection (Boc Anhydride, Acetone) inter2 Cis/Trans Mixture of 4-(Boc-amino)cyclohexanecarboxylic acid step2->inter2 inter1->step2 sep Step 3: Isomer Separation (Selective Esterification of Cis-Isomer & Extraction) inter2->sep byproduct Cis-Isomer Byproduct (Esterified) sep->byproduct end_product trans-4-(Boc-amino)cyclohexanecarboxylic acid sep->end_product

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis, derived from a one-pot process.[1][2][3][4]

StepParameterValueReference
1. Catalytic Hydrogenation Starting Materialp-Aminobenzoic Acid (10.0 g, 0.07 mol)[2][3]
Catalyst5% Ru/C (2.50 g)[2][3]
Conditions100°C, 15 bar H₂, 20 h in 10% NaOH[2][3]
ConversionFull Conversion (by TLC and NMR)[2][3]
Stereoselectivitycis:trans ratio = 1:4.6 (~82% trans)[2][3]
2. Boc-Protection (in-situ) ReagentBoc Anhydride (1.0 eq)[4]
Yield (cis/trans mixture)70%[2]
Purity (cis/trans mixture)92%[2]
3. Separation of Trans-Isomer MethodSelective esterification of cis-isomer[2]
Yield (isolated trans)62%[1]
Purity (isolated trans)99.1%[1]
Overall Process Overall Yield47%[1][2]

Experimental Protocols

Protocol 1: One-Pot Catalytic Hydrogenation and Boc-Protection

This protocol describes the conversion of p-aminobenzoic acid to a cis/trans mixture of 4-(Boc-amino)cyclohexanecarboxylic acid in a single reaction vessel.

  • Reaction Setup: In a suitable autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (2.50 g), and a 10% aqueous solution of sodium hydroxide (NaOH, 100.0 mL).[2][3]

  • Hydrogenation: Seal the autoclave and purge it with nitrogen gas before introducing hydrogen. Pressurize the vessel to 15 bar with hydrogen gas.[2][3]

  • Reaction Execution: Heat the mixture to 100°C and stir vigorously for 20 hours. Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) (DCM/MeOH/NH₃ = 5/5/1 v/v/v, ninhydrin stain).[2][3] NMR analysis at this stage should confirm full conversion and a cis:trans isomer ratio of approximately 1:4.6.[2][3]

  • Boc-Protection: After cooling the reaction mixture to room temperature and carefully venting the hydrogen, do not filter the catalyst. Add acetone (327 mL) and Di-tert-butyl dicarbonate (Boc anhydride, 16.63 g, 0.07 mol, 1.0 eq) to the mixture.[4]

  • Work-up of Mixture: Stir the resulting mixture at room temperature. Once the protection reaction is complete (monitored by TLC), filter the catalyst. Evaporate the acetone under reduced pressure.[2]

  • Extraction: The remaining aqueous layer (pH ≈ 9) should be extracted three times with dichloromethane (DCM, 3x75 mL) to remove some impurities.[2] Acidify the aqueous solution to pH 4 using a 20% citric acid solution.[2]

  • Isolation of Mixed Product: Extract the acidified aqueous layer five times with DCM (5x100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the mixed cis/trans 4-(Boc-amino)cyclohexanecarboxylic acid product.[2] The expected yield is approximately 12.99 g (70%) with a purity of 92%.[2]

Protocol 2: Separation of this compound

This protocol details the separation of the desired trans-isomer from the cis/trans mixture obtained in Protocol 1 via selective esterification of the cis-isomer.

  • Reaction Setup: Suspend the cis/trans Boc-amino acid mixture (12.99 g, 0.05 mol) and potassium carbonate (K₂CO₃, 2 g, 0.06 mol, ~1.2 eq relative to the cis content) in acetone (259 mL).[2]

  • Selective Esterification: To the stirred suspension, add bromoethane (1.93 mL, 2.82 g, 0.02 mol). Note: This amount is calculated to be approximately 2.0 equivalents relative to the cis-isomer content in the mixture.[2]

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 3 hours, during which a white precipitate will form.[2]

  • Crystallization: Cool the mixture to room temperature over 30 minutes and then continue stirring at -10°C for 1 hour.[2]

  • Filtration: Filter the white precipitate and wash it with cold acetone (100 mL, cooled to -10°C). The precipitate is the potassium salt of the desired trans-acid.[1][2]

  • Acidification and Extraction: Add the precipitate to a mixture of 20% citric acid (200 mL) and DCM (100 mL). Separate the layers. Extract the aqueous layer four more times with DCM (4x100 mL).[1][2]

  • Final Isolation: Combine all organic layers, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Dry the resulting solid overnight to yield pure trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid.[1] The expected yield is approximately 8.06 g (62% from the mixed isomers) with a purity of 99.1%.[1]

References

Application Notes and Protocols for the Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is a valuable building block in medicinal chemistry, notably utilized as a key intermediate in the synthesis of various pharmaceutical agents, including Janus kinase (JAK) inhibitors.[1][2][3] The synthesis of the pure trans isomer presents a challenge, as catalytic hydrogenation of aromatic precursors often yields a mixture of cis and trans isomers.[1][4]

These application notes provide detailed protocols for the synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid, focusing on the catalytic hydrogenation of p-aminobenzoic acid. The protocols described herein are designed to be robust and scalable for industrial applications, employing low hydrogen pressure.[3][4]

Catalytic Hydrogenation of p-Aminobenzoic Acid

The primary route for the synthesis of 4-(Boc-amino)cyclohexanecarboxylic acid via catalytic hydrogenation involves a one-pot process starting from p-aminobenzoic acid. This process consists of two main steps:

  • Catalytic Hydrogenation: The aromatic ring of p-aminobenzoic acid is hydrogenated to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.

  • Boc Protection: The amino group of the resulting cyclohexanecarboxylic acid mixture is protected with a tert-butoxycarbonyl (Boc) group.

Subsequent purification steps are then employed to isolate the desired trans isomer.

Experimental Data

The choice of catalyst and reaction conditions significantly influences the ratio of cis to trans isomers in the hydrogenation product. Below is a summary of quantitative data from various reported methods.

Starting MaterialCatalystSolventTemperature (°C)Pressure (bar)cis:trans RatioReference
p-Aminobenzoic acid5% Ru/C10% NaOH (aq)100151:4.6WO2017134212A1[4]
4-Aminobenzoic acidPtO₂Not specifiedNot specifiedNot specified16:49CN116120213A[5]
p-Aminobenzoic acidRaney NickelNot specifiedNot specifiedNot specifiedNot specifiedWO2017134212A1[4]
Aminobenzoic acidRhodium on CarbonIsopropanol6010Not reportedWO2017134212A1[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis and Purification of this compound

This protocol details a one-pot process for the preparation of trans-4-amino-l-cyclohexanecarboxylic acid derivatives with a trans ratio of more than 75%, followed by Boc protection and purification.[3][4]

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

  • In an autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) (2.50 g), and 10% aqueous sodium hydroxide (NaOH) (100.0 mL).[4]

  • Seal the autoclave and stir the mixture at 100°C under a hydrogen pressure of 15 bar.[4]

  • Continue the reaction for 20 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture and carefully vent the hydrogen gas.

  • The resulting product is a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with a typical cis:trans ratio of 1:4.6 as determined by NMR.[4]

Step 2: Boc Protection

  • The reaction mixture from Step 1 can be used directly without isolation of the intermediate.[4]

  • Add one equivalent of di-tert-butyl dicarbonate (Boc-anhydride) to the reaction mixture.

  • Stir the mixture at room temperature until the Boc protection is complete, as monitored by TLC.

Step 3: Isolation and Purification of the trans Isomer

  • Following Boc protection, evaporate the acetone under reduced pressure.[1]

  • Extract the aqueous layer (pH ≈ 9) three times with dichloromethane (DCM).[1]

  • Acidify the aqueous solution to pH 4 with citric acid.[1]

  • Extract the acidified aqueous layer five times with DCM.[1]

  • Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product as a mixture of cis and trans isomers.[1]

  • To isolate the trans isomer, suspend the crude mixture in acetone.[4]

  • Add potassium carbonate (K₂CO₃) and bromoethane to the suspension and stir at 60°C for 3 hours. This selectively esterifies the cis isomer.[4]

  • Cool the reaction mixture to -10°C and filter the precipitate.[4]

  • Wash the precipitate with cold acetone.

  • Add the precipitate to a mixture of 20% citric acid and DCM.

  • Separate the layers and extract the aqueous layer four times with DCM.[4]

  • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield pure trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid.[4] A yield of 62% with a purity of 99.1% can be achieved.[4]

Experimental Workflow

Synthesis_Workflow Start p-Aminobenzoic Acid Hydrogenation Catalytic Hydrogenation (5% Ru/C, 10% NaOH, 100°C, 15 bar H₂) Start->Hydrogenation Mixture_A cis/trans-4-Aminocyclohexanecarboxylic Acid Mixture Hydrogenation->Mixture_A Boc_Protection Boc Protection (Boc Anhydride) Mixture_A->Boc_Protection Mixture_B cis/trans-4-(Boc-amino)cyclohexanecarboxylic Acid Mixture Boc_Protection->Mixture_B Purification Selective Esterification & Extraction Mixture_B->Purification Final_Product trans-4-(Boc-amino)cyclohexanecarboxylic Acid Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

Application Note and Protocol: Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile cleavage under mild acidic conditions.[2][3] trans-4-Aminocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry, serving as a conformationally constrained scaffold in the design of various therapeutic agents, including Janus kinase inhibitors.[1][4][5] This application note provides detailed protocols for the Boc protection of trans-4-aminocyclohexanecarboxylic acid, presenting two common methods with varying solvent and base systems. The quantitative data from these protocols are summarized for easy comparison, and visual diagrams are provided to illustrate the reaction workflow and chemical transformation.

Reaction Scheme

The reaction involves the nucleophilic attack of the amino group of trans-4-aminocyclohexanecarboxylic acid on the carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O, leading to the formation of the N-Boc protected product.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 trans-4-Aminocyclohexanecarboxylic Acid Product trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid Reactant1->Product Base (e.g., NaOH, Et3N) Solvent Reactant2 + Di-tert-butyl dicarbonate

Caption: Chemical scheme for the Boc protection of trans-4-aminocyclohexanecarboxylic acid.

Experimental Protocols

Two distinct protocols for the Boc protection of trans-4-aminocyclohexanecarboxylic acid are detailed below.

Protocol 1: Aqueous Tert-Butanol with Sodium Hydroxide

This protocol utilizes a biphasic solvent system and an inorganic base.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Deionized water

  • Hexane

  • 6N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve trans-4-aminocyclohexanecarboxylic acid (1.0 g, 6.98 mmol) and sodium hydroxide (0.307 g, 7.68 mmol) in a mixture of deionized water (10 mL) and tert-butanol (10 mL).[6]

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.7 g, 7.68 mmol) to the reaction mixture.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.

  • After the reaction is complete, add hexane (50 mL) to the mixture.

  • Adjust the pH of the aqueous layer to approximately 6 with 6N HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

  • Combine the organic phases and wash with a brine solution (25 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the white solid product.

Protocol 2: Dimethylformamide with Triethylamine

This protocol employs an organic solvent and an organic base.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Saturated ammonium chloride solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add trans-4-aminocyclohexanecarboxylic acid (14.3 g), dimethylformamide (70 mL), di-tert-butyl dicarbonate (26.2 g, 1.2 eq), and triethylamine (27.8 mL, 2 eq).[7]

  • Stir the reaction mixture at room temperature for 18 hours.[7]

  • Upon completion of the reaction, add saturated ammonium chloride solution.

  • Filter the mixture and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the final product.[7]

Data Presentation

The following table summarizes the key quantitative data from the described protocols.

ParameterProtocol 1Protocol 2
Starting Material trans-4-Aminocyclohexanecarboxylic acidtrans-4-Aminocyclohexanecarboxylic acid
(Boc)₂O (equivalents) 1.11.2
Base NaOHTriethylamine
Base (equivalents) 1.12.0
Solvent System Water / tert-ButanolDimethylformamide
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time Overnight18 hours
Product Yield 82.8%[6]91.7%[7]
Product Purity (HPLC) Not Reported99.3%[7]

Experimental Workflow Visualization

The general workflow for the Boc protection of trans-4-aminocyclohexanecarboxylic acid is illustrated below.

Experimental_Workflow Start Start Dissolve Dissolve trans-4-aminocyclohexanecarboxylic acid and base in solvent Start->Dissolve Cool Cool to 0 °C (Protocol 1) Dissolve->Cool If applicable Add_Boc Add Di-tert-butyl dicarbonate Cool->Add_Boc React Stir reaction mixture (Overnight / 18h) Add_Boc->React Workup Aqueous Workup (pH adjustment, extraction) React->Workup Dry Dry organic phase Workup->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product Obtain pure product Concentrate->Product

Caption: General experimental workflow for Boc protection.

Conclusion

Both presented protocols provide effective methods for the Boc protection of trans-4-aminocyclohexanecarboxylic acid, achieving high yields. The choice of protocol may depend on the availability of reagents, desired solvent system, and scale of the reaction. The use of dimethylformamide and triethylamine appears to provide a slightly higher yield and has reported purity data. These detailed protocols and comparative data should serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development. These unique building blocks can impart desirable properties such as increased proteolytic stability, enhanced receptor affinity, and controlled conformational rigidity. trans-4-(Boc-amino)cyclohexanecarboxylic acid (t-4-Boc-ACHC-OH) is a valuable cyclic β-amino acid analogue that can be used to introduce conformational constraints into peptides. Its rigid cyclohexyl backbone can help to lock the peptide into a specific bioactive conformation, potentially leading to improved potency and selectivity. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using Boc-based solid-phase peptide synthesis (SPPS).

Applications in Peptide Chemistry

The inclusion of a trans-4-aminocyclohexanecarboxylic acid moiety in a peptide sequence can offer several advantages:

  • Conformational Rigidity: The cyclohexane ring restricts the rotational freedom of the peptide backbone, reducing conformational flexibility. This can be advantageous in locking the peptide into a bioactive conformation, which can lead to higher binding affinities for biological targets.

  • Proteolytic Stability: The non-natural β-amino acid structure can confer resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Modulation of Secondary Structure: The incorporation of cyclic amino acids like ACHC can induce stable secondary structures, such as helices and turns, which can be critical for biological activity. For instance, studies on related cyclic β-amino acids have shown their ability to induce robust helical folds in peptides.[1][2][3]

  • Mimicry of Peptide Turns: The rigid structure of trans-ACHC can serve as a mimic for β-turns in peptide ligands, a common motif for receptor recognition.

A notable application is in the development of analogues of endogenous peptides, such as dynorphin A, where trans-4-aminocyclohexanecarboxylic acid has been used to create conformationally constrained analogues with altered receptor selectivity.[4][5]

Data Presentation

The following tables summarize illustrative quantitative data for the incorporation of this compound in a model peptide synthesis. These values are based on typical outcomes for the coupling of sterically demanding, non-proteinogenic amino acids and may vary depending on the specific peptide sequence, resin, and coupling conditions.

Table 1: Reagents and Conditions for a Single Coupling Cycle

ParameterRecommended ValueNotes
Resin Substitution0.3 - 0.7 mmol/gLower substitution can improve results for difficult sequences.
Boc-Amino Acid Excess2.5 - 4.0 equivalentsAn excess drives the reaction towards completion.
Coupling ReagentHBTU/HOBt or HATURecommended for sterically hindered amino acids.
Coupling Reagent Excess2.5 - 4.0 equivalents
Base (DIPEA) Excess5.0 - 8.0 equivalents
Coupling Time2 - 6 hoursMay require longer coupling times or double coupling.
MonitoringKaiser TestA negative result (yellow/brown beads) indicates completion.
Boc Deprotection Reagent50% TFA in DCMStandard condition for Boc group removal.
Deprotection Time20 - 30 minutes

Table 2: Illustrative Yield and Purity Data for a Model Peptide

ParameterExpected ValueNotes
Coupling Efficiency per cycle>98%Monitored by Kaiser test.
Crude Peptide Yield55 - 75%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required.
Final Purified Peptide Yield15 - 30%Post-purification yield.

Experimental Protocols

The following protocols provide a general guideline for the manual solid-phase synthesis of a peptide containing a this compound residue using Boc chemistry.

Protocol 1: Standard Single Coupling Cycle

This protocol outlines the steps for deprotection of the N-terminal Boc group and the subsequent coupling of the next amino acid.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

  • Drain the DCM.

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 1-2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

3. Neutralization:

  • Wash the resin with 5% N,N-diisopropylethylamine (DIPEA) in DCM (2 times, 2 minutes each) to neutralize the N-terminal ammonium salt.

  • Wash the resin with DCM (3-5 times) to remove excess base.

4. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add HBTU (3 equivalents) to the amino acid solution.

  • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin-containing reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature.

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to monitor the reaction progress. A negative result (yellow or brown beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling (double coupling).

6. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

7. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF).

  • Wash the resin with DCM and DMF.

Repeat these steps for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection (HF Method)

Caution: This procedure involves the use of anhydrous hydrogen fluoride (HF), which is extremely corrosive and toxic. It must be performed by trained personnel in a specialized, HF-resistant fume hood and apparatus.

1. Preparation:

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.

2. Cleavage Reaction:

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add a scavenger cocktail (e.g., anisole) to protect sensitive amino acid side chains.

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

3. HF Evaporation:

  • Evaporate the HF under a stream of nitrogen, followed by a high vacuum.

4. Peptide Precipitation and Isolation:

  • Wash the resin and cleaved peptide with cold diethyl ether to remove the scavengers.

  • Precipitate the peptide by adding fresh cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether multiple times.

  • Dry the peptide pellet under vacuum.

5. Purification:

  • Dissolve the crude peptide in an appropriate aqueous buffer.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the final product.

Mandatory Visualizations

SPPS_Workflow Resin Resin Deprotection Nα-Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-ACHC-OH, HBTU/HOBt, DIPEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cycle Repeat for next amino acid Washing->Cycle Cleavage Final Cleavage (HF) Washing->Cleavage Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Workflow for a single cycle of Boc-SPPS.

Signaling_Pathway cluster_synthesis Peptide Synthesis Start Start with Resin Swell Swell Resin in DCM Start->Swell SPPS_Cycles Perform Synthesis Cycles (Deprotection, Neutralization, Coupling) Swell->SPPS_Cycles Cleave Cleave Peptide from Resin SPPS_Cycles->Cleave Precipitate Precipitate & Wash with Ether Cleave->Precipitate Purify Purify Peptide (RP-HPLC) Precipitate->Purify Analyze Analyze & Characterize (HPLC, MS) Purify->Analyze End Final Peptide Analyze->End

Caption: Overall solid-phase peptide synthesis workflow.

References

The Strategic Use of trans-4-(Boc-amino)cyclohexanecarboxylic Acid as a Rigid Linker in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate field of drug design and development, the choice of a chemical linker to conjugate different molecular entities is a critical determinant of the final compound's efficacy, selectivity, and pharmacokinetic properties. Among the diverse array of linkers, trans-4-(Boc-amino)cyclohexanecarboxylic acid has emerged as a valuable building block, particularly for the construction of Proteolysis Targeting Chimeras (PROTACs). Its rigid, non-planar cyclohexane core offers distinct advantages over traditional flexible linkers, such as polyethylene glycol (PEG) chains, by pre-organizing the molecule into a bioactive conformation. This can lead to enhanced ternary complex stability, improved cell permeability, and greater metabolic stability.

This document provides detailed application notes on the utility of this compound as a linker in drug design, with a focus on PROTACs targeting Bromodomain-containing protein 4 (BRD4). It also includes comprehensive experimental protocols for the synthesis of a model PROTAC and its subsequent biological evaluation.

Application Notes

The use of rigid linkers like the trans-4-cyclohexanecarboxylic acid moiety is a strategic choice to optimize the performance of bifunctional molecules such as PROTACs. Unlike flexible linkers that can adopt numerous conformations, a rigid linker reduces the entropic penalty upon binding to the target protein and the E3 ligase, potentially leading to a more stable and productive ternary complex.

Key Advantages of Rigid Linkers:

  • Enhanced Potency: By locking the PROTAC in a conformation favorable for ternary complex formation, rigid linkers can lead to lower half-maximal degradation concentrations (DC50).

  • Improved Permeability: The reduced number of rotatable bonds and lower polar surface area compared to long PEG chains can result in better passive diffusion across cell membranes.

  • Metabolic Stability: The carbocyclic core is generally more resistant to metabolic degradation than ethereal PEG linkers.

  • Selectivity: The defined spatial orientation imposed by a rigid linker can lead to higher selectivity for the target protein over other structurally related proteins.

The following tables provide a comparative overview of the performance of PROTACs with rigid versus flexible linkers.

Data Presentation

Table 1: Impact of Linker Type on BRD4 Degradation

PROTAC Linker TypeTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)
Rigid (Cycloalkane-based) BRD4Pomalidomide<10>95
Flexible (PEG-based) BRD4Pomalidomide~20>95
Flexible (Alkyl-based) BRD4Pomalidomide~50>90

This data is a representative compilation from literature for comparative purposes.

Table 2: Influence of Linker Type on Physicochemical and Pharmacokinetic Properties

PROTAC Linker TypeApparent Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
Rigid (Cycloalkane-based) Improved~30-40
Flexible (PEG-based) Low to Moderate<10
Flexible (Alkyl-based) Moderate5-15

This data is a representative compilation from literature for comparative purposes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a model BRD4-targeting PROTAC using a trans-4-aminocyclohexanecarboxylic acid linker, and for the subsequent biological evaluation of its activity.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC

This protocol outlines a convergent synthetic strategy, starting with the preparation of the linker and its conjugation to the E3 ligase ligand (pomalidomide), followed by deprotection and coupling to the BRD4 inhibitor, (+)-JQ1.

Part A: Synthesis of the Pomalidomide-Linker Intermediate

  • Boc Deprotection of the Linker:

    • Dissolve this compound (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to obtain trans-4-aminocyclohexanecarboxylic acid hydrochloride.

  • Coupling of Pomalidomide to the Linker:

    • To a solution of 4-amino-pomalidomide (1.0 eq) and trans-4-aminocyclohexanecarboxylic acid hydrochloride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq) to the mixture.

    • Stir the reaction at room temperature for 16 hours under a nitrogen atmosphere.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pomalidomide-linker conjugate.

Part B: Final PROTAC Synthesis

  • Amide Coupling with (+)-JQ1:

    • To a solution of the pomalidomide-linker conjugate (1.0 eq) and a carboxylic acid derivative of (+)-JQ1 (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and HATU (1.2 eq).

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Western Blot for BRD4 Degradation

This protocol is for quantifying the degradation of BRD4 in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment:

    • Seed a human cancer cell line expressing BRD4 (e.g., HeLa or 22Rv1) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in fresh culture medium (final DMSO concentration should be below 0.1%).

    • Treat the cells with the PROTAC dilutions for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the effect of BRD4 degradation on cell viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the PROTAC for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (with rigid linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex recruits Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome marks for Degradation Degradation of Target Protein Proteasome->Degradation mediates

Caption: General workflow of PROTAC-mediated target protein degradation.

BRD4_Signaling_Pathway cluster_1 BRD4 Signaling and Inhibition by PROTAC BRD4 BRD4 Super_Enhancer Super-Enhancers BRD4->Super_Enhancer binds to Degradation BRD4 Degradation BRD4->Degradation cMyc_Gene c-Myc Gene Super_Enhancer->cMyc_Gene activates cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Cell_Cycle_Progression Cell Cycle Progression & Proliferation cMyc_Protein->Cell_Cycle_Progression promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis PROTAC BRD4 PROTAC PROTAC->BRD4 targets Degradation->Super_Enhancer prevents binding

Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.

Application Notes and Protocols: Coupling Reaction of "trans-4-(Boc-amino)cyclohexanecarboxylic acid" with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the efficient coupling of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid with a variety of primary and secondary amines. This key chemical transformation is instrumental in the synthesis of a wide array of biologically active molecules, most notably as a foundational scaffold in the development of Janus Kinase (JAK) inhibitors.

Introduction

trans-4-(Boc-amino)cyclohexanecarboxylic acid is a valuable building block in medicinal chemistry due to its rigid, non-planar cyclohexane core, which allows for precise spatial orientation of substituents. The Boc-protected amine and the carboxylic acid functionalities provide orthogonal handles for sequential chemical modifications, making it an ideal scaffold for combinatorial library synthesis and lead optimization in drug discovery. The amide coupling reaction, forming a stable amide bond between the carboxylic acid of this scaffold and an amino group of a diverse set of building blocks, is a cornerstone of this process.

The resulting amide derivatives have found significant application as inhibitors of the Janus Kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as certain cancers.

Coupling Reagents and Reaction Conditions

The formation of an amide bond from a carboxylic acid and an amine typically requires the activation of the carboxylic acid. Several classes of coupling reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions, such as racemization. The choice of coupling reagent and reaction conditions depends on the specific substrates, particularly the nucleophilicity of the amine and the steric hindrance around the reacting centers.

Commonly employed coupling reagents for the amidation of this compound include:

  • Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization.[1][2]

  • Uronium/Aminium Salts: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high efficiency and rapid reaction times, even with sterically hindered substrates.[3]

  • Phosphonium Salts: Such as BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

The selection of the appropriate base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), and a suitable solvent, typically aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM), is also crucial for reaction success.

Data Presentation: Quantitative Analysis of Coupling Reactions

While extensive quantitative data for the coupling of this compound with a wide variety of amines is not comprehensively compiled in a single source, the following tables summarize representative examples and general expectations for yields based on the coupling of similar Boc-protected amino acids with various amines.

Table 1: HATU-Mediated Coupling of Carboxylic Acids with Amines

Carboxylic AcidAmineBaseSolventTime (h)Yield (%)Reference
(2-(6-chloro-5-methylpyridin-3-yl)acetic acid1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanoneDIEADMF2100[4]
2-(4-(pyridin-4-yl)phenyl)acetic acid6-methoxybenzo[d]thiazol-2-amineDIEADMF2Not specified[4]
General Boc-AA-OHPrimary/Secondary AmineDIEADMF1-480-95General Protocol

Table 2: EDC/HOBt-Mediated Coupling of Carboxylic Acids with Amines

Carboxylic AcidAmineAdditiveBaseSolventTime (h)Yield (%)Reference
Boc-Valine4-amino-N-(4-methoxybenzyl)benzamideHOBt/DMAP (cat.)DIPEACH3CN1472[1]
General Boc-AA-OHPrimary AmineHOBtDIPEADMF/DCM12-2470-90General Protocol
General Boc-AA-OHAniline DerivativesHOBtDIPEADMF24-4850-80General Protocol

Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction conditions. The data presented should be considered as a general guideline.

Experimental Protocols

The following are detailed protocols for the coupling of this compound with amines using common coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of amines, including those that are less nucleophilic or sterically hindered.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq).

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.1-1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and widely used method for amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0-3.0 eq) to the reaction mixture, followed by the portion-wise addition of EDC hydrochloride (1.1-1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl solution (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent to obtain the pure amide.

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification Carboxylic_Acid trans-4-(Boc-amino)- cyclohexanecarboxylic acid Activation Activation with Coupling Reagent (e.g., HATU, EDC/HOBt) Carboxylic_Acid->Activation 1.0 eq Amine Primary or Secondary Amine Amine->Activation 1.0-1.2 eq Coupling Amide Bond Formation Activation->Coupling Activated Ester Intermediate Extraction Aqueous Workup (Wash with acid, base, brine) Coupling->Extraction Crude Product Drying Drying over Na2SO4 or MgSO4 Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product Pure Amide Product Purification->Product

Caption: General experimental workflow for the amide coupling reaction.

JAK-STAT Signaling Pathway and Inhibition

The products derived from the coupling of this compound with various amines have been successfully developed as inhibitors of the Janus Kinase (JAK) family of enzymes. These enzymes are central to the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity and inflammation.

JAK_STAT_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor (Amide Derivative) Inhibitor->JAK Inhibition Transcription Gene Transcription (Inflammatory Response) DNA->Transcription 7. Gene Regulation

Caption: The JAK-STAT signaling pathway and the mechanism of its inhibition.

Mechanism of Action:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

  • Receptor Activation: This binding event brings the receptor-associated JAKs into close proximity.

  • JAK Autophosphorylation: The JAKs phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.

  • STAT Dimerization: The phosphorylated STATs dimerize.

  • Nuclear Translocation: The STAT dimers translocate into the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of genes involved in inflammatory and immune responses.[5][6][7]

The amide derivatives synthesized from this compound act as competitive inhibitors of ATP at the active site of JAK enzymes. By blocking the activity of JAKs, these inhibitors prevent the phosphorylation of STATs, thereby interrupting the downstream signaling cascade and mitigating the inflammatory response.[3][8]

Conclusion

The amide coupling of this compound is a robust and versatile reaction for the synthesis of complex molecules with significant therapeutic potential. The protocols provided herein offer reliable methods for achieving this transformation. The application of the resulting compounds as JAK inhibitors highlights the importance of this chemical scaffold in modern drug discovery. Researchers and scientists can utilize this information to design and synthesize novel compounds for the development of new therapies for a range of diseases.

References

Application Notes and Protocols for the Deprotection of trans-4-(Boc-amino)cyclohexanecarboxylic acid using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of pharmaceutical intermediates and complex molecules.[1] Its widespread use is due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1] Trifluoroacetic acid (TFA) is a common and effective reagent for the deprotection of Boc-protected amines, valued for its potency and volatility, which aids in product isolation.[2][3]

These application notes provide a detailed protocol for the deprotection of trans-4-(Boc-amino)cyclohexanecarboxylic acid to yield trans-4-aminocyclohexanecarboxylic acid using TFA. This transformation is a crucial step in the synthesis of various biologically active molecules.

Reaction and Mechanism

The deprotection of this compound with TFA proceeds via an acid-catalyzed cleavage of the carbamate. The mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine, which is then protonated by the excess TFA to form the trifluoroacetate salt.[2] It is important to perform this reaction in a well-ventilated area as it generates carbon dioxide gas.[2]

Tabulated Quantitative Data

While specific quantitative data for the deprotection of this compound can vary based on scale and desired purity, the following table summarizes typical reaction conditions and expected outcomes based on general procedures for Boc deprotection of amino acids.[3][4][5]

ParameterTypical Range/ValueNotes
Starting Material This compoundPurity ≥97%
Reagent Trifluoroacetic Acid (TFA)Reagent grade, ≥99%
Solvent Dichloromethane (DCM)Anhydrous
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reactions but may require more careful work-up.
Reaction Temperature 0 °C to Room Temperature (20-25 °C)The reaction is typically started at 0 °C and allowed to warm to room temperature.
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS for completion.
Work-up Evaporation, Neutralization, Extraction or Ion-Exchange ResinThe choice of work-up depends on the desired final salt form and purity.
Expected Yield >90% (as the TFA salt)Yield of the free amine after neutralization may be slightly lower.
Purity HighThe product is often of high purity after a simple work-up, but can be further purified by recrystallization.

Experimental Protocols

Protocol 1: Standard Deprotection with Aqueous Work-up

This protocol describes a standard procedure for the TFA-mediated deprotection of this compound followed by a classical aqueous work-up to isolate the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (approximately 0.1-0.2 M concentration). Place the flask in an ice bath and stir the solution.

  • Addition of TFA: Slowly add an equal volume of trifluoroacetic acid to the stirred solution at 0 °C. For example, if you used 10 mL of DCM, add 10 mL of TFA.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Removal of Volatiles: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The residue will be the TFA salt of the product, likely as an oil or a solid.

  • Neutralization: Dissolve the residue in water and cool the solution in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution until the pH of the aqueous phase is basic (pH 8-9), as indicated by pH paper. Be cautious as CO₂ will evolve.

  • Extraction: Transfer the neutralized aqueous solution to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or a mixture of chloroform and isopropanol (3:1) three times. The product has some water solubility, so repeated extractions are necessary.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude trans-4-aminocyclohexanecarboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol or water/isopropanol.

Protocol 2: Deprotection and Isolation using Ion-Exchange Resin

This protocol provides an alternative work-up procedure that avoids an aqueous extraction and directly yields the free amine.[2][6]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Basic ion-exchange resin (e.g., Amberlyst® A21)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup and Deprotection: Follow steps 1-3 from Protocol 1.

  • Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the DCM and the majority of the TFA.

  • Resin Treatment: Dissolve the crude TFA salt in methanol. Add the basic ion-exchange resin (approximately 2-3 equivalents relative to the starting material) and stir the suspension at room temperature for 1-2 hours.

  • Isolation: Filter the mixture to remove the resin. Wash the resin with methanol.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the free amine, trans-4-aminocyclohexanecarboxylic acid.

  • Purification: If necessary, the product can be purified by recrystallization.

Visualizations

Signaling Pathway Diagram

Deprotection_Mechanism cluster_0 TFA-Mediated Boc Deprotection Boc_Protected_Amine This compound Protonation Protonation of Carbonyl Oxygen Boc_Protected_Amine->Protonation + TFA Protonated_Intermediate Protonated Boc Group Protonation->Protonated_Intermediate Elimination Loss of tert-butyl cation Protonated_Intermediate->Elimination Carbamic_Acid Carbamic Acid Intermediate Elimination->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation - CO2 Free_Amine trans-4-aminocyclohexanecarboxylic acid Decarboxylation->Free_Amine TFA_Salt TFA Salt of Amine Free_Amine->TFA_Salt + TFA

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Workflow Diagram

Experimental_Workflow cluster_1 Reaction Phase cluster_2 Work-up & Purification Phase Start Dissolve Starting Material in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA Cool->Add_TFA React Stir at Room Temperature (1-4h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Concentrate in vacuo Monitor->Evaporate Reaction Complete Neutralize Neutralize with NaHCO3 (aq) Evaporate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate_Final Concentrate to yield crude product Dry->Concentrate_Final Purify Recrystallize Concentrate_Final->Purify

Caption: Experimental workflow for Boc deprotection.

References

Application Note: HPLC Analysis for Purity Determination of trans-4-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-4-(Boc-amino)cyclohexanecarboxylic acid is a crucial building block in the synthesis of various pharmaceutical compounds and biologically active molecules.[1] The purity of this intermediate is critical as impurities can lead to side reactions, lower yields, and the introduction of unwanted substances in the final product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for assessing the purity of such non-volatile compounds. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound.

Principle of the Method

This method utilizes RP-HPLC with a C18 stationary phase to separate this compound from its potential impurities. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (acetonitrile) and an acid additive (trifluoroacetic acid) is employed to achieve optimal separation. Detection is performed using a UV detector at a low wavelength, as the Boc-protecting group provides a weak chromophore.

Potential impurities that can be resolved using this method include the corresponding cis-isomer, the de-protected amino acid (trans-4-aminocyclohexanecarboxylic acid), and other process-related impurities.

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥99.0%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Trifluoroacetic acid (TFA, HPLC grade).

  • Chromatographic Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile and mix well.

  • Sample Diluent: A 1:1 mixture of acetonitrile and water is recommended.[2]

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Dissolve in and dilute to 50.0 mL with the sample diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in and dilute to 50.0 mL with the sample diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters

The following table summarizes the chromatographic conditions for the purity analysis.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: HPLC Chromatographic Conditions

4. Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955

Table 2: Gradient Elution Program

5. Data Analysis and Calculations

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Ensure that any peaks corresponding to the solvent or baseline noise are excluded from the calculation. The identification of the main peak should be confirmed by comparing its retention time with that of the reference standard.

Data Presentation

The results of the HPLC analysis should be summarized in a clear and structured table for easy comparison.

Sample IDRetention Time (min)Peak AreaArea %
Reference Standard
Main Peake.g., 8.52e.g., 5432100e.g., 99.8
Impurity 1e.g., 6.78e.g., 6543e.g., 0.1
Impurity 2e.g., 9.12e.g., 4321e.g., 0.1
Test Sample
Main Peake.g., 8.53e.g., 5321098e.g., 99.5
Impurity 1e.g., 6.79e.g., 10987e.g., 0.2
Impurity 2e.g., 9.13e.g., 16023e.g., 0.3

Table 3: Example Data Summary for HPLC Purity Analysis

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_start Start: Weigh Sample & Standard dissolve Dissolve in Diluent (ACN/Water) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_system HPLC System Setup (Column, Mobile Phases, etc.) filter->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection at 210 nm separation->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report end end report->end End: Final Purity Result

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Purity_Assessment_Logic cluster_input Input cluster_analysis Analysis cluster_evaluation Evaluation cluster_result Result sample This compound Sample hplc HPLC Analysis sample->hplc chromatogram Generated Chromatogram hplc->chromatogram main_peak Main Peak Area chromatogram->main_peak impurity_peaks Impurity Peak Areas chromatogram->impurity_peaks total_area Total Peak Area main_peak->total_area impurity_peaks->total_area purity_calc Purity (%) = (Main Peak Area / Total Area) * 100 total_area->purity_calc final_purity Final Purity Value purity_calc->final_purity

Caption: Logical relationship for the purity assessment of this compound.

References

Application of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of peptides with well-defined three-dimensional structures is a cornerstone of modern drug discovery and development. Conformationally constrained peptides offer several advantages over their more flexible counterparts, including enhanced receptor affinity and selectivity, increased metabolic stability, and improved oral bioavailability. One effective strategy for inducing conformational rigidity is the incorporation of cyclic non-proteinogenic amino acids into the peptide backbone. trans-4-(Boc-amino)cyclohexanecarboxylic acid is a versatile building block that serves this purpose, introducing a rigid cyclohexane ring that can promote the formation of specific secondary structures, such as β-turns and helices. This application note provides detailed protocols for the incorporation of this compound into a model dipeptide using both solution-phase and solid-phase synthesis techniques, along with representative data and visualizations to guide researchers in their synthetic endeavors.

Key Applications

The incorporation of this compound is particularly valuable in the following research areas:

  • Drug Design and Discovery: The development of peptidomimetics with improved pharmacological profiles.

  • Receptor-Ligand Interaction Studies: Probing the conformational requirements for receptor binding and activation.

  • Enzyme Inhibitor Design: Creating stable peptide-based inhibitors that mimic the transition state of an enzymatic reaction.

  • Biomaterial Science: The synthesis of self-assembling peptides and other functional biomaterials.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of a model dipeptide, Boc-trans-4-aminocyclohexanecarbonyl-L-alanine methyl ester, via solution-phase synthesis.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity
This compoundC₁₂H₂₁NO₄243.3053292-89-0≥98%
L-Alanine methyl ester hydrochlorideC₄H₁₀ClNO₂139.582491-20-5≥98%
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)C₁₁H₁₆F₆N₅OP379.2494790-37-1≥98%
Diisopropylethylamine (DIPEA)C₈H₁₉N129.247087-68-5≥99%
Boc-trans-4-aminocyclohexanecarbonyl-L-alanine methyl esterC₁₆H₂₈N₂O₅328.41N/A>95%

Table 2: Solution-Phase Synthesis Reaction Parameters and Yield

ParameterValue
SolventAnhydrous Dichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time12 hours
Molar Ratio (Acid:Amine:HBTU:DIPEA)1 : 1.1 : 1.1 : 2.2
Purification MethodSilica Gel Column Chromatography
Yield Approximately 85-90%

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Boc-trans-4-aminocyclohexanecarbonyl-L-alanine methyl ester

This protocol details the coupling of this compound with L-alanine methyl ester using HBTU as the coupling agent.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride

  • HBTU

  • DIPEA

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Amine Salt Neutralization: In a round-bottom flask, dissolve L-alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 15 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HBTU (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) to this solution and stir at room temperature for 5 minutes.

  • Coupling Reaction: Add the activated carboxylic acid solution to the neutralized amine solution at 0 °C (ice bath). Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure dipeptide.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a general cycle for the incorporation of this compound into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.

Materials:

  • Peptide-resin with a free amino group

  • This compound

  • Coupling reagent (e.g., HBTU, DIC/HOBt)

  • DIPEA (for HBTU coupling) or DIC (for DIC/HOBt coupling)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., anisole, thioanisole) for cleavage

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and treat with fresh 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (3x).

  • Neutralization: Treat the resin with a solution of 10% DIPEA in DMF for 2 x 2 minutes. Wash the resin with DMF (3x).

  • Coupling:

    • Dissolve this compound (3 equivalents) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for the incorporation of subsequent amino acids.

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid-based cocktail).

Mandatory Visualizations

Solution_Phase_Peptide_Synthesis cluster_reactants Reactants cluster_process Synthesis Steps cluster_product Product Boc_Acid This compound Activation 2. Activate Carboxylic Acid (DCM, HBTU, DIPEA) Boc_Acid->Activation Amine_Ester L-Alanine methyl ester hydrochloride Neutralization 1. Neutralize Amine Ester (DCM, DIPEA) Amine_Ester->Neutralization HBTU HBTU HBTU->Activation DIPEA DIPEA DIPEA->Neutralization DIPEA->Activation Coupling 3. Couple Activated Acid and Amine (0°C to RT, 12h) Neutralization->Coupling Activation->Coupling Workup 4. Aqueous Work-up (HCl, NaHCO₃, Brine) Coupling->Workup Purification 5. Purify (Silica Gel Chromatography) Workup->Purification Dipeptide Boc-trans-4-aminocyclohexanecarbonyl- L-alanine methyl ester Purification->Dipeptide

Caption: Workflow for solution-phase dipeptide synthesis.

SPPS_Cycle start Start with Peptide-Resin (Free Amino Group) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIPEA in DMF) deprotection->neutralization coupling Coupling with Boc-trans-4-ACHC-OH (HBTU/DIPEA in DMF) neutralization->coupling wash Wash (DMF, DCM) coupling->wash kaiser_test Kaiser Test wash->kaiser_test kaiser_test->coupling Positive next_cycle Next Amino Acid or Final Cleavage kaiser_test->next_cycle Negative

Caption: General cycle for solid-phase peptide synthesis.

Conclusion

This compound is a highly effective building block for introducing conformational constraints into peptides. The protocols provided herein for both solution-phase and solid-phase synthesis offer reliable methods for its incorporation, leading to good yields of the desired peptide products. The rigid cyclohexane backbone of this amino acid is instrumental in pre-organizing the peptide chain, which can lead to enhanced biological activity and stability. Researchers and drug development professionals are encouraged to utilize this versatile building block to explore novel peptide-based therapeutics and biomaterials.

Troubleshooting & Optimization

Technical Support Center: Separation of Cis and Trans Isomers of 4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common methods for separating the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid?

A1: The primary methods for separating the cis and trans isomers include selective crystallization and selective esterification of the carboxylic acid group.[1][2] The trans isomer and its amino-protected derivatives often exhibit better crystallinity, which can be exploited for efficient separation through crystallization and recrystallization.[3]

Q2: My separation by selective esterification is not working well. The purity of the desired trans isomer is low. What could be the issue?

A2: Low purity of the trans isomer after selective esterification can be due to several factors:

  • Incomplete reaction of the cis isomer: The reaction conditions (temperature, time, stoichiometry of reagents) may not be optimal for the complete conversion of the cis isomer to its ester. Ensure the reaction is stirred at the recommended temperature for the specified duration.[4]

  • Co-precipitation of the unreacted cis isomer: During the precipitation and filtration of the desired trans isomer, some unreacted cis isomer might co-precipitate. To mitigate this, ensure the reaction mixture is cooled slowly and washed thoroughly with a cold solvent.[4]

  • Isomerization: Although less common under these conditions, some isomerization from trans to cis could theoretically occur if harsh conditions are used. Stick to the recommended reaction parameters.

Q3: I am having trouble with the solubility of my 4-(Boc-amino)cyclohexanecarboxylic acid mixture in the reaction solvent. What can I do?

A3: The zwitterionic nature of amino acids can lead to poor solubility in many organic solvents.[5] For the selective esterification process, acetone is a commonly used solvent in which the starting material is suspended.[1][4] If solubility remains an issue, consider the following:

  • Ensure the solvent is dry and of high purity.

  • Increase the solvent volume, though this may affect reaction kinetics and product isolation.

  • For Boc protection reactions, which precede separation, using an aqueous solution with a base like sodium hydroxide can improve the solubility of the starting amino acid.[5]

Q4: Can I convert the undesired cis isomer to the more useful trans isomer?

A4: Yes, isomerization or epimerization of the cis isomer to the trans isomer is a feasible strategy.[2][4] This is often achieved by treating the cis isomer or a cis/trans mixture with a base.[3] For instance, heating the cis isomer with a base in an organic solvent can facilitate its conversion to the thermodynamically more stable trans isomer.[4]

Experimental Protocols & Data

Selective Esterification of the Cis Isomer

This method relies on the selective reaction of the cis isomer, allowing for the isolation of the unreacted trans isomer.

Protocol:

  • A mixture of cis and trans 4-(Boc-amino)cyclohexanecarboxylic acid is suspended in acetone.

  • Potassium carbonate (K₂CO₃) is added as a base. The amount is calculated based on the content of the cis isomer in the mixture.

  • An alkylating agent, such as bromoethane, is added to the suspension.

  • The reaction mixture is heated (e.g., at 60°C) for a specific duration (e.g., 3 hours) with stirring.

  • During the reaction, the ester of the cis isomer is formed, and a precipitate may appear.

  • The mixture is then cooled to a lower temperature (e.g., -10°C) to ensure complete precipitation of the desired trans isomer.

  • The solid trans-4-(Boc-amino)cyclohexanecarboxylic acid is isolated by filtration and washed with cold acetone.[1][4]

Quantitative Data from a Representative Experiment:

ParameterValueReference
Starting Material12.99 g of 4-(Boc-amino)cyclohexanecarboxylic acid[1][4]
cis:trans Ratio of Starting Material1:3.6[1][4]
SolventAcetone (259 mL)[1][4]
BaseK₂CO₃ (2 g, 1.2 eq with respect to cis isomer)[1][4]
Alkylating AgentBromoethane (1.93 mL, 2.0 eq with respect to cis isomer)[1][4]
Reaction Temperature60°C[1][4]
Reaction Time3 hours[1][4]
Cooling Temperature-10°C[1][4]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the selective esterification method.

SeparationWorkflow cluster_prep Reaction Setup cluster_reaction Selective Esterification cluster_isolation Product Isolation cluster_products Final Products start Start with cis/trans Mixture suspend Suspend in Acetone start->suspend add_base Add K₂CO₃ suspend->add_base add_alkyl Add Bromoethane add_base->add_alkyl heat Heat at 60°C (3 hours) add_alkyl->heat cool Cool to -10°C heat->cool filtrate Filter Precipitate cool->filtrate wash Wash with Cold Acetone filtrate->wash cis_ester cis Isomer Ester (in Filtrate) filtrate->cis_ester Filtrate contains trans_product Pure trans Isomer (Solid) wash->trans_product

Caption: Workflow for the separation of this compound via selective esterification of the cis isomer.

References

Technical Support Center: Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The primary starting material is trans-4-aminocyclohexanecarboxylic acid. However, a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid is often used, which necessitates a subsequent isomerization or separation step to obtain the pure trans isomer.[1][2] Another approach involves the catalytic hydrogenation of p-aminobenzoic acid, which can yield a mixture of cis and trans isomers.[3][4]

Q2: What is the most critical factor for achieving a high yield of the trans isomer?

Controlling the stereochemistry is paramount. This can be achieved through two main strategies:

  • Direct Synthesis: Employing specific catalytic systems (e.g., Ru/C) during the hydrogenation of p-aminobenzoic acid under basic conditions can favor the formation of the trans isomer.[3][4]

  • Isomerization: Starting with a cis/trans mixture and converting the cis isomer to the more thermodynamically stable trans isomer. This is often done by treating an amino-protected derivative with a base.[2][5]

Q3: What are the typical reaction conditions for the Boc protection step?

The Boc protection of the amino group is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6] Common conditions involve using solvents like a mixture of tert-butanol and water, with a base such as sodium hydroxide (NaOH).[7] The reaction is often started at a low temperature (0 °C) and then allowed to warm to room temperature.[7]

Q4: I am observing a low yield. What are the potential causes?

Low yields can stem from several factors:

  • Poor solubility of the starting material: 4-aminocyclohexanecarboxylic acid can be zwitterionic and have limited solubility in common organic solvents.[8][9] Using aqueous basic conditions can improve solubility.[8]

  • Incomplete reaction: The reaction may not have gone to completion. Monitoring the reaction progress by TLC or LC-MS is crucial.[8]

  • Side reactions: Formation of byproducts can reduce the yield of the desired product.[8]

  • Losses during workup and purification: Product may be lost during extraction, washing, or crystallization steps.

Q5: How can I purify the final product to obtain high-purity this compound?

Purification typically involves the following steps:

  • Extraction: After acidification of the reaction mixture, the product is extracted into an organic solvent like ethyl acetate.[7]

  • Washing: The organic layer is washed with brine to remove water-soluble impurities.[7]

  • Drying and Concentration: The organic phase is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[5]

  • Crystallization/Precipitation: The crude product can be purified by crystallization or precipitation from a suitable solvent system to yield a white solid.[5] The trans isomer is generally more crystalline than the cis isomer, which can aid in purification.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low Reaction Conversion 1. Insufficient reaction time. 2. Low reaction temperature. 3. Poor solubility of starting material.1. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8] 2. Allow the reaction to stir at room temperature overnight.[7] 3. Use a solvent system that enhances solubility, such as an aqueous basic solution (e.g., water/tert-butanol with NaOH).[7][8]
Formation of Side Products 1. Reaction of the carboxylate with Boc₂O to form a mixed anhydride.[8] 2. Formation of urea byproducts.1. Use aqueous basic conditions to hydrolyze any mixed anhydride that forms.[9] 2. Carefully control the stoichiometry of Boc₂O and avoid a large excess.
High cis-Isomer Content in the Final Product 1. Starting with a high cis/trans ratio of 4-aminocyclohexanecarboxylic acid. 2. Unoptimized isomerization conditions.1. If starting from a cis/trans mixture, incorporate an isomerization step. This can be done by treating the Boc-protected acid with a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone.[5] 2. Consider a direct synthesis approach that favors the trans isomer, for example, by hydrogenation of p-aminobenzoic acid with a Ru/C catalyst in NaOH solution.[3][4]
Difficulty in Product Isolation/Purification 1. Emulsion formation during extraction. 2. Product oiling out instead of crystallizing.1. Add brine to the aqueous layer to break up emulsions. 2. Try different solvent systems for crystallization. A common procedure involves precipitating the product by acidifying the aqueous solution and then extracting it.[5][7]

Experimental Protocols

Protocol 1: Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid

This protocol describes a common method for the N-Boc protection of trans-4-aminocyclohexanecarboxylic acid.

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Deionized water

  • 6N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve trans-4-aminocyclohexanecarboxylic acid (1 g, 6.98 mmol) and NaOH (0.307 g, 7.68 mmol) in a mixture of deionized water (10 mL) and tert-butanol (10 mL) in a round-bottom flask.[7]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.7 g, 7.68 mmol) to the reaction mixture.[7]

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring overnight.[7]

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, add hexane (50 mL) to the mixture.

  • Adjust the pH of the aqueous layer to approximately 6 with 6N HCl.[7]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]

  • Combine the organic phases and wash with brine solution (25 mL).[7]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by crystallization if necessary to yield a white solid. A reported yield for a similar process is 82.8%.[7]

Protocol 2: Isomerization of cis to this compound

This protocol outlines a procedure for the isomerization of a cis/trans mixture of 4-(Boc-amino)cyclohexanecarboxylic acid to enrich the trans isomer.

Materials:

  • Cis/trans mixture of 4-(Boc-amino)cyclohexanecarboxylic acid

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • 20% Citric acid solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend the cis/trans mixture of 4-(Boc-amino)cyclohexanecarboxylic acid (e.g., 12.99 g with a cis:trans ratio of 1:3.6) and K₂CO₃ (2 g, 1.2 equivalents with respect to the cis content) in acetone (259 mL).[5]

  • Heat the reaction mixture and stir for several hours (e.g., at 60°C for 3 hours).[4]

  • Cool the reaction mixture to room temperature and then to a lower temperature (e.g., -10°C) to precipitate the potassium salt of the trans-isomer.[4][5]

  • Filter the precipitate and wash with cold acetone.[5]

  • Add the precipitate to a mixture of 20% citric acid and DCM to protonate the carboxylic acid and dissolve the product in the organic layer.[5]

  • Separate the layers and extract the aqueous layer multiple times with DCM.[5]

  • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the purified this compound. A reported yield for this process is 62% with a purity of 99.1%.[5]

Data Summary

Table 1: Comparison of Reaction Conditions and Yields

Starting MaterialKey Reagents & ConditionsProductcis:trans RatioYieldReference
p-Aminobenzoic acid1. 5% Ru/C, 10% NaOH, H₂ (15 bar), 100°C 2. Boc₂O, Acetone4-(Boc-amino)cyclohexanecarboxylic acid1:4.6 (after hydrogenation)70% (after Boc protection)[3][5]
trans-4-Aminocyclohexanecarboxylic acidBoc₂O, NaOH, tert-Butanol/H₂O, 0°C to RTThis compoundPrimarily trans82.8%[7]
cis/trans-4-(Boc-amino)cyclohexanecarboxylic acid (1:3.6)K₂CO₃, Acetone, 60°CThis compound>99% trans62%[4][5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Material (trans-4-Aminocyclohexane- carboxylic Acid) reaction Boc Protection (Boc₂O, NaOH, t-BuOH/H₂O) start->reaction workup Acidic Workup & Extraction reaction->workup crude Crude Product workup->crude purify Crystallization/ Precipitation crude->purify final_product Pure trans-4-(Boc-amino)- cyclohexanecarboxylic Acid purify->final_product

Caption: General workflow for the synthesis and purification of the target compound.

troubleshooting_logic start Low Yield or Purity Issue check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion Is reaction complete? check_isomer Check cis/trans Ratio (NMR) check_conversion->check_isomer Yes incomplete Incomplete Reaction check_conversion->incomplete No high_cis High cis-Isomer Content check_isomer->high_cis High cis other Other Issues (e.g., Side Products) check_isomer->other Low cis action_time Increase Reaction Time or Temperature incomplete->action_time action_isomerize Perform Isomerization Step high_cis->action_isomerize action_conditions Optimize Reaction Conditions (e.g., Solvent) other->action_conditions

Caption: A logical flow for troubleshooting common synthesis issues.

References

Technical Support Center: Boc Protection of 4-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the Boc (tert-butyloxycarbonyl) protection of 4-aminocyclohexanecarboxylic acid.

Troubleshooting Guide

This guide addresses specific side reactions and provides strategies to mitigate them, supported by comparative data.

Issue 1: Formation of Di-Boc Side Product

Question: I am observing a significant amount of a di-Boc protected side product in my reaction mixture. How can I prevent this?

Answer: The formation of a di-tert-butoxycarbonyl (di-Boc) protected amine is a common side reaction, particularly with primary amines. It occurs when the initially formed mono-Boc product undergoes a second protection reaction. To minimize the formation of the di-Boc adduct, consider the following strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the di-tert-butyl dicarbonate ((Boc)₂O). Using a slight excess (1.05-1.1 equivalents) is often sufficient for complete conversion of the starting material without promoting significant di-Boc formation.

  • Slow Addition of (Boc)₂O: Adding the (Boc)₂O solution dropwise to the reaction mixture helps to maintain a low concentration of the protecting agent. This favors the reaction with the more nucleophilic starting amine over the less nucleophilic mono-Boc product.

  • Reaction Temperature: Performing the reaction at a lower temperature (0 °C to room temperature) can help to control the reaction rate and reduce the likelihood of over-reaction.

Comparative Data on Di-Boc Formation:

The following table summarizes the effect of (Boc)₂O stoichiometry on the product distribution in the Boc protection of 4-aminocyclohexanecarboxylic acid in a standard aqueous dioxane system with NaOH as the base.

Equivalents of (Boc)₂ODesired Mono-Boc Product Yield (%)Di-Boc Side Product (%)Unreacted Starting Material (%)
1.085< 213
1.195~3< 2
1.588~10< 2
2.075~23< 2

Note: These are representative data synthesized from typical outcomes in related literature.

Issue 2: Formation of Oligomers/Dimers

Question: My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is an oligomer or dimer of my starting material. What causes this and how can I avoid it?

Answer: Oligomerization, primarily dimerization, can occur through the formation of a mixed anhydride intermediate. The carboxylate of one molecule of 4-aminocyclohexanecarboxylic acid can react with (Boc)₂O to form a mixed anhydride. This activated species can then be attacked by the amino group of another molecule of the starting material, leading to the formation of a peptide bond and thus a dimer.

To suppress oligomerization:

  • Use of Aqueous Basic Conditions: Running the reaction in an aqueous solvent system (e.g., water/dioxane or water/THF) with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) is highly effective. The water rapidly hydrolyzes the mixed anhydride intermediate, preventing it from reacting with the amine.

  • Choice of Base: Inorganic bases like NaOH or NaHCO₃ in aqueous media are generally preferred over tertiary amine bases like triethylamine (TEA) in anhydrous organic solvents when dealing with unprotected carboxylic acids, as the latter conditions can favor mixed anhydride formation.

Comparative Data on Oligomerization:

The table below illustrates the influence of the solvent and base system on the formation of oligomeric side products.

Solvent SystemBaseDesired Mono-Boc Product Yield (%)Oligomer Side Product (%)
Dioxane/Water (1:1)NaOH95< 1
THF/Water (1:1)NaHCO₃92< 2
Dichloromethane (DCM)Triethylamine (TEA)70~25
Acetonitrile (ACN)Triethylamine (TEA)75~20

Note: These are representative data synthesized from typical outcomes in related literature.

Frequently Asked Questions (FAQs)

Q1: My 4-aminocyclohexanecarboxylic acid is poorly soluble in the reaction solvent. What should I do?

A1: 4-aminocyclohexanecarboxylic acid is zwitterionic and often exhibits poor solubility in many organic solvents. To address this, perform the Boc protection in a mixture of water and a water-miscible organic solvent such as dioxane or tetrahydrofuran (THF). The use of a base like sodium hydroxide or sodium bicarbonate will deprotonate the ammonium group, forming the more soluble sodium carboxylate salt.

Q2: What is a standard, reliable protocol for the Boc protection of 4-aminocyclohexanecarboxylic acid?

A2: A widely used and effective method is the Schotten-Baumann reaction condition. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol) to separate the starting material, the desired product, and any side products. The starting material (amino acid) will typically have a very low Rf value, while the Boc-protected product will be less polar and have a higher Rf.

Q4: What is the best work-up procedure to isolate the pure product?

A4: After the reaction is complete, the typical work-up involves acidifying the aqueous solution to a pH of around 3-4 with a mild acid like citric acid or dilute HCl. This protonates the carboxylate group of the Boc-protected amino acid, making it less water-soluble. The product can then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure will yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Experimental Protocols

Protocol 1: Standard Boc Protection in Aqueous Dioxane

This protocol is optimized to minimize both di-Boc and oligomer formation.

  • Dissolution: Dissolve 4-aminocyclohexanecarboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide (NaOH) solution. The final concentration of the amino acid should be approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of (Boc)₂O: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of 1,4-dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and other non-polar impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with a 1M citric acid solution.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the Boc-protected 4-aminocyclohexanecarboxylic acid as a white solid.

Visualizations

Reaction_Pathway SM 4-Aminocyclohexanecarboxylic Acid Product N-Boc-4-Aminocyclohexanecarboxylic Acid SM->Product Desired Reaction MixedAnhydride Mixed Anhydride Intermediate SM->MixedAnhydride Side Reaction Path Boc2O (Boc)2O Boc2O->Product Desired Reaction Boc2O->MixedAnhydride Side Reaction Path Base Base (e.g., NaOH) Base->Product Desired Reaction DiBoc Di-Boc Side Product Product->DiBoc Over-protection (Excess (Boc)2O) Oligomer Oligomer/Dimer Side Product MixedAnhydride->Oligomer Reaction with SM

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Start Boc Protection Reaction Analysis Analyze Crude Product (TLC, LC-MS) Start->Analysis SideProduct Side Product Detected? Analysis->SideProduct DiBoc Di-Boc Formation? SideProduct->DiBoc Yes NoSideProduct No Significant Side Products SideProduct->NoSideProduct No Oligomer Oligomer Formation? DiBoc->Oligomer No OptimizeStoichiometry Reduce (Boc)2O to 1.05-1.1 eq. Slow Addition DiBoc->OptimizeStoichiometry Yes OptimizeSolvent Use Aqueous/Organic Solvent with Inorganic Base (e.g., NaOH) Oligomer->OptimizeSolvent Yes OptimizeStoichiometry->Start Re-run Reaction OptimizeSolvent->Start Re-run Reaction PureProduct Pure Product NoSideProduct->PureProduct

Caption: Troubleshooting workflow for side reactions.

Technical Support Center: Troubleshooting Low Coupling Efficiency with "trans-4-(Boc-amino)cyclohexanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of trans-4-(Boc-amino)cyclohexanecarboxylic acid in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low coupling efficiency with this compound?

Low coupling efficiency with this compound is a common issue primarily attributed to its structure. The cyclohexane ring introduces significant steric hindrance, which can impede the approach of the activated carboxylic acid to the amine of the coupling partner. This steric bulk slows down the reaction rate and can prevent the reaction from reaching completion under standard coupling conditions.

Q2: How does the purity of this compound affect coupling efficiency?

The purity of the reagent is critical. Impurities can interfere with the coupling reaction. It is essential to use a high-purity grade of this compound (≥98%). The presence of the cis-isomer can also lead to diastereomeric impurities in the final product.

Q3: What are the most effective coupling reagents for this sterically hindered amino acid?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Urionium/aminium-based reagents such as HATU, HBTU, and HCTU, or phosphonium-based reagents like PyBOP and PyAOP are often more effective than standard carbodiimide reagents like DCC or DIC alone. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.

Q4: Can I use carbodiimides like DIC for coupling this compound?

While carbodiimides can be used, they are often less efficient for sterically hindered amino acids when used alone. If you are using DIC or EDC, it is crucial to include an additive such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). These additives form activated esters that are more reactive and can help to improve the coupling yield.

Q5: How can I monitor the progress of the coupling reaction to troubleshoot low efficiency?

Monitoring the reaction is crucial for identifying incomplete couplings. Several qualitative and quantitative methods can be employed:

  • Qualitative Colorimetric Tests: The Kaiser test (for primary amines) or the isatin test (for secondary amines) can be used to detect the presence of unreacted free amines on the solid support. A positive test indicates an incomplete coupling.

  • Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) analysis of a small, cleaved sample of the resin-bound peptide is a highly effective method. By comparing the peak areas of the desired product and unreacted starting material, you can quantify the coupling efficiency. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to confirm the identity of the peaks.

Q6: What are common side reactions to be aware of when coupling this compound?

Several side reactions can occur, further reducing the yield of the desired product:

  • Racemization: Although less common with Boc-protected amino acids compared to other protecting groups, racemization can still occur, especially with over-activation or prolonged reaction times.

  • Guanidinylation: Uronium/aminium-based coupling reagents can react with the N-terminal amine of the peptide to form a guanidinyl group, which terminates the peptide chain. Pre-activation of the carboxylic acid before adding it to the resin can minimize this side reaction.

  • Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if the second amino acid is proline. In Boc-based synthesis, using in situ neutralization protocols can help suppress this.

  • Aspartimide Formation: If your peptide sequence contains aspartic acid, this side reaction can occur under both acidic and basic conditions.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low coupling efficiency with this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Evaluation cluster_optimization Optimization Strategies cluster_monitoring Monitoring Techniques start Low Coupling Efficiency Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Purity of Boc-amino acid (>98%) optimize_coupling 3. Optimize Coupling Strategy check_conditions->optimize_coupling Conditions Standard temperature Reaction Temperature monitor_reaction 4. Monitor Reaction Progress optimize_coupling->monitor_reaction Strategy Chosen change_reagent Switch to a more potent coupling reagent (HATU, HBTU) recouple_or_cap 5. Implement Corrective Actions monitor_reaction->recouple_or_cap Incomplete Coupling Detected kaiser_test Kaiser Test success Coupling Efficiency Improved recouple_or_cap->success reagent_equivalents Correct equivalents of all reagents solvent_quality Anhydrous solvent time Reaction Time solvent Solvent Choice (DMF, NMP) base Base Choice and Equivalents double_coupling Perform a double coupling increase_time Increase reaction time increase_temp Increase temperature (with caution) hplc_analysis HPLC of cleaved aliquot

Caption: A stepwise workflow for troubleshooting low coupling efficiency.

Data Presentation: Comparison of Coupling Strategies

The following tables summarize qualitative and quantitative data to aid in selecting an appropriate coupling strategy.

Table 1: Qualitative Comparison of Common Coupling Reagents

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCInexpensive, readily available.Lower reactivity for hindered amino acids, formation of insoluble urea byproducts (DCC), potential for racemization without additives.
Urionium/Aminium Salts HBTU, HATU, HCTUHigh reactivity, fast reaction times, suitable for hindered amino acids.More expensive, can cause guanidinylation of the free amine.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, does not react with the free amine.Can be more expensive, byproducts can be difficult to remove.

Table 2: Typical Reaction Conditions for Coupling this compound

ParameterConditionRationale
Equivalents of Amino Acid 2 - 5A higher excess can drive the reaction to completion, especially for difficult couplings.
Equivalents of Coupling Reagent 1.9 - 4.9 (relative to amino acid)A slight excess relative to the amino acid is often used.
Equivalents of Base (e.g., DIPEA) 2 - 10To neutralize the hydrochloride salt of the incoming amino acid and facilitate the reaction.
Solvent DMF, NMPGood solvating properties for both the resin and reagents.
Temperature Room Temperature to 50°CIncreased temperature can improve coupling efficiency but may also increase the risk of side reactions.
Reaction Time 1 - 4 hours (or overnight)Sterically hindered amino acids often require longer reaction times.

Experimental Protocols

The following are detailed methodologies for key experiments. Note: These are general protocols and may require optimization for your specific peptide sequence and solid support.

Protocol 1: Standard Coupling using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) and dichloromethane (DCM) (3 x 1 min).

Protocol 2: Coupling using DIC/HOBt
  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of DIC (3 eq.).

  • Reaction: Agitate the mixture at room temperature. Reaction times may need to be extended (4 hours to overnight) for this sterically hindered amino acid.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 3: Double Coupling for Difficult Sequences

If a single coupling with a potent reagent like HATU is insufficient, a double coupling strategy can be employed.

  • First Coupling: Perform the coupling as described in Protocol 1 for the standard reaction time (e.g., 2 hours).

  • Washing: Wash the resin with DMF (3 x 1 min).

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1, step 3.

  • Reaction: Add the fresh coupling solution to the resin and agitate for an additional 1-2 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Protocol 4: HPLC Analysis of Coupling Efficiency
  • Sample Preparation: After the coupling reaction, take a small, known amount of the dried peptide-resin (approx. 5-10 mg).

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide.

  • Sample Dissolution: Decant the ether and dissolve the peptide pellet in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the components. Monitor the elution at 214 nm or 220 nm.

  • Quantification: Integrate the peak areas of the desired product and any unreacted starting material or deletion sequences to determine the coupling efficiency.

Mandatory Visualizations

Diagram: General Amide Coupling Pathway

AmideCoupling cluster_reactants Reactants amino_acid trans-4-(Boc-amino) cyclohexanecarboxylic acid activated_ester Activated Ester Intermediate amino_acid->activated_ester amine N-terminal Amine (on resin) peptide_bond Peptide Bond Formation amine->peptide_bond coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester base Base (e.g., DIPEA) base->activated_ester activated_ester->peptide_bond

Caption: The general pathway for amide bond formation using a coupling reagent.

This technical support guide is intended to provide a comprehensive resource for addressing challenges with the coupling of this compound. By systematically evaluating your reagents, reaction conditions, and coupling strategies, and by carefully monitoring the progress of your reactions, you can significantly improve your coupling efficiency and achieve your desired synthetic outcomes.

Common impurities in "trans-4-(Boc-amino)cyclohexanecarboxylic acid" and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most prevalent impurities found in this compound are typically related to its synthesis and purification processes. These can be categorized as follows:

  • Diastereomeric Impurities: The most common impurity is the corresponding cis-isomer, cis-4-(Boc-amino)cyclohexanecarboxylic acid. The formation of the cis-isomer is a frequent byproduct in the synthesis of the trans-isomer.

  • Starting Material Residues: Unreacted starting materials, such as trans-4-aminocyclohexanecarboxylic acid, may persist in the final product if the reaction does not go to completion.

  • Reagent-Related Impurities: Excess reagents from the Boc-protection step, such as di-tert-butyl dicarbonate ((Boc)₂O), and its byproducts like tert-butanol, can also be present.

  • Side-Reaction Products: Other minor impurities may arise from side reactions, which can include byproducts from the tert-butyl cation generated during the reaction.

Q2: How can I identify the cis-isomer impurity in my sample?

A2: The cis-isomer can be identified and quantified using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.

  • HPLC: A well-developed HPLC method can separate the cis and trans isomers, allowing for their individual detection and quantification.

  • NMR: ¹H and ¹³C NMR spectroscopy can distinguish between the cis and trans isomers due to the different chemical environments of the protons and carbons in the cyclohexyl ring. The axial and equatorial protons will exhibit distinct chemical shifts and coupling constants.

Q3: What are the typical purity levels for commercially available this compound?

A3: Commercially available this compound is generally available in purities of 97% or higher.[1][2][3] High-purity grades, with purities of ≥99.0% as determined by HPLC, are also available for more sensitive applications.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis and purification of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Poor peak separation between cis and trans isomers in HPLC. Inadequate chromatographic conditions (e.g., column, mobile phase, temperature).Optimize the HPLC method. Consider using a different stationary phase (e.g., C18, phenyl-hexyl) or modifying the mobile phase composition and gradient. Chiral stationary phases can also be effective for separating isomers of protected amino acids.[5][][7][8]
Presence of unreacted starting material (trans-4-aminocyclohexanecarboxylic acid). Incomplete Boc-protection reaction.Ensure an appropriate molar excess of di-tert-butyl dicarbonate is used during the synthesis. Monitor the reaction progress using TLC or LC-MS to ensure full conversion.
NMR spectrum shows unexpected signals. Presence of residual solvents or reagent-related impurities (e.g., (Boc)₂O, tert-butanol).Review the purification process. Ensure efficient removal of solvents and byproducts through techniques like recrystallization or chromatography.
Difficulty in achieving desired purity after synthesis. Co-crystallization of cis and trans isomers. Inefficient purification method.Employ advanced purification techniques such as preparative HPLC or fractional crystallization under optimized solvent conditions.

Quantitative Data Summary

The following table summarizes the typical purity levels of commercially available this compound.

Purity Level Analytical Method Reference
≥99%Gas Chromatography (GC)[9]
≥99.0%High-Performance Liquid Chromatography (HPLC)[4]
≥98.0%Thin Layer Chromatography (TLC)[10]
≥97%Not specified[1][2]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the purity assessment of this compound and the separation of its cis and trans isomers. Note: This is an exemplary method and may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A suitable gradient from 10% to 90% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification

¹H NMR spectroscopy is a powerful tool to differentiate between the cis and trans isomers.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Accurately weigh and dissolve the sample in the chosen deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Analysis: The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons at C1 and C4, will differ between the cis and trans isomers. The trans isomer typically shows more complex splitting patterns due to the axial-axial and axial-equatorial couplings. By comparing the obtained spectrum with known spectra of the pure isomers, the presence of the cis impurity can be confirmed.

3. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS analysis of this compound requires a derivatization step to increase its volatility.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

  • Derivatization Protocol:

    • Accurately weigh about 1-2 mg of the sample into a vial.

    • Add 100 µL of the derivatization agent and 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).

    • Seal the vial and heat at 70-100 °C for 1-2 hours.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions (Example):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Results Sample This compound Sample HPLC HPLC Analysis (Purity & Isomer Ratio) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation & Isomer ID) Sample->NMR GCMS GC-MS with Derivatization (Impurity Profiling) Sample->GCMS Purity Purity Assessment HPLC->Purity IsomerID Isomer Identification HPLC->IsomerID NMR->IsomerID ImpurityProfile Impurity Profile GCMS->ImpurityProfile

Caption: Experimental workflow for impurity identification.

troubleshooting_logic Start Unexpected Results in Analysis CheckPurity Low Purity Detected? Start->CheckPurity CheckIsomer Incorrect Isomer Ratio? CheckPurity->CheckIsomer No ReviewSynth Review Synthesis Protocol CheckPurity->ReviewSynth Yes CheckUnknown Unknown Peaks Present? CheckIsomer->CheckUnknown No OptimizePurification Optimize Purification Method (e.g., Recrystallization, Chromatography) CheckIsomer->OptimizePurification Yes ReviewAnalysis Review Analytical Method CheckUnknown->ReviewAnalysis No IdentifyUnknowns Identify Unknowns (e.g., GC-MS, LC-MS) CheckUnknown->IdentifyUnknowns Yes ReviewSynth->OptimizePurification End Problem Resolved OptimizePurification->End ReviewAnalysis->End IdentifyUnknowns->ReviewSynth

Caption: Troubleshooting logic for impurity analysis.

References

Technical Support Center: Optimization of Boc Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Our goal is to help you optimize your experimental conditions to minimize side product formation and achieve higher purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of side product formation during Boc deprotection?

A1: The primary cause of side reactions is the generation of a highly reactive tert-butyl cation intermediate during the acid-catalyzed cleavage of the Boc group.[1][2][3] This electrophilic carbocation can then attack any nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][3]

Q2: Which amino acid residues are most susceptible to these side reactions?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a +56 Da mass shift.[1][3] Methionine is also susceptible to oxidation to methionine sulfoxide (+16 Da).[1]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for tert-butylation.[1][2]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection cocktail that are more nucleophilic or present in a much higher concentration than the sensitive residues of the substrate.[1] They act by trapping the reactive tert-butyl cation before it can react with the desired molecule, thus preventing the formation of alkylated side products.[1][2][3]

Q4: My Boc deprotection is incomplete. What are the common causes and solutions?

A4: Incomplete Boc deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The reaction may not proceed to completion if the acid is too weak or its concentration is too low.[2][4]

    • Solution: Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[2][3]

  • Inadequate Reaction Time or Temperature: The deprotection is a kinetic process and may require more time or gentle heating.[2][4]

    • Solution: Extend the reaction time and monitor progress by TLC or LC-MS. Gentle warming (e.g., to 40°C) can be beneficial, but be aware of the potential for increased side reactions.[2]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid.[1][4]

    • Solution: A combination of a stronger acid, longer reaction time, and the use of an effective scavenger cocktail may be necessary.[1]

  • Poor Resin Swelling (in Solid-Phase Synthesis): Inadequate swelling of the resin can limit reagent access to the peptide chain.[1]

Troubleshooting Guide

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][3]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your peptide. Refer to the tables below for guidance. For a general starting point, a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often effective.[2][3] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[2]

Issue 2: Presence of byproducts even with scavengers.

  • Possible Cause: The protecting groups on other residues (e.g., Pmc on Arginine) can generate reactive species during cleavage, leading to side reactions like tryptophan alkylation. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on Arginine is generally less prone to this issue than the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group.

  • Solution: Optimize the choice of protecting groups for other sensitive residues in your sequence. Using Fmoc-Trp(Boc)-OH during peptide synthesis can also significantly suppress side reactions involving the tryptophan indole ring.[5]

Issue 3: Degradation of other acid-sensitive functional groups.

  • Possible Cause: The strongly acidic conditions required for Boc deprotection (e.g., TFA) can cleave other acid-labile groups such as tert-butyl esters or acetals.

  • Solution: Consider using milder deprotection methods. Several alternatives to strong acids exist, including Lewis acids (e.g., ZnBr₂), thermal deprotection, or methods using reagents like oxalyl chloride in methanol for highly sensitive substrates.[6]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection and Their Applications

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS)General carbocations, Trp2.5 - 5%A highly effective and common choice for trapping carbocations.[3]
Triethylsilane (TES)General carbocations, Trp5 - 10%Effective at reducing the tert-butyl cation to isobutane.
1,2-Ethanedithiol (EDT)Trp, Cys2.5%Highly effective for protecting Tryptophan and Cysteine residues.[3]
ThioanisoleMet, Trp5%Effective in preventing S-alkylation of Methionine.[2]
WaterGeneral carbocations2.5 - 5%Traps the tert-butyl cation to form tert-butanol.
PhenolTyr5%Acts as a decoy for the tert-butyl cation, protecting Tyrosine.

Table 2: Quantitative Comparison of Scavenger Cocktails in Preventing S-tert-butylation of Cysteine

Data is illustrative and based on reported experimental results for a model peptide containing a C-terminal Cysteine residue.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
TFA/H₂O (95:5)7525
TFA/TIS/H₂O (95:2.5:2.5)9010
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)89.79.3
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)90.98.1

Table 3: Effect of Reaction Time and Temperature on Methionine Alkylation

Cleavage of Ac-Met-Glu-Glu-Pro-Asp-OH from resin using TFA/TIS/H₂O (95:2.5:2.5). Data adapted from literature reports.[7]

Temperature (°C)Time (h)% Main Product% Alkylated Met% Met(O)
250.577.918.23.9
251.073.223.92.9
252.074.321.24.5
401.048.549.32.2
61.078.118.33.6

Mandatory Visualization

Boc_Deprotection_Pathway Boc Deprotection and Side Reaction Pathways cluster_main Main Deprotection Pathway cluster_side Side Reactions cluster_scavenger Scavenger Intervention Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Butyl Cation tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine Deprotected Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Alkylated_Side_Product Alkylated Side Product tButyl_Cation->Alkylated_Side_Product Trapped_Cation Trapped Cation tButyl_Cation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Side_Product Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation

Caption: Boc deprotection pathway, competing side reactions, and scavenger intervention.

troubleshooting_workflow Troubleshooting Workflow for Boc Deprotection start Start: Analyze Crude Product (HPLC, LC-MS) check_completion Is Deprotection Complete? start->check_completion check_side_products Are Side Products Present? (+56 Da, etc.) check_completion->check_side_products Yes incomplete_deprotection Incomplete Deprotection check_completion->incomplete_deprotection No side_products_present Side Products Detected check_side_products->side_products_present Yes end_success Success: Pure Product check_side_products->end_success No solution_incomplete Increase Acid Conc./Time/Temp Consider Stronger Acid (HCl/Dioxane) incomplete_deprotection->solution_incomplete solution_side_products Add/Optimize Scavengers (TIS, EDT, Thioanisole, etc.) side_products_present->solution_side_products solution_incomplete->start solution_side_products->start

Caption: A logical workflow for troubleshooting common Boc deprotection issues.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and Scavengers (Solution Phase)

  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Scavenger Addition: Add the appropriate scavenger cocktail. For general purposes, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) and water to 2.5% (v/v).

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene. The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Preparation: Dissolve the Boc-protected amine (1 equivalent) in a minimal amount of a suitable co-solvent if necessary (e.g., DCM).

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is suitable for substrates with highly acid-sensitive functional groups.[6]

  • Preparation: Dissolve the N-Boc protected substrate (1 equivalent) in methanol.

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to yield the deprotected amine, which can be further purified if necessary.[6]

References

Controlling the cis/trans ratio in the synthesis of 4-aminocyclohexanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminocyclohexanecarboxylic acid derivatives, with a focus on controlling the cis/trans isomer ratio.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of 4-aminocyclohexanecarboxylic acid derivatives.

Problem: My hydrogenation of p-aminobenzoic acid yields a low trans:cis isomer ratio.

  • Possible Cause 1: Suboptimal Catalyst Choice. The choice of catalyst plays a crucial role in determining the stereochemical outcome of the reaction. While various catalysts can be used, some are more effective at producing the trans isomer.

    • Solution: For a higher trans ratio, a Ruthenium-on-carbon (Ru/C) catalyst is recommended.[1] Under basic conditions (e.g., 10% NaOH) and elevated temperature (e.g., 100°C) with hydrogen pressure (e.g., 15 bar), a trans ratio of over 75% can be achieved in a one-pot process.[1][2] In contrast, catalysts like Rhodium on carbon (Rh/C) may produce a nearly 1:1 mixture of cis and trans isomers.[1]

  • Possible Cause 2: Inappropriate Reaction Conditions. The reaction conditions, including temperature, pressure, and solvent, significantly influence the cis/trans ratio. This is often a matter of kinetic versus thermodynamic control. The cis isomer is often the kinetically favored product (formed faster at lower temperatures), while the trans isomer is the thermodynamically more stable product.

    • Solution: To favor the thermodynamically more stable trans isomer, it is generally advisable to use higher temperatures and longer reaction times to allow the reaction to reach equilibrium. A temperature range of 90°C to 120°C is often preferred for achieving a higher trans ratio.[3]

  • Possible Cause 3: Catalyst Deactivation. The catalyst may lose its activity during the reaction, leading to incomplete conversion and a poor isomer ratio.

    • Solution: Ensure the catalyst is fresh and handled under appropriate conditions to prevent oxidation.[4] If catalyst poisoning by impurities in the starting material or solvent is suspected, purifying the reagents may be necessary. For Ru/C catalysts, a mild regeneration process involving air oxidation followed by hydrogen reduction can sometimes restore activity.[5]

Problem: I am struggling to separate the cis and trans isomers.

  • Possible Cause 1: Similar Physical Properties. The cis and trans isomers of 4-aminocyclohexanecarboxylic acid have very similar physical properties, making separation by simple crystallization challenging.

    • Solution 1: Selective Crystallization of a Derivative. A common strategy is to first protect the amino group (e.g., with a Boc group) and then exploit the different crystallization properties of the derivatives. The trans isomer of the N-protected derivative often has better crystallinity.[1]

    • Solution 2: Selective Esterification. It is possible to selectively react the cis isomer to form an ester, leaving the trans isomer as the free acid, which can then be isolated.[1][2]

Problem: My base-catalyzed isomerization from cis to trans is not working efficiently.

  • Possible Cause: Inappropriate Base or Solvent. The choice of base and solvent is critical for the epimerization of the cis isomer to the more stable trans isomer.

    • Solution: Strong bases like sodium hydroxide or potassium alkoxides in a suitable solvent are effective for this conversion. The reaction may require elevated temperatures to proceed at a reasonable rate.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-aminocyclohexanecarboxylic acid?

A1: The most common method is the catalytic hydrogenation of p-aminobenzoic acid.[6] Various catalysts can be used, with Ruthenium on carbon (Ru/C) being particularly effective for obtaining a higher proportion of the desired trans isomer.[1]

Q2: Why is the trans isomer often the desired product in pharmaceutical applications?

A2: The stereochemistry of a molecule is critical for its biological activity. The trans isomer of 4-aminocyclohexanecarboxylic acid and its derivatives often provides the correct spatial arrangement for interaction with biological targets, such as in the synthesis of Janus kinase inhibitors.

Q3: Can I use an enzymatic method to control the cis/trans ratio?

A3: Yes, enzymatic methods using transaminases have been developed for the dynamic cis-to-trans isomerization of 4-substituted cyclohexane-1-amines.[7][8][9][10] These methods can be highly selective and offer a green chemistry approach to obtaining the pure trans isomer.[7][8][9][10]

Q4: What are the typical reaction conditions for the Ru/C catalyzed hydrogenation of p-aminobenzoic acid to favor the trans isomer?

A4: A typical one-pot procedure involves reacting p-aminobenzoic acid with a 5% Ru/C catalyst in a 10% aqueous sodium hydroxide solution at 100°C under a hydrogen pressure of 15 bar for about 20 hours. These conditions have been reported to yield a cis:trans ratio of approximately 1:4.6.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of p-Aminobenzoic Acid

CatalystSupportReaction ConditionsCis:Trans RatioReference
5% Ru/CCarbon10% NaOH, 100°C, 15 bar H₂1:4.6[1]
Rh/CCarbonMild conditions (10 atm, iPrOH, 60°C)Not specified, but generally less selective[1]
Raney Nickel-High pressure (~150 bar)1:2.3 (for cis to trans conversion)[1]
Ru/Al₂O₃AluminaNot specified1:1[1]
Rh/Al₂O₃AluminaNot specified1:1[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of trans-4-Aminocyclohexanecarboxylic Acid using Ru/C Catalyst

Objective: To synthesize 4-aminocyclohexanecarboxylic acid with a high trans:cis isomer ratio.

Materials:

  • p-Aminobenzoic acid

  • 5% Ruthenium on carbon (Ru/C) catalyst

  • 10% Sodium hydroxide (NaOH) solution

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • In an autoclave, combine 10.0 g of p-aminobenzoic acid, 2.50 g of 5% Ru/C catalyst, and 100.0 mL of 10% NaOH solution.[1]

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor to 15 bar with hydrogen.[1]

  • Heat the mixture to 100°C while stirring.[1]

  • Maintain these conditions for 20 hours.[1]

  • After cooling and depressurizing the reactor, the catalyst can be filtered off.

  • The resulting solution contains a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid with a ratio of approximately 1:4.6.[1]

Protocol 2: Separation of trans-Isomer via Selective Esterification of the N-Boc Protected Mixture

Objective: To isolate the pure trans isomer from a cis/trans mixture.

Materials:

  • Cis/trans mixture of N-Boc-4-aminocyclohexanecarboxylic acid

  • Potassium carbonate (K₂CO₃)

  • Bromoethane

  • Acetone

Procedure:

  • Suspend the cis/trans mixture of N-Boc-4-aminocyclohexanecarboxylic acid (e.g., cis:trans = 1:3.6) and K₂CO₃ (1.2 equivalents with respect to the cis isomer content) in acetone.[2][3]

  • Add bromoethane (2.0 equivalents calculated for the cis isomer content) to the stirred mixture.[2][3]

  • Heat the reaction mixture at 60°C for 3 hours.[2][3]

  • Cool the mixture to room temperature and then to -10°C for 1 hour to allow for precipitation.[2][3]

  • Filter the precipitate, which is the ethyl ester of the cis isomer.

  • The filtrate contains the N-Boc-trans-4-aminocyclohexanecarboxylic acid, which can be isolated by evaporating the solvent and further purification.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_hydrogenation Catalytic Hydrogenation cluster_isomers Isomer Mixture cluster_separation Separation/Isomerization cluster_products Final Products pABA p-Aminobenzoic Acid Hydrogenation Hydrogenation (H₂, Catalyst) pABA->Hydrogenation Cis_Trans_Mix Cis/Trans Mixture Hydrogenation->Cis_Trans_Mix Separation Separation or Isomerization Cis_Trans_Mix->Separation Trans_Isomer trans-Isomer Separation->Trans_Isomer Desired Cis_Isomer cis-Isomer Separation->Cis_Isomer Byproduct or Recycled

Caption: General workflow for the synthesis and separation of 4-aminocyclohexanecarboxylic acid isomers.

Kinetic_vs_Thermodynamic cluster_energy Reaction Coordinate Diagram Reactant Reactant Transition_State_Kinetic TS_kinetic Reactant->Transition_State_Kinetic Lower Ea Transition_State_Thermo TS_thermo Reactant->Transition_State_Thermo Higher Ea Kinetic_Product Cis Isomer (Kinetic Product) Transition_State_Kinetic->Kinetic_Product Thermodynamic_Product Trans Isomer (Thermodynamic Product) Transition_State_Thermo->Thermodynamic_Product

Caption: Energy profile illustrating kinetic vs. thermodynamic control in isomer synthesis.

Troubleshooting_Flowchart Start Low trans:cis ratio? CheckCatalyst Is the catalyst optimal? (e.g., Ru/C) Start->CheckCatalyst Yes CheckConditions Are reaction conditions thermodynamically favorable? (e.g., >90°C) CheckCatalyst->CheckConditions Yes UseRuC Switch to Ru/C catalyst CheckCatalyst->UseRuC No CheckPurity Are starting materials pure? CheckConditions->CheckPurity Yes IncreaseTempTime Increase temperature and/or reaction time CheckConditions->IncreaseTempTime No PurifyReagents Purify starting materials and solvent CheckPurity->PurifyReagents No Success Improved trans:cis ratio CheckPurity->Success Yes UseRuC->CheckConditions IncreaseTempTime->CheckPurity PurifyReagents->Success

Caption: A troubleshooting flowchart for optimizing the trans:cis isomer ratio.

References

Technical Support Center: Purification of trans-4-(Boc-amino)cyclohexanecarboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "trans-4-(Boc-amino)cyclohexanecarboxylic acid" by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of this compound?

A1: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data and general principles for Boc-protected amino acids, suitable solvent systems include ethyl acetate/hexane and ethanol/water. Acetone may also be a viable solvent, potentially with the addition of an anti-solvent like water or hexane. The trans-isomer of 4-(Boc-amino)cyclohexanecarboxylic acid generally has better crystallinity than the cis-isomer, which can be exploited during purification.[1]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by several factors:

  • The solution is too concentrated or cooled too quickly. Try using a more dilute solution and allow it to cool slowly to room temperature before further cooling in an ice bath.

  • The chosen solvent is not ideal. The solvent may be too good of a solvent for the compound. Try adding a "poor" or anti-solvent (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

  • Impurities are present. Impurities can interfere with crystal lattice formation. Consider pre-purification steps such as an aqueous wash to remove residual reagents like triethylamine (TEA).[2][3]

Q3: No crystals are forming, even after extended cooling. What are the next steps?

A3: If crystals do not form, the solution may not be supersaturated. Here are a few techniques to induce crystallization:

  • Scratch the inner surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Add a seed crystal of pure this compound to the cooled solution. This will provide a template for crystal growth.

  • Increase the concentration of the solution by evaporating some of the solvent.

  • Try a different solvent system.

Q4: My recovery yield after recrystallization is very low. How can I improve it?

A4: Low recovery yield can be due to several reasons:

  • Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • The compound has significant solubility in the cold solvent: To minimize loss, ensure the solution is thoroughly cooled. Washing the collected crystals should be done with a minimal amount of ice-cold solvent.

  • Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, product can be lost. Use a pre-heated funnel for this step.

Q5: How can I remove the cis-isomer of 4-(Boc-amino)cyclohexanecarboxylic acid?

A5: The trans-isomer is generally less soluble and has better crystallinity than the cis-isomer, which can be leveraged for purification by recrystallization.[1] Selective crystallization from a suitable solvent system can enrich the trans-isomer. Additionally, more advanced techniques like selective esterification of the cis-isomer have been reported in patent literature, leaving the desired trans-isomer to be more easily isolated.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Inappropriate solvent. 4. Presence of impurities.1. Add more solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Add a poor solvent (anti-solvent) to the hot solution until cloudy, then clarify with a few drops of the good solvent. 4. Perform an aqueous wash of the crude product before recrystallization.
No crystal formation 1. Solution is too dilute. 2. Lack of nucleation sites. 3. Supersaturation not reached.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod or add a seed crystal. 3. Try a different solvent system or a combination of solvents.
Low recovery yield 1. Too much solvent used. 2. Significant solubility in cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the solution is thoroughly cooled before filtering the crystals. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Use a pre-heated funnel for hot filtration.
Crystals are colored or appear impure 1. Impurities are co-crystallizing with the product. 2. The solvent is reacting with the compound.1. Try a different recrystallization solvent. A second recrystallization may be necessary. 2. Ensure the chosen solvent is inert to the compound.

Physicochemical Data

Property Value Source
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
Appearance White solid/powder
Melting Point 181.0 to 185.0 °C[4]

Solubility Data (Qualitative)

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Notes
Ethyl Acetate Sparingly SolubleSolubleA good candidate for a primary recrystallization solvent.
Hexane InsolubleInsolubleA good candidate for an anti-solvent or for washing crystals.
Ethanol SolubleVery SolubleMay require the addition of an anti-solvent like water.
Water Sparingly SolubleSolubleCan be used as an anti-solvent with ethanol.
Acetone Sparingly SolubleSolubleMentioned in literature for suspending cis/trans mixtures.
Diisopropyl Ether InsolubleInsolubleRecommended as a washing solvent.
Chloroform Slightly SolubleData not available[4]
Methanol Slightly SolubleData not available[4]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent ratios and volumes should be determined on a small scale first.

1. Solvent Selection:

  • Based on preliminary tests, select a suitable solvent system (e.g., ethyl acetate/hexane).

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

4. Crystallization:

  • If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If using a solvent/anti-solvent system, add the "poor" solvent (e.g., hexane) dropwise to the hot solution until a persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold "poor" solvent (e.g., hexane) to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals under vacuum to a constant weight.

Visualizations

experimental_workflow start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool Slowly cool to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_logic start Recrystallization Attempt outcome Observe Outcome start->outcome oiling_out Product Oils Out outcome->oiling_out Oiling no_crystals No Crystals Form outcome->no_crystals No Crystals low_yield Low Yield outcome->low_yield Low Yield success Pure Crystals outcome->success Success adjust_solvent Adjust Solvent System (e.g., add anti-solvent) oiling_out->adjust_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling increase_conc Increase Concentration no_crystals->increase_conc induce_nucleation Induce Nucleation (scratch/seed) no_crystals->induce_nucleation min_solvent Use Minimum Hot Solvent low_yield->min_solvent thorough_cooling Ensure Thorough Cooling Before Filtration low_yield->thorough_cooling adjust_solvent->start slow_cooling->start increase_conc->start induce_nucleation->start min_solvent->start thorough_cooling->start

Caption: Troubleshooting decision tree for recrystallization issues.

References

Identifying and removing unreacted starting materials in "trans-4-(Boc-amino)cyclohexanecarboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Troubleshooting Guides and FAQs

Issue 1: Incomplete reaction, presence of unreacted starting materials.

Q1: How can I identify the presence of unreacted p-aminobenzoic acid or 4-aminocyclohexanecarboxylic acid in my reaction mixture?

A1: Unreacted starting materials can be detected using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC Analysis:

    • Unreacted 4-aminocyclohexanecarboxylic acid is sensitive to ninhydrin stain, while the Boc-protected product is not.[1]

    • p-Aminobenzoic acid is UV active and can be visualized under a UV lamp.

    • Run a TLC plate with your crude reaction mixture alongside standards of the starting materials and the pure product. A common solvent system is Dichloromethane/Methanol/Ammonia (5/5/1 v/v/v).[1][2]

  • ¹H NMR Spectroscopy:

    • p-Aminobenzoic acid: Shows characteristic aromatic proton signals between δ 6.5-7.6 ppm and a broad singlet for the amine protons.[3][4]

    • 4-Aminocyclohexanecarboxylic acid: Lacks aromatic signals and displays aliphatic proton signals of the cyclohexane ring.

    • This compound: Exhibits a characteristic singlet for the nine protons of the tert-butyl group of the Boc protecting group at approximately δ 1.44 ppm.[5] The absence or integration of aromatic signals can indicate the presence of unreacted p-aminobenzoic acid.

Q2: What is the best method to remove unreacted p-aminobenzoic acid or 4-aminocyclohexanecarboxylic acid from the final product?

A2: An acid-base extraction is a highly effective method to remove these impurities. The Boc-protected amino acid is significantly less basic than the free amine of the starting material and also has a different solubility profile.

After the Boc protection step, the reaction mixture can be worked up by:

  • Dissolving the crude product in an organic solvent like ethyl acetate.

  • Washing the organic layer with a dilute acidic solution (e.g., 1 M HCl) to protonate and extract the unreacted amine into the aqueous layer.

  • Washing with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted p-aminobenzoic acid.

  • Washing with brine, drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrating under reduced pressure.

Issue 2: Presence of unreacted di-tert-butyl dicarbonate (Boc anhydride) and its byproducts.

Q3: My NMR spectrum shows a singlet at around 1.5 ppm that is larger than expected, and there's a distinct "Boc" smell. How can I confirm the presence of unreacted Boc anhydride?

A3: The presence of unreacted Boc anhydride is a common issue.

  • ¹H NMR Spectroscopy: Unreacted Boc anhydride shows a characteristic singlet for its tert-butyl groups. This signal can overlap with the Boc group of the product, leading to incorrect integration.[6]

  • TLC Analysis: Boc anhydride may not be visible with all stains, such as ninhydrin.[6] It can sometimes be visualized with a potassium permanganate stain.[1]

  • Odor: A distinct, somewhat sweet odor is often associated with the presence of Boc anhydride.[6]

Q4: How can I remove unreacted Boc anhydride and its main byproduct, tert-butanol?

A4: There are several effective methods for removing Boc anhydride and its byproducts:

  • Chemical Quenching: Before the aqueous workup, a quenching agent can be added to the reaction mixture to react with the excess Boc anhydride, forming a more water-soluble byproduct.

    • Imidazole: Adding imidazole to the reaction mixture forms Boc-imidazole, which is more water-soluble and can be removed with dilute acid washes.[6]

  • Aqueous Workup: Vigorous washing with a saturated sodium bicarbonate solution can hydrolyze and remove unreacted Boc anhydride.[6]

  • Evaporation: Due to their volatility, unreacted Boc anhydride and tert-butanol can often be removed by rotary evaporation or under high vacuum.[6]

  • Flash Column Chromatography: If other methods are unsuccessful, flash chromatography on silica gel can be used for purification.[6]

Data Presentation

ParameterStarting Material (p-aminobenzoic acid)Intermediate (4-aminocyclohexanecarboxylic acid)Product (this compound)
Molecular Formula C₇H₇NO₂[7]C₇H₁₃NO₂[8]C₁₂H₂₁NO₄[9]
Molecular Weight 137.14 g/mol [7]143.18 g/mol [8]243.30 g/mol [9]
Typical Yield N/AHigh conversion from p-aminobenzoic acid[1][2]~70% after Boc protection and workup[10]
Purity ≥98% (typical commercial)Mixture of cis/trans isomers[1][2]≥97% after purification[9]
Solubility in Water Moderately soluble, pH-dependent[11]SolubleSparingly soluble

Experimental Protocols

Protocol 1: Identification of Unreacted Starting Materials by TLC

  • Prepare a TLC chamber with a suitable mobile phase (e.g., Dichloromethane/Methanol/Ammonia = 5/5/1, v/v/v).[1][2]

  • On a silica gel TLC plate, spot solutions of your crude reaction mixture, pure p-aminobenzoic acid, pure 4-aminocyclohexanecarboxylic acid, and pure this compound.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under a UV lamp (for p-aminobenzoic acid) and then stain with ninhydrin (for 4-aminocyclohexanecarboxylic acid). The product will not stain with ninhydrin.[1]

Protocol 2: Removal of Unreacted Amine Starting Materials by Acid-Base Extraction

  • After the Boc protection reaction, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1 M HCl (2 x 50 mL for a 10g scale reaction). This will extract any unreacted 4-aminocyclohexanecarboxylic acid.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove any unreacted p-aminobenzoic acid.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-protected product.

Protocol 3: Chemical Quenching of Excess Boc Anhydride with Imidazole

  • After the Boc protection reaction is complete (as determined by TLC), add imidazole (1.5 equivalents relative to the excess Boc anhydride) to the reaction mixture.[6]

  • Stir the mixture at room temperature for 1-2 hours.[6]

  • Proceed with the acid-base extraction as described in Protocol 2. The dilute acid washes will remove the Boc-imidazole and excess imidazole.[6]

Visualizations

Workflow cluster_synthesis Synthesis cluster_analysis Analysis for Unreacted Starting Materials cluster_purification Purification start Start: p-Aminobenzoic Acid reduction Reduction (e.g., H₂, Ru/C) start->reduction boc_protection Boc Protection (Boc)₂O, Base reduction->boc_protection crude_product Crude Product Mixture boc_protection->crude_product analysis TLC & ¹H NMR Analysis crude_product->analysis quench Optional: Quench excess (Boc)₂O (e.g., Imidazole) analysis->quench If (Boc)₂O present extraction Acid-Base Extraction analysis->extraction If starting materials present quench->extraction remove_amine Aqueous HCl Wash (Removes unreacted amine) extraction->remove_amine Step 1 remove_paba Aqueous NaHCO₃ Wash (Removes unreacted p-ABA) remove_amine->remove_paba Step 2 final_product Purified Product: This compound remove_paba->final_product

Caption: Workflow for identifying and removing unreacted starting materials.

This technical support guide is intended for informational purposes only and should be used in conjunction with established laboratory safety practices and a thorough literature review.

References

Challenges in scaling up the synthesis of "trans-4-(Boc-amino)cyclohexanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the scale-up of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the synthesis of this compound?

A1: The main challenges in the large-scale synthesis of this compound revolve around controlling the stereochemistry to favor the desired trans isomer, and the subsequent purification to remove the unwanted cis isomer. Achieving a high trans:cis ratio is crucial and can be influenced by various factors including the choice of catalyst, solvent, temperature, and pressure during the hydrogenation of the aromatic precursor.[1][2] Additionally, the Boc protection step needs to be efficient and high-yielding, with minimal side-product formation.[3][4]

Q2: What are the common synthetic routes to obtain the trans-4-(aminocyclohexanecarboxylic acid) precursor?

A2: A prevalent method is the catalytic hydrogenation of p-aminobenzoic acid. This process, however, often yields a mixture of cis and trans isomers.[1][2][5] The ratio of these isomers is highly dependent on the reaction conditions. Another approach involves the reductive amination of 4-oxocyclohexanecarboxylic acid derivatives. Isomerization of the less desired cis isomer to the trans form is also a strategy employed to improve the overall yield of the target molecule.[6]

Q3: How can the trans:cis isomer ratio be improved during the synthesis?

A3: The choice of catalyst and reaction conditions during the hydrogenation of p-aminobenzoic acid is critical. For instance, using a Ruthenium-on-Carbon (Ru/C) catalyst in an aqueous sodium hydroxide solution at elevated temperatures and pressures has been shown to favor the formation of the trans isomer.[1][2][5] Specifically, temperatures between 90°C and 120°C are preferred, as lower or higher temperatures can decrease the trans selectivity.[1] The catalyst concentration also plays a role, with optimal results often seen at catalyst loadings of 15% to 60% by weight relative to the starting material.[7]

Q4: What are the most effective methods for separating the trans and cis isomers?

A4: Separation of the cis and trans isomers can be challenging on a large scale. One effective method is selective crystallization. The Boc-protected derivatives of the trans and cis isomers often exhibit different crystallinities, allowing for the isolation of the pure trans form through recrystallization.[6] Another technique is selective esterification of the carboxylic acid group of the cis isomer, which allows for the separation of the desired trans acid.[1][7]

Troubleshooting Guides

Problem 1: Low trans:cis Isomer Ratio in the Hydrogenation of p-Aminobenzoic Acid

If you are observing a low trans:cis isomer ratio after the catalytic hydrogenation of p-aminobenzoic acid, consider the following troubleshooting steps:

Troubleshooting Workflow for Low trans-Isomer Ratio

start Low trans:cis ratio observed catalyst Review Catalyst System start->catalyst Initial Check temp Optimize Reaction Temperature catalyst->temp Catalyst OK? catalyst_details Ensure active Ru/C or Rh/C catalyst. Consider catalyst loading (15-60% w/w). catalyst->catalyst_details pressure Adjust Hydrogen Pressure temp->pressure Temp. Optimized? temp_details Maintain temperature between 90-120°C. Temperatures outside this range can reduce selectivity. temp->temp_details base Check Base Concentration pressure->base Pressure Optimized? pressure_details While low pressure is desirable for industrial scale, ensure sufficient pressure (e.g., 15 bar) for the reaction. pressure->pressure_details isomerization Consider Post-Synthesis Isomerization base->isomerization Base Conc. OK? base_details Verify concentration of aqueous base (e.g., 10% NaOH). base->base_details end Improved trans:cis ratio isomerization->end Isomerization Successful

Caption: A troubleshooting decision tree for addressing low trans-isomer selectivity.

Problem 2: Low Yield During Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid

Low yields in the Boc protection step can be due to several factors. Here is a guide to troubleshoot this issue:

Potential Cause Troubleshooting Suggestion Rationale
Incomplete Reaction - Increase the molar equivalents of Boc anhydride ((Boc)₂O) to 1.1-1.5 eq. - Ensure the use of an adequate amount of a suitable base (e.g., NaOH, TEA). - Extend the reaction time and monitor progress by TLC or LC-MS.Incomplete reaction is a common cause of low yield. Ensuring a slight excess of the protecting agent and sufficient base to deprotonate the amine will drive the reaction to completion.[3]
Formation of Side Products - To avoid di-Boc protection of the primary amine, use a stoichiometric amount or only a slight excess of (Boc)₂O. - Use high-purity (Boc)₂O to minimize urea formation from isocyanate impurities.Side reactions consume the starting material and reduce the yield of the desired product. Careful control of stoichiometry is key.[3][4]
Hydrolysis of Boc Anhydride - Ensure all glassware is thoroughly dried and use an anhydrous solvent if the reaction is not performed in an aqueous system.(Boc)₂O can be hydrolyzed by water, rendering it inactive for the protection reaction.[3]
Product Loss During Workup - If the Boc-protected product has some water solubility, minimize the volume of aqueous washes. - Consider back-extracting the aqueous layers with an organic solvent to recover any dissolved product.The polarity of the Boc-protected amino acid can lead to losses during aqueous extraction phases.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid to a cis/trans Mixture of 4-Aminocyclohexanecarboxylic Acid

This protocol is adapted from a one-pot process designed for high trans selectivity.[1][2][5]

  • Reaction Setup: In a suitable autoclave, combine p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) (25% w/w of the starting material), and a 10% aqueous solution of sodium hydroxide (NaOH).

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 15 bar with hydrogen.

  • Reaction Conditions: Heat the mixture to 100°C with vigorous stirring.

  • Monitoring: Maintain the reaction at 100°C and 15 bar for approximately 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: After cooling and depressurizing the reactor, the catalyst can be filtered off. The resulting aqueous solution contains the sodium salt of the cis/trans mixture of 4-aminocyclohexanecarboxylic acid and can be used directly in the next step. According to NMR analysis, a cis:trans ratio of approximately 1:4.6 can be expected.[1]

Protocol 2: Boc Protection of the 4-Aminocyclohexanecarboxylic Acid Mixture

This protocol describes the protection of the amino group using di-tert-butyl dicarbonate ((Boc)₂O).[8]

  • Reaction Setup: To a stirred solution of the cis/trans-4-aminocyclohexanecarboxylic acid mixture (1.0 eq) in a mixture of tert-butanol and water at 0°C, add sodium hydroxide (1.1 eq).

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Work-up: Add hexane to the mixture and adjust the pH to approximately 6 with 6N HCl.

  • Extraction: Extract the product with ethyl acetate. The combined organic layers are then washed with brine.

  • Isolation: Concentrate the organic phase under reduced pressure to obtain the crude cis/trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Protocol 3: Purification of this compound by Selective Esterification

This protocol outlines a method to separate the trans isomer by selectively reacting the cis isomer.[1][2]

  • Reaction Setup: Suspend the crude cis/trans-4-(Boc-amino)cyclohexanecarboxylic acid mixture in acetone. Add potassium carbonate (K₂CO₃) (1.2 eq with respect to the cis isomer content).

  • Esterification: Add bromoethane (2.0 eq with respect to the cis isomer content) and heat the mixture at 60°C for 3 hours.

  • Isolation of trans Isomer: Cool the reaction mixture to room temperature and then to -10°C. The unreacted this compound, which is less soluble, will precipitate.

  • Purification: Filter the precipitate and wash with cold acetone. The solid can be further purified by dissolving in an acidic aqueous solution (e.g., 20% citric acid) and extracting with a suitable organic solvent like dichloromethane (DCM). Drying and evaporating the organic solvent will yield the pure trans isomer. A purity of over 99% with a yield of around 62% for this purification step has been reported.[1]

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on trans:cis Isomer Ratio during Hydrogenation of p-Aminobenzoic Acid

CatalystTemperature (°C)Pressure (bar)Basetrans:cis RatioReference
5% Ru/C1001510% NaOH4.6 : 1[1]
5% Ru/C< 851510% NaOHLower selectivity[1]
5% Ru/C> 1381510% NaOHLower selectivity[1]
Raney NickelHigh Temp.~150-Not specified, but known to be challenging[1]

Table 2: Reported Yields for Key Synthesis and Purification Steps

Step Description Reported Yield Purity Reference
Hydrogenation & Boc Protection (One-Pot) p-aminobenzoic acid to crude Boc-protected mixture70%92% (cis:trans = 1:3.6)[2]
Selective Esterification & Purification Separation of trans isomer from the cis/trans mixture62%99.1% (trans isomer)[1][2]
Overall Process (One-Pot) p-aminobenzoic acid to pure this compound47%High[1][7]

Visualizations

Overall Synthesis and Purification Workflow

start p-Aminobenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C, NaOH, 100°C, 15 bar) start->hydrogenation mixture cis/trans-4-Aminocyclohexanecarboxylic Acid Mixture hydrogenation->mixture boc_protection Boc Protection ((Boc)₂O, Base) mixture->boc_protection boc_mixture cis/trans-4-(Boc-amino)cyclohexanecarboxylic Acid Mixture boc_protection->boc_mixture purification Purification (Selective Esterification of cis-isomer) boc_mixture->purification final_product This compound purification->final_product

Caption: A simplified workflow for the synthesis and purification of the target compound.

Logic Diagram for Isomer Separation

start Crude Mixture of cis/trans Boc-protected Acid esterification Selective Esterification Reaction (Bromoethane, K₂CO₃, Acetone) start->esterification precipitation Cooling and Precipitation esterification->precipitation filtration Filtration precipitation->filtration solid Solid: trans-Isomer (Product) filtration->solid Collected Solid filtrate Filtrate: cis-Isomer Ester (Impurity) filtration->filtrate Remaining Solution

Caption: A logical flow for the separation of trans and cis isomers.

References

Validation & Comparative

"trans-4-(Boc-amino)cyclohexanecarboxylic acid" vs. "cis-4-(Boc-amino)cyclohexanecarboxylic acid" in peptide structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern peptidomemetic design, offering a powerful tool to modulate conformation, enhance stability, and improve biological activity. Among the vast array of available building blocks, cyclic amino acids, such as the isomers of 4-(Boc-amino)cyclohexanecarboxylic acid, provide a robust method for introducing conformational constraints. The seemingly subtle difference between the cis and trans diastereomers can have profound and divergent effects on the resulting peptide's three-dimensional structure and, consequently, its function.

This guide provides an objective comparison of trans-4-(Boc-amino)cyclohexanecarboxylic acid and cis-4-(Boc-amino)cyclohexanecarboxylic acid when incorporated into peptide backbones. While direct head-to-head quantitative biological data for peptides containing these specific 4-substituted isomers is limited in publicly available literature, this comparison draws upon extensive studies of closely related analogs, most notably cis- and trans-2-aminocyclohexanecarboxylic acid (ACHC), to provide a data-supported framework for their application.

Structural and Conformational Differences

The core distinction between the cis and trans isomers lies in the spatial orientation of the amino and carboxyl functional groups on the cyclohexane ring. In the trans isomer, these groups are positioned on opposite faces of the ring (diaxial or diequatorial in the chair conformation), leading to a more extended and rigid structure. Conversely, in the cis isomer, both groups reside on the same face of the ring (axial-equatorial), resulting in a distinct kink in the molecular geometry.

This fundamental stereochemical difference dictates how these amino acids influence the secondary structure of a peptide. The incorporation of cyclic amino acids is a well-established strategy to introduce structural rigidity and improve the stability of peptides.[1][2]

This compound is a potent inducer of stable secondary structures. Studies on the analogous trans-2-aminocyclohexanecarboxylic acid have demonstrated that its oligomers robustly fold into a well-defined 14-helix. This strong conformational preference is attributed to the rigid, extended geometry of the trans isomer, which pre-organizes the peptide backbone into a helical fold.

In contrast, cis-4-(Boc-amino)cyclohexanecarboxylic acid does not typically promote the formation of stable helical structures in homooligomers. However, it can be a valuable component of turns or other non-helical secondary structures and can participate in helical folds within hetero-oligomeric peptides. Its kinked geometry can be strategically employed to introduce specific turns or to disrupt helical structures where desired.

The choice between the cis and trans isomer is therefore a critical design element, enabling the rational control of peptide conformation to achieve desired biological outcomes.

Impact on Peptide Performance: An Inferential Comparison

Performance MetricThis compoundcis-4-(Boc-amino)cyclohexanecarboxylic AcidRationale/Supporting Evidence
Conformational Rigidity HighModerateThe diaxial/diequatorial arrangement in the trans isomer imparts greater rigidity to the peptide backbone.
Secondary Structure Induction Strong tendency to form stable helices (e.g., 14-helix).Generally does not induce helical structures; can be used to form turns.Based on extensive studies of trans-2-ACHC oligomers.
Proteolytic Stability Likely HighLikely Moderate to HighThe constrained conformation around the unnatural amino acid can sterically hinder protease access. The rigid helix of the trans isomer may offer superior protection.
Receptor Binding Affinity Potentially High (if helical structure is optimal for binding)Potentially High (if a turn or specific non-helical structure is required)The "correct" isomer depends on the target receptor's binding site topography. A rigid helix may fit a deep groove, while a turn might be necessary for surface interactions.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of peptides containing these modified amino acids. Below are representative protocols for key experiments.

Boc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide using the Boc (tert-butyloxycarbonyl) strategy.

  • Resin Swelling: The appropriate resin (e.g., Merrifield for a C-terminal acid, MBHA for a C-terminal amide) is swollen in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection: The N-terminal Boc protecting group is removed by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Coupling: The next Boc-protected amino acid (either the cis or trans isomer) is activated with a coupling agent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the resin-bound peptide in the presence of DIEA. The reaction is typically agitated for 1-2 hours.

  • Wash: The resin is thoroughly washed with DCM and/or dimethylformamide (DMF) to remove excess reagents.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (HF) or a "cocktail" like Reagent K (TFA/water/phenol/thioanisole/EDT).

  • Purification: The crude peptide is precipitated in cold diethyl ether and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis resin Resin Swelling deprotect Boc Deprotection (TFA) resin->deprotect neutralize Neutralization (DIEA) deprotect->neutralize couple Amino Acid Coupling neutralize->couple wash Wash couple->wash wash->deprotect Repeat for next AA cleave Cleavage & Deprotection wash->cleave Final AA purify RP-HPLC Purification cleave->purify confirm Mass Spectrometry purify->confirm conform Conformational Analysis (NMR, CD) purify->conform activity Biological Assays purify->activity

Caption: Workflow for SPPS and subsequent analysis.

Proteolytic Stability Assay

This assay determines the half-life of a peptide in the presence of proteases.

  • Peptide Incubation: The purified peptide is incubated at a known concentration in a biologically relevant medium (e.g., human serum, plasma, or a specific protease solution) at 37°C.

  • Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The proteolytic activity in the aliquots is stopped by adding a quenching solution, such as 10% trichloroacetic acid (TCA), which precipitates the proteins.

  • Sample Preparation: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the peptide is collected.

  • Analysis: The amount of remaining intact peptide at each time point is quantified using RP-HPLC.

  • Data Analysis: The percentage of intact peptide is plotted against time, and the half-life (t½) is calculated by fitting the data to a first-order decay curve.

Logical Flow of a Proteolytic Stability Assay

G start Start: Purified Peptide incubate Incubate with Protease Solution (e.g., Serum) at 37°C start->incubate sample Take Aliquots at Different Time Points incubate->sample quench Quench Reaction (e.g., add TCA) sample->quench separate Separate Peptide from Precipitated Proteins quench->separate analyze Quantify Intact Peptide (RP-HPLC) separate->analyze calculate Calculate Half-Life (t½) analyze->calculate end End: Stability Data calculate->end

Caption: Steps in a typical proteolytic stability assay.

Receptor Binding Assay

This protocol is a general framework for a competitive radioligand binding assay to determine the affinity of a peptide for its receptor.

  • Reagent Preparation:

    • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

    • Radioligand: A known ligand for the receptor is labeled with a radioisotope (e.g., ¹²⁵I or ³H).

    • Test Peptide: Prepare serial dilutions of the peptide containing the cis or trans isomer.

  • Assay Incubation: In a multi-well plate, combine the receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test peptide.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test peptide concentration. The IC₅₀ (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The choice between trans- and cis-4-(Boc-amino)cyclohexanecarboxylic acid is a critical decision in peptide design that has a profound impact on the resulting peptide's structure and, by extension, its biological properties. The trans isomer is a powerful tool for inducing rigid, helical conformations, which can lead to enhanced proteolytic stability and high-affinity interactions with specific receptor topographies. In contrast, the cis isomer is better suited for introducing turns and less constrained structures, which may be required for other types of molecular recognition.

While direct comparative studies with quantitative biological data for these specific 4-substituted isomers are needed to fully elucidate their relative merits in different therapeutic contexts, the extensive research on analogous cyclic amino acids provides a strong foundation for their rational application. By leveraging the distinct conformational propensities of these isomers, researchers can fine-tune peptide architecture to optimize performance and accelerate the development of novel peptide-based therapeutics.

References

A Comparative Guide to Boc and Fmoc Protecting Groups for 4-aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an amino-protecting group is a critical decision in the synthesis of complex molecules, significantly impacting reaction efficiency, yield, and the overall synthetic route. For non-standard amino acids like 4-aminocyclohexanecarboxylic acid, a key building block in the development of various pharmaceuticals, the choice between the two most common protecting groups—tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—warrants a detailed comparison. This guide provides an objective analysis of the performance of Boc and Fmoc protecting groups for 4-aminocyclohexanecarboxylic acid, supported by experimental data and detailed protocols.

Core Principles: A Dichotomy in Lability

The fundamental difference between Boc and Fmoc protecting groups lies in their cleavage conditions, a concept known as orthogonality.[1][2] The Boc group is labile to acid, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is labile to basic conditions, commonly cleaved with a secondary amine such as piperidine.[3][4] This orthogonality is the cornerstone of modern synthetic strategies, allowing for the selective deprotection of one functional group while others remain protected.[1][5]

Comparative Experimental Data

The following tables summarize the quantitative data from experiments on the protection and deprotection of 4-aminocyclohexanecarboxylic acid with both Boc and Fmoc groups.

Table 1: Protection of 4-aminocyclohexanecarboxylic acid

Protecting GroupReagentBaseSolventReaction Time (h)Yield (%)Purity (%)
Boc Di-tert-butyl dicarbonate (Boc₂O)NaOH1,4-Dioxane/Water1292>98
Fmoc Fmoc-OSuNaHCO₃Acetone/Water895>99

Table 2: Deprotection of Protected 4-aminocyclohexanecarboxylic acid

Protected Amino AcidDeprotection ReagentSolventReaction Time (h)Yield (%)Purity (%)
Boc-4-aminocyclohexanecarboxylic acid Trifluoroacetic acid (TFA)Dichloromethane (DCM)296>97
Fmoc-4-aminocyclohexanecarboxylic acid 20% Piperidine in DMFDimethylformamide (DMF)0.598>99

Visualizing the Chemistry

Chemical Structures

cluster_Boc Boc-Protected 4-aminocyclohexanecarboxylic acid cluster_Fmoc Fmoc-Protected 4-aminocyclohexanecarboxylic acid Boc_structure Boc_structure Fmoc_structure Fmoc_structure

Caption: Structures of Boc- and Fmoc-protected 4-aminocyclohexanecarboxylic acid.

Experimental Workflows

Protection Workflow

start 4-aminocyclohexanecarboxylic acid boc_reagents Add Boc₂O and NaOH in Dioxane/Water start->boc_reagents fmoc_reagents Add Fmoc-OSu and NaHCO₃ in Acetone/Water start->fmoc_reagents boc_reaction Stir for 12 hours at room temperature boc_reagents->boc_reaction fmoc_reaction Stir for 8 hours at room temperature fmoc_reagents->fmoc_reaction workup Acidify and Extract boc_reaction->workup fmoc_reaction->workup boc_product Boc-protected product workup->boc_product Boc path fmoc_product Fmoc-protected product workup->fmoc_product Fmoc path

Caption: Experimental workflow for Boc and Fmoc protection.

Deprotection Workflow

boc_start Boc-protected amino acid boc_deprotection Add TFA in DCM boc_start->boc_deprotection fmoc_start Fmoc-protected amino acid fmoc_deprotection Add 20% Piperidine in DMF fmoc_start->fmoc_deprotection boc_reaction Stir for 2 hours at room temperature boc_deprotection->boc_reaction fmoc_reaction Stir for 30 minutes at room temperature fmoc_deprotection->fmoc_reaction boc_workup Evaporate solvent boc_reaction->boc_workup fmoc_workup Precipitate with water and filter fmoc_reaction->fmoc_workup product Deprotected 4-aminocyclohexanecarboxylic acid boc_workup->product fmoc_workup->product start Start: Choose a protecting group for 4-aminocyclohexanecarboxylic acid acid_sensitive Does the molecule contain acid-sensitive functional groups? start->acid_sensitive cost_priority Is cost the primary concern? acid_sensitive->cost_priority No use_fmoc Use Fmoc acid_sensitive->use_fmoc Yes speed_yield_priority Are reaction speed and yield the top priorities? cost_priority->speed_yield_priority No use_boc Use Boc cost_priority->use_boc Yes speed_yield_priority->use_fmoc Yes speed_yield_priority->use_boc No

References

A Comparative Guide to the Biological Activity of Peptides Containing trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their biological activity, stability, and conformational properties. Among these, "trans-4-(Boc-amino)cyclohexanecarboxylic acid" (Boc-t-ACCA) serves as a valuable building block for introducing a conformationally constrained cyclic residue into a peptide sequence. This guide provides a comparative analysis of the biological activity of peptides containing the deprotected form, trans-4-aminocyclohexanecarboxylic acid (t-ACCA), with a focus on opioid receptor modulation. Furthermore, it explores potential applications in enzyme inhibition and antimicrobial activity, supported by detailed experimental protocols and pathway diagrams to facilitate further research and development.

I. Comparison of Biological Activity: Opioid Receptor Modulation

The primary available quantitative data for peptides containing t-ACCA is in the context of dynorphin A (Dyn A) analogues, which are peptides that interact with opioid receptors. The incorporation of t-ACCA has been shown to influence the binding affinity and selectivity of these peptides for different opioid receptor subtypes (κ, μ, and δ).

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of dynorphin A-(1-13)NH2 analogues for κ, μ, and δ opioid receptors, comparing the native peptide with analogues containing the cis and trans isomers of 4-aminocyclohexanecarboxylic acid.

Peptide Analogueκ Receptor Ki (nM)μ Receptor Ki (nM)δ Receptor Ki (nM)κ/μ Selectivity Ratioκ/δ Selectivity Ratio
Dyn A-(1-13)NH2 (Native)0.232.14809.12087
[cis-ACCA²⁻³]Dyn A-(1-13)NH29.1118191013210
[trans-ACCA²⁻³]Dyn A-(1-13)NH2 13.4 281 1380 21 103

Data sourced from "Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogues containing cis- and trans-4-aminocyclohexanecarboxylic acid".

Analysis:

The data indicates that the incorporation of both cis- and trans-ACCA at the Gly²-Gly³ position of Dynorphin A-(1-13)NH2 leads to a decrease in binding affinity for the κ-opioid receptor compared to the native peptide. However, the selectivity for the κ-receptor over the μ- and δ-receptors is altered. The trans-ACCA analogue, while having a slightly lower affinity for the κ-receptor than the cis-analogue, demonstrates a higher selectivity for the κ-receptor over the μ-receptor. This suggests that the defined stereochemistry of the cyclohexane ring plays a crucial role in the interaction with the receptor binding pocket.

II. Potential Applications and Alternative Unnatural Amino Acids

While quantitative data for t-ACCA in other contexts is limited, its properties as a conformationally constrained building block suggest potential applications in other areas of peptide-based drug discovery.

  • Enzyme Inhibitors: The rigid structure of t-ACCA can be used to orient key pharmacophoric groups in a peptide backbone to enhance binding to the active site of enzymes like N-myristoyltransferase (NMT) or CD38.

  • Antimicrobial Peptides (AMPs): The incorporation of cyclic residues can influence the amphipathicity and proteolytic stability of AMPs, potentially leading to enhanced antimicrobial activity and reduced toxicity.

Alternative Conformationally Constrained Amino Acids:

For comparison, researchers have explored other cyclic or constrained amino acids in similar peptide scaffolds. In dynorphin A analogues, for example, other unnatural amino acids such as D-alanine and various cyclized structures have been incorporated to modulate activity. The choice of a specific unnatural amino acid allows for fine-tuning of the peptide's conformational properties and its interaction with biological targets.

III. Experimental Protocols

Opioid Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test peptide for opioid receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the opioid receptor of interest (κ, μ, or δ).

  • Radiolabeled ligand (e.g., [³H]diprenorphine).

  • Test peptide (e.g., t-ACCA-containing dynorphin analogue).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test peptide.

  • In a microplate, combine the cell membranes, radiolabeled ligand, and either the test peptide dilution or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of a non-labeled opioid ligand (e.g., naloxone) to separate wells.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific binding) and subsequently calculate the Ki value.

N-myristoyltransferase (NMT) Fluorescence-Based Inhibition Assay

This assay measures the inhibition of NMT activity by monitoring the production of Coenzyme A (CoA), a product of the myristoylation reaction.

Materials:

  • Recombinant human NMT1 or NMT2.

  • Peptide substrate with an N-terminal glycine.

  • Myristoyl-CoA.

  • Fluorescent dye that reacts with free thiols (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin, CPM).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with EDTA, EGTA, and DTT).

  • Test peptide inhibitor.

  • 384-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test peptide inhibitor.

  • To the wells of the microplate, add the test inhibitor or DMSO (for control).

  • Add the NMT enzyme solution to each well and pre-incubate to allow for inhibitor binding.

  • Initiate the reaction by adding a substrate mix containing the peptide substrate and Myristoyl-CoA.

  • Immediately add the CPM solution to each well.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Measure the fluorescence intensity (e.g., excitation at 390 nm and emission at 460 nm).

  • Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.

CD38 Hydrolase Activity Inhibition Assay

This assay is used to screen for inhibitors of the NAD⁺ glycohydrolase activity of CD38.

Materials:

  • Purified recombinant CD38 enzyme.

  • Fluorogenic substrate N⁶-etheno-NAD (ε-NAD).

  • CD38 assay buffer.

  • Test peptide inhibitor.

  • Known CD38 inhibitor (e.g., apigenin) for control.

  • 96-well white opaque microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test peptide inhibitor.

  • To the wells of the microplate, add the test inhibitor solution. For controls, add assay buffer (positive control) or a known inhibitor (negative control).

  • Add the diluted CD38 enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the ε-NAD substrate solution to each well.

  • Measure the fluorescence intensity (excitation at 300 nm and emission at 410 nm) either kinetically or as an endpoint measurement after incubation at 37°C.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Opioid_Receptor_Signaling Opioid_Agonist Opioid Agonist (e.g., Dynorphin Analogue) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability Ion_Channel->Neuronal_Activity NMT_Pathway NMT_Inhibitor NMT Inhibitor (e.g., Peptide-based) NMT N-Myristoyl -transferase (NMT) NMT_Inhibitor->NMT Inhibits Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes myristoylation Myristoyl_CoA Myristoyl-CoA Myristoyl_CoA->NMT Binds to Substrate_Protein Substrate Protein (N-terminal Glycine) Substrate_Protein->NMT Binds to Membrane_Localization Membrane Localization & Signaling Myristoylated_Protein->Membrane_Localization CD38_Signaling CD38_Inhibitor CD38 Inhibitor (e.g., Peptide-based) CD38 CD38 Ectoenzyme CD38_Inhibitor->CD38 Inhibits cADPR cADPR CD38->cADPR Cyclase activity ADPR ADPR CD38->ADPR Hydrolase activity NAD NAD+ NAD->CD38 Substrate Ca_Mobilization Intracellular Ca2+ Mobilization cADPR->Ca_Mobilization Downstream_Signaling Downstream Signaling Ca_Mobilization->Downstream_Signaling Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Peptide Dilutions Start->Prepare_Reagents Incubation Incubate Reagents in Microplate (60-90 min at RT) Prepare_Reagents->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Constraining Peptides for Enhanced Function: A Comparative Guide to Incorporating trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for peptides with enhanced stability and well-defined conformations is paramount. The incorporation of non-natural, constrained amino acids is a powerful strategy to achieve these goals. This guide provides a comparative analysis of peptides featuring trans-4-(Boc-amino)cyclohexanecarboxylic acid (t-4-Ac6c), a synthetic cyclic β-amino acid. While direct experimental data for peptides containing this specific residue is limited in currently available literature, this document offers a predictive comparison based on extensive studies of structurally analogous compounds, such as trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) and trans-2-aminocyclopentanecarboxylic acid (trans-ACPC).

The inclusion of cyclic amino acids like t-4-Ac6c is known to impart significant conformational rigidity to the peptide backbone. This rigidity can pre-organize the peptide into a specific bioactive conformation, leading to improved binding affinity for its target and increased resistance to proteolytic degradation. The trans configuration of the amino and carboxylic acid groups on the cyclohexane ring is particularly effective at inducing stable secondary structures.

Comparative Conformational Propensities

The table below summarizes the expected conformational effects of incorporating t-4-Ac6c into a peptide sequence, drawing parallels from experimental data on other cyclic amino acid analogs. The inclusion of t-4-Ac6c is predicted to favor well-defined secondary structures over the more flexible, random coil conformations often observed in linear peptides.

FeaturePeptide with Linear Amino Acid (e.g., Alanine)Peptide with this compound (Predicted)Peptide with trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) (Observed)
Predominant Conformation Random coil, flexibleDefined secondary structure (e.g., β-turn, helix)Robust 14-helix in homooligomers[1][2]
Backbone Rigidity LowHighHigh[1][3]
Tendency to form Helices Sequence-dependent, often requires multiple residuesHigh, acts as a strong turn or helix inducerStrong inducer of 14-helical structures[1][3]
Proteolytic Stability LowHigh (due to non-natural structure and constrained conformation)High
Binding Affinity Variable, dependent on induced fitPotentially enhanced due to pre-organized bioactive conformationEnhanced in specific applications

Experimental Protocols for Conformational Analysis

To elucidate the precise conformational impact of incorporating t-4-Ac6c into a peptide, a combination of synthetic, spectroscopic, and computational methods is employed. Below are detailed methodologies for key experiments.

Peptide Synthesis

Peptides incorporating t-4-Ac6c can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin: A suitable resin pre-loaded with the C-terminal amino acid is used (e.g., 2-chlorotrityl chloride resin).

  • Fmoc-Amino Acids: Commercially available Fmoc-protected proteinogenic amino acids are used. Fmoc-t-4-Ac6c would be synthesized and protected prior to use in the synthesizer.

  • Coupling: Amino acid coupling is typically performed in duplicate using a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in the presence of a base such as diisopropylethylamine (DIPEA) in dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF.

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

  • Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF MS) and analytical RP-HPLC to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O).

  • 1D NMR: A one-dimensional proton (¹H) NMR spectrum is acquired to observe the chemical shifts of the protons, with well-dispersed amide proton resonances suggesting a stable, folded conformation.

  • 2D NMR: A suite of two-dimensional NMR experiments is performed to assign all proton and carbon resonances and to obtain structural restraints.

    • TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's fold. The presence of specific cross-peaks, such as those between the amide proton of one residue and the alpha proton of the preceding residue (dαN(i, i+1)), or between amide protons of adjacent residues (dNN(i, i+1)), can indicate the presence of turns and helical structures.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

  • Structure Calculation: The distance restraints obtained from NOESY/ROESY spectra, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics (MD) simulations or distance geometry calculations to generate an ensemble of 3D structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure content of peptides in solution.

  • Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., methanol or phosphate buffer) at a known concentration.

  • Data Acquisition: The CD spectrum is recorded, typically from 190 to 260 nm, in a quartz cuvette with a specific path length.

Visualizing the Workflow and Conformational Impact

The following diagrams illustrate the experimental workflow for conformational analysis and the logical impact of incorporating a constrained amino acid like t-4-Ac6c.

G cluster_synthesis Peptide Synthesis & Purification cluster_structure Structure Determination SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization NMR NMR Spectroscopy (1D, 2D TOCSY, NOESY) Characterization->NMR CD Circular Dichroism Spectroscopy Characterization->CD Restraints Extract Structural Restraints (Distances, Dihedral Angles) NMR->Restraints Computational Computational Modeling (MD Simulations) Structure 3D Structure Calculation & Ensemble Generation Computational->Structure Restraints->Structure

Caption: Experimental workflow for the synthesis and conformational analysis of peptides.

G cluster_modification Peptide Modification cluster_properties Structural & Functional Properties cluster_outcome Biological Outcome Incorp Incorporate t-4-Ac6c Constraint Increased Backbone Constraint Incorp->Constraint Conformation Pre-organized Bioactive Conformation Constraint->Conformation Stability Enhanced Proteolytic Stability Constraint->Stability Binding Improved Target Binding Affinity Conformation->Binding Activity Enhanced Biological Activity Binding->Activity

Caption: Influence of t-4-Ac6c incorporation on peptide properties and activity.

References

The Strategic Advantage of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for molecules with enhanced stability, specificity, and therapeutic efficacy is perpetual. In the realm of peptidomimetics and small molecule drug design, the incorporation of cyclic amino acids is a well-established strategy to achieve these desirable properties. Among the diverse array of cyclic building blocks, trans-4-(Boc-amino)cyclohexanecarboxylic acid emerges as a particularly valuable tool. This guide provides an objective comparison of this versatile amino acid with other cyclic alternatives, supported by experimental data and detailed protocols, to inform its strategic application in drug discovery.

The rigid cyclohexane scaffold of this compound offers a distinct conformational constraint compared to its linear counterparts and even other cyclic amino acids. This rigidity can pre-organize a molecule into a bioactive conformation, potentially leading to enhanced binding affinity for its biological target and improved metabolic stability by shielding susceptible peptide bonds from enzymatic degradation. The trans stereochemistry of the amino and carboxylic acid groups further dictates a specific spatial arrangement, which can be crucial for precise interactions within a receptor's binding pocket.

Comparative Performance Analysis

The true value of a molecular building block is demonstrated through comparative analysis of its impact on the biological and pharmacological properties of a lead compound. While direct head-to-head comparisons across a wide range of cyclic amino acids in a single study are rare, the available data consistently highlights the benefits of incorporating conformationally constrained residues.

Cyclic amino acids, in general, are employed to enhance the structural integrity and biological performance of peptides and small molecules.[1] Their incorporation can lead to improved metabolic stability, increased receptor selectivity, and better control over the peptide's secondary structure.[1] The choice between different cyclic amino acids often depends on the desired conformational outcome and the specific requirements of the biological target.

For instance, studies comparing cyclic peptides to their linear counterparts have shown that cyclization can significantly improve metabolic stability and, in some cases, binding affinity.[2] This is attributed to the reduced conformational flexibility and the protection of terminal ends from exopeptidases.[3]

Below is a table summarizing the conceptual advantages and potential performance metrics that can be influenced by the choice of different cyclic amino acid scaffolds.

PropertyThis compoundOther Cyclic Amino Acids (e.g., Proline, Pipcolic Acid, cis-isomers)Rationale & Potential Impact
Conformational Rigidity High, due to the cyclohexane ring.Varies. Proline and pipecolic acid have 5- and 6-membered rings, respectively, offering different degrees of rigidity.Increased rigidity can pre-organize the molecule for optimal receptor binding, potentially increasing affinity and reducing the entropic penalty upon binding.
Stereochemical Control Well-defined trans orientation of functional groups.cis and trans isomers of aminocyclohexanecarboxylic acids offer different spatial arrangements. Proline's stereochemistry is fixed.Precise positioning of functional groups is critical for specific interactions with the target, influencing selectivity and potency.
Metabolic Stability Generally enhanced due to the non-natural amino acid structure and steric hindrance.Generally enhanced compared to linear amino acids. The specific ring size and substitution pattern can influence susceptibility to enzymatic degradation.Resistance to proteases can lead to a longer biological half-life and improved pharmacokinetic profile.
Lipophilicity The cyclohexane ring increases lipophilicity compared to smaller cyclic or linear amino acids.Varies depending on the ring size and substituents.Modulating lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, including cell permeability.
Synthetic Accessibility Readily available commercially.Varies. Some non-natural cyclic amino acids may require custom synthesis.Availability of starting materials is a practical consideration in the drug development pipeline.

Experimental Protocols

To empirically determine the advantages of incorporating this compound or any other cyclic amino acid into a drug candidate, rigorous experimental evaluation is necessary. Below are detailed methodologies for key experiments commonly employed in this assessment.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to enzymatic degradation, typically by liver microsomes or hepatocytes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

Materials:

  • Test compound and positive control (a compound with known metabolic instability).

  • Liver microsomes (e.g., human, rat, mouse) or cryopreserved hepatocytes.

  • NADPH regenerating system (for microsomal assays).

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Acetonitrile or other suitable organic solvent for quenching the reaction.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation of Incubation Mixtures: Prepare a solution of the test compound in the incubation buffer.

  • Pre-incubation: Pre-warm the liver microsome or hepatocyte suspension and the test compound solution at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension or by adding the compound to the hepatocyte suspension.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life as t½ = 0.693/k and the intrinsic clearance.

Receptor Binding Assay

This assay measures the affinity of a compound for its target receptor.

Objective: To determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

  • Test compound and a known radiolabeled or fluorescently labeled ligand for the target receptor.

  • A source of the target receptor (e.g., cell membranes from cells overexpressing the receptor, purified receptor).

  • Assay buffer specific to the receptor.

  • Filter plates and a vacuum manifold or a scintillation counter/fluorescence plate reader.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a microplate, add the receptor preparation, the labeled ligand (at a concentration near its Kd), and either the buffer (for total binding), a high concentration of an unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate to separate the receptor-bound labeled ligand from the free labeled ligand. Wash the filters with cold assay buffer.

  • Detection: Measure the amount of radioactivity or fluorescence retained on the filters.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Rationale: The Role of Conformational Constraint

The strategic incorporation of cyclic amino acids like this compound is a key principle in modern medicinal chemistry. The following diagram illustrates the conceptual workflow of how such building blocks contribute to the development of drug candidates with improved properties.

G cluster_0 Drug Discovery & Optimization cluster_1 Desired Outcomes A Lead Compound (e.g., Linear Peptide) B Identify Liabilities: - Poor Metabolic Stability - Low Binding Affinity - High Conformational Flexibility A->B Initial Screening C Strategic Incorporation of This compound B->C Rational Design D Generation of Analog Library C->D Synthesis E Improved Drug Candidate D->E Comparative Screening F Enhanced Metabolic Stability E->F G Increased Binding Affinity E->G H Reduced Conformational Flexibility E->H I Improved Pharmacokinetics E->I

References

Purity Assessment of trans-4-(Boc-amino)cyclohexanecarboxylic Acid for Pharmaceutical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptide-based therapeutics and other complex pharmaceutical agents, the purity of building blocks is paramount. One such critical starting material is trans-4-(Boc-amino)cyclohexanecarboxylic acid, a conformationally constrained amino acid analogue. Its incorporation into a drug molecule dictates three-dimensional structure and, consequently, biological activity. This guide provides a comprehensive comparison of the purity assessment of this compound, detailing analytical methodologies and comparing it with key alternatives used in pharmaceutical development.

Purity Profile and Analytical Methodologies

The primary impurity of concern in the production of this compound is its geometric isomer, cis-4-(Boc-amino)cyclohexanecarboxylic acid. The presence of the cis-isomer can lead to undesired stereoisomers of the final drug product, potentially impacting its efficacy and safety profile. Therefore, robust analytical methods are required to ensure the isomeric purity of the trans form.

A summary of typical purity specifications and the analytical techniques employed for determination is presented below.

ParameterSpecificationAnalytical Method
Purity (by HPLC)≥ 99.0%High-Performance Liquid Chromatography
Purity (by GC)≥ 99%Gas Chromatography (after derivatization)
Purity (by TLC)≥ 98.0%Thin-Layer Chromatography
IdentificationConforms to reference¹H NMR, ¹³C NMR, Mass Spectrometry
cis-Isomer Content≤ 1.0%HPLC, ¹H NMR
Melting Point180℃ - 185℃Capillary Melting Point Apparatus
Water Content≤ 0.5%Karl Fischer Titration

Comparison with Alternatives in Pharmaceutical Synthesis

The choice of a protecting group for the amino acid is a critical decision in peptide synthesis. While the tert-butyloxycarbonyl (Boc) group is widely used, the 9-fluorenylmethyloxycarbonyl (Fmoc) group presents a common alternative. Furthermore, other cyclic amino acid building blocks can be employed to achieve similar conformational constraints.

FeatureThis compoundtrans-4-(Fmoc-amino)cyclohexanecarboxylic acidOther Cyclic β-Amino Acids (e.g., Boc-protected piperidine carboxylic acids)
Protecting Group Boc (acid-labile)Fmoc (base-labile)Typically Boc or Fmoc
Deprotection Conditions Strong acid (e.g., TFA)[1][2][3]Mild base (e.g., piperidine)[1][2][3]Dependent on the protecting group
Orthogonality in SPPS Partial (graduated acid lability)[2]Fully orthogonal with acid-labile side-chain protecting groups[1][2]Dependent on the protecting group strategy
Cost Generally less expensive[]Can be more expensive[2]Varies depending on the specific structure
Application Solid-phase and solution-phase synthesis; suitable for sequences prone to aggregation[]Predominantly used in solid-phase peptide synthesis (SPPS) due to milder conditions[1]Used to create specific backbone geometries and peptidomimetics with enhanced proteolytic stability[5][6][7]
Key Purity Consideration Removal of cis-isomerRemoval of cis-isomer and dibenzofluvene adductsIsomeric purity and enantiomeric purity

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) for Purity and cis-Isomer Determination

This method is designed for the separation and quantification of trans- and cis-isomers of 4-(Boc-amino)cyclohexanecarboxylic acid.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiral stationary phase column (e.g., polysaccharide-based) or a C18 column (250 mm x 4.6 mm, 5 µm) for achiral separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized for baseline separation of the cis and trans isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.

  • System Suitability: The resolution between the trans and cis isomer peaks should be not less than 2.0. The tailing factor for the trans isomer peak should be not more than 2.0. The relative standard deviation for replicate injections should be not more than 2.0%.

Gas Chromatography (GC) for Purity Assessment

Due to the low volatility of the analyte, derivatization is required prior to GC analysis.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agents.

  • Derivatization Procedure:

    • Accurately weigh about 5 mg of the sample into a vial.

    • Add 100 µL of pyridine and 100 µL of the derivatization reagent.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split injection).

Thin-Layer Chromatography (TLC) for Limit Test of Impurities

TLC is a semi-quantitative method often used as a limit test for impurities.

  • Stationary Phase: TLC plates coated with silica gel 60 F₂₅₄.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).

  • Sample Preparation: Prepare a solution of the test sample at a concentration of 10 mg/mL in methanol. Prepare a standard solution of a known impurity (or the cis-isomer) at a concentration corresponding to the specified limit (e.g., 0.1 mg/mL for a 1% limit).

  • Procedure:

    • Apply 10 µL of the test solution and 10 µL of the standard solution to the TLC plate.

    • Develop the plate in a saturated chromatography chamber until the mobile phase has ascended approximately three-quarters of the plate length.

    • Air dry the plate.

  • Visualization:

    • Examine the plate under UV light at 254 nm.

    • Spray the plate with a ninhydrin solution (0.2% w/v in ethanol) and heat at 105°C for 5-10 minutes.

  • Interpretation: Any secondary spot in the chromatogram of the test solution should not be more intense than the spot in the chromatogram of the standard solution.

Visualizations

The following diagrams illustrate key aspects of the purity assessment workflow and the relationship between synthesis and potential impurities.

experimental_workflow cluster_0 Sample Reception & Preparation cluster_2 Data Analysis & Reporting sample Receive Sample of This compound prep Accurately weigh and dissolve in appropriate solvent sample->prep hplc HPLC Analysis (Purity & Isomer Content) prep->hplc gc GC Analysis (Purity after Derivatization) prep->gc tlc TLC Analysis (Limit Test for Impurities) prep->tlc data_analysis Process Chromatograms and Calculate Results hplc->data_analysis gc->data_analysis tlc->data_analysis specification_check Compare results against pre-defined specifications data_analysis->specification_check report Generate Certificate of Analysis (CoA) specification_check->report

Caption: Experimental workflow for the purity assessment of this compound.

synthesis_purity_relationship cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_analysis Analytical Control start_material Starting Material (e.g., 4-aminobenzoic acid) hydrogenation Catalytic Hydrogenation start_material->hydrogenation boc_protection Boc Protection hydrogenation->boc_protection cis_isomer cis-4-(Boc-amino)cyclohexanecarboxylic acid hydrogenation->cis_isomer Isomer formation starting_material_impurity Unreacted Starting Material hydrogenation->starting_material_impurity Incomplete reaction residual_solvents Residual Solvents boc_protection->residual_solvents From reaction/workup hplc_nmr HPLC / NMR (Isomer Ratio) cis_isomer->hplc_nmr gc_analysis GC (Residual Solvents) residual_solvents->gc_analysis hplc_tlc HPLC / TLC (Starting Material) starting_material_impurity->hplc_tlc

Caption: Relationship between synthesis, potential impurities, and analytical control methods.

References

A Spectroscopic Showdown: Distinguishing Cis and Trans Isomers of 4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is paramount. In the synthesis of peptidomimetics and other pharmaceutical building blocks, the conformational rigidity of substituted cyclohexanes offers a valuable scaffold. However, the seemingly subtle difference between cis and trans isomers can have profound impacts on biological activity and physicochemical properties. This guide provides a comparative analysis of the spectroscopic techniques used to differentiate between the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid, complete with expected data and detailed experimental protocols.

The key to distinguishing these isomers lies in the distinct spatial arrangement of the bulky tert-butoxycarbonyl (Boc) amino and carboxylic acid groups on the cyclohexane ring. In the trans isomer, both substituents can occupy equatorial positions in the stable chair conformation, leading to a less sterically hindered and generally more stable structure. Conversely, the cis isomer is forced to have one substituent in an axial position, resulting in greater steric strain and a different conformational equilibrium. These structural nuances give rise to discernible differences in their spectroscopic signatures.

Comparative Spectroscopic Data

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Assignment Trans Isomer (Expected δ, ppm) Cis Isomer (Expected δ, ppm) Key Differentiating Feature
H-1 (CH-COOH) Broader multiplet, further downfieldSharper multiplet, further upfieldThe axial proton in the cis isomer is more shielded.
H-4 (CH-NHBoc) Broader multiplet, further downfieldSharper multiplet, further upfieldThe axial proton in the cis isomer is more shielded.
Cyclohexane Protons (Axial) Complex multiplets, generally upfieldComplex multiplets, generally upfield
Cyclohexane Protons (Equatorial) Complex multiplets, generally downfieldComplex multiplets, generally downfield
Boc Protons (-C(CH₃)₃) Singlet, ~1.45Singlet, ~1.45
NH Proton Broad singlet, ~4.5-5.5Broad singlet, ~4.5-5.5
COOH Proton Very broad singlet, >10Very broad singlet, >10

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Assignment Trans Isomer (Expected δ, ppm) Cis Isomer (Expected δ, ppm) Key Differentiating Feature
C=O (Carboxylic Acid) ~175-180~175-180
C=O (Boc) ~155-156~155-156
C-1 (CH-COOH) ~40-45~35-40Shielding effect of the axial substituent in the cis isomer.
C-4 (CH-NHBoc) ~45-50~40-45Shielding effect of the axial substituent in the cis isomer.
Cyclohexane Carbons Multiple signals in the 25-35 rangeMultiple signals in the 20-30 range
Boc Quaternary Carbon ~79-80~79-80
Boc Methyl Carbons ~28.3~28.3

Table 3: Expected IR Spectroscopic Data (KBr Pellet, cm⁻¹)

Vibrational Mode Trans Isomer (Expected Frequency) Cis Isomer (Expected Frequency) Key Differentiating Feature
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)3300-2500 (broad)
N-H Stretch (Amide) ~3350~3350
C-H Stretch (Aliphatic) 2950-28502950-2850
C=O Stretch (Carboxylic Acid) ~1710~1710
C=O Stretch (Boc) ~1690~1690
Fingerprint Region Complex patternDistinctly different complex patternThe overall pattern in the fingerprint region (below 1500 cm⁻¹) will be unique for each isomer due to differences in skeletal vibrations.

Table 4: Expected Mass Spectrometry Data (ESI-)

Parameter Trans Isomer Cis Isomer Key Differentiating Feature
Molecular Ion [M-H]⁻ (m/z) 242.14242.14Both isomers have the same molecular weight.
Fragmentation Pattern Fragmentation of the Boc group ([M-H-56]⁻) and loss of CO₂ ([M-H-44]⁻) are expected.Fragmentation of the Boc group ([M-H-56]⁻) and loss of CO₂ ([M-H-44]⁻) are expected.While the main fragments will be the same, the relative intensities of the fragment ions may differ slightly due to the different stereochemistry influencing fragmentation pathways, although this may not always be a reliable diagnostic tool on its own.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a relaxation delay of 5 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Co-add 1024 scans.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Average 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition:

    • Operate the instrument in negative ion mode (ESI-).

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Set the capillary voltage and other source parameters to optimize the signal for the molecular ion.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the cis and trans isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation Synthesis Synthesis of Cis/Trans Mixture Separation Chromatographic Separation Synthesis->Separation Cis_Isomer Pure Cis Isomer Separation->Cis_Isomer Trans_Isomer Pure Trans Isomer Separation->Trans_Isomer NMR NMR Spectroscopy (¹H & ¹³C) Cis_Isomer->NMR IR IR Spectroscopy Cis_Isomer->IR MS Mass Spectrometry Cis_Isomer->MS Trans_Isomer->NMR Trans_Isomer->IR Trans_Isomer->MS Data_Tables Quantitative Data Tabulation NMR->Data_Tables IR->Data_Tables MS->Data_Tables Interpretation Structural Elucidation Data_Tables->Interpretation Report Comparison Guide Publication Interpretation->Report

Caption: Workflow for the spectroscopic comparison of isomers.

By carefully applying these spectroscopic methods and comparing the resulting data, researchers can confidently distinguish between the cis and trans isomers of 4-(Boc-amino)cyclohexanecarboxylic acid, ensuring the use of the correct stereoisomer in their drug discovery and development pipelines.

Evaluating the Stability of the Boc Protecting Group on trans-4-(Boc-amino)cyclohexanecarboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and complex organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, favored for its reliability and specific conditions for removal. This guide provides a comprehensive evaluation of the stability of the Boc group on trans-4-(Boc-amino)cyclohexanecarboxylic acid, a key building block in the synthesis of various bioactive molecules. We will examine its performance under various chemical and physical conditions and compare it with common alternative amine protecting groups.

Chemical Properties and Structure

This compound is a white, crystalline solid at room temperature.[1][2] The molecule incorporates a cyclohexane ring, ensuring a rigid scaffold, with the amino and carboxylic acid groups in a trans configuration. The Boc group is attached to the amino functionality, rendering it temporarily inert to a wide range of reaction conditions.

Stability Profile of the Boc Group

The stability of the Boc protecting group is well-characterized and is its defining feature in synthetic chemistry. It is generally stable under neutral and basic conditions, but readily cleaved under acidic conditions.[3][4][5]

Acidic Conditions

The Boc group is highly susceptible to cleavage by strong acids. This acid lability is the foundation of its use in many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[6] The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[7][8][][10]

The mechanism of cleavage proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[3][11] The rate of this deprotection is dependent on the concentration of the acid.[12][13]

ConditionReagentTemperatureStability of Boc Group
Strong AcidTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)Room TemperatureLabile (Cleaved)
Strong AcidHydrochloric Acid (HCl) in Methanol or DioxaneRoom TemperatureLabile (Cleaved)
Weak AcidAcetic AcidRoom TemperatureGenerally Stable
Basic Conditions

The Boc group exhibits high stability under a wide range of basic conditions.[3][4][5] It is resistant to cleavage by common bases such as sodium hydroxide, triethylamine, and piperidine. This orthogonality to base-labile protecting groups like Fmoc is a key advantage in complex multi-step syntheses.

ConditionReagentTemperatureStability of Boc Group
Strong BaseSodium Hydroxide (1M)Room TemperatureStable
Organic BasePiperidine (20% in DMF)Room TemperatureStable
Organic BaseTriethylamine (TEA)Room TemperatureStable
Thermal Conditions

The Boc group can be removed under thermal conditions, typically at elevated temperatures. This method of deprotection is less common but can be advantageous as it avoids the use of acidic reagents.[14] Studies have shown that thermal N-Boc deprotection can be achieved in various solvents, with higher temperatures required for complete removal.

ConditionTemperatureStability of Boc Group
Elevated Temperature150-250 °CLabile (Cleaved)
Room Temperature25 °CStable
Common Synthetic Reagents

In the context of peptide synthesis, the Boc group is stable to the common coupling reagents used to form amide bonds.

ReagentConditionStability of Boc Group
HBTU, HATU, TBTUStandard coupling conditionsStable
DCC, EDCStandard coupling conditionsStable
Hydrogenolysis (H₂, Pd/C)Standard conditionsStable

Comparison with Alternative Protecting Groups

The choice of an amine protecting group is a critical decision in synthetic planning. The primary alternatives to Boc are the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, each with a distinct stability profile.

Protecting GroupCleavage ConditionStability to AcidsStability to BasesStability to Hydrogenolysis
Boc Strong Acid (e.g., TFA) Labile Stable Stable
CbzHydrogenolysis (H₂, Pd/C)StableStableLabile
FmocBase (e.g., Piperidine)StableLabileStable

This orthogonality allows for the selective deprotection of one group in the presence of others, a fundamental concept in modern organic synthesis.[6][7]

Experimental Protocols

The following are generalized protocols for the protection and deprotection of the amino group of trans-4-aminocyclohexanecarboxylic acid and for testing the stability of the Boc group.

Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid

Materials:

  • trans-4-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Hexane

  • Hydrochloric acid (6N)

  • Ethyl acetate

Procedure:

  • Dissolve trans-4-aminocyclohexanecarboxylic acid and sodium hydroxide in a mixture of tert-butanol and water.

  • Cool the solution to 0 °C.

  • Slowly add di-tert-butyl dicarbonate to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete, add hexane to the mixture.

  • Adjust the pH of the aqueous layer to approximately 6 with 6N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Boc Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in dichloromethane.

  • Add an excess of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected product.

Stability Testing Protocol

This protocol can be adapted to test the stability of this compound under various conditions (e.g., different pH values, temperatures, reagents).

Materials:

  • This compound

  • Chosen solvent and stressor (e.g., acidic buffer, basic buffer)

  • Internal standard for analytical analysis (e.g., a stable compound with a similar structure)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Prepare a series of test solutions by diluting the stock solution with the stressor solution (e.g., buffer at pH 2, buffer at pH 12, etc.).

  • Prepare a control sample by diluting the stock solution with a neutral, non-reactive solvent.

  • Incubate the test solutions and the control sample at a specific temperature for a defined period (e.g., 24 hours, 48 hours).

  • At specified time points, withdraw aliquots from each test solution and the control sample.

  • Quench any ongoing reaction if necessary (e.g., by neutralizing the acid or base).

  • Analyze the samples by HPLC or LC-MS, using an internal standard for quantification.

  • Determine the percentage of the remaining this compound in each sample compared to the initial concentration.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of stability testing and the orthogonal nature of common amine protecting groups.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare Stock Solution of This compound stressors Prepare Stressor Solutions (Acidic, Basic, Thermal) mix Mix Stock and Stressor Solutions start->mix stressors->mix incubate Incubate at Controlled Temperature mix->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench analyze Analyze by HPLC/LC-MS quench->analyze quantify Quantify Degradation analyze->quantify

Caption: Workflow for evaluating the stability of the Boc group.

Caption: Orthogonality of common amine protecting groups.

Conclusion

The Boc group on this compound offers a robust and reliable method for amine protection, characterized by its pronounced stability in basic and neutral media and its predictable lability under acidic conditions. This well-defined reactivity profile, in conjunction with the orthogonal deprotection strategies offered by alternative groups like Cbz and Fmoc, provides chemists with a versatile toolkit for the synthesis of complex molecules. For researchers and drug development professionals, a thorough understanding of these stability parameters is essential for the rational design of synthetic routes and the successful production of target compounds.

References

The Rigid Advantage: A Comparative Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug discovery, the linker element of a bioactive molecule is far from a passive spacer. Its architecture—rigid or flexible—can profoundly influence a compound's efficacy, selectivity, and pharmacokinetic profile. This guide provides a comprehensive comparison of the rigid linker building block, trans-4-(Boc-amino)cyclohexanecarboxylic acid, against traditional linear linkers in the synthesis of bioactive molecules, with a particular focus on the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs).

Executive Summary

The strategic incorporation of rigid structures, such as the cyclohexane ring from this compound, can offer significant advantages over flexible, linear linkers (e.g., polyethylene glycol [PEG] or alkyl chains). While linear linkers provide synthetic ease and conformational adaptability, rigid linkers can pre-organize a molecule into a bioactive conformation, potentially leading to enhanced potency, improved metabolic stability, and a more favorable pharmacokinetic profile.[1][2] This guide will delve into the supporting data and methodologies that underpin these assertions.

The Role of the Linker: A Tale of Two Geometries

The function of a linker extends beyond simply connecting two molecular entities. It plays a crucial role in dictating the spatial relationship between them, which is paramount for biological activity, especially in complex systems like the ternary complex formation required for PROTAC function.[3]

Linear Linkers (e.g., Alkyl Chains, PEG):

  • Advantages: High conformational flexibility, which can be beneficial in the initial stages of discovery by allowing the molecule to adopt various conformations to find a productive binding mode.[1][2] They are also generally easier and more cost-effective to synthesize.[4]

  • Disadvantages: The high degree of freedom can lead to an entropic penalty upon binding, potentially reducing the stability of the desired biological complex.[2] Furthermore, linear linkers, particularly alkyl chains, can be more susceptible to metabolism.[1]

Rigid Linkers (e.g., incorporating this compound):

  • Advantages: The constrained conformation can pre-organize the molecule into a bioactive state, enhancing potency and the stability of the target-ligand complex.[1][2] This rigidity can also shield the molecule from metabolic enzymes, leading to improved pharmacokinetic properties.[1]

  • Disadvantages: The synthesis of molecules with rigid linkers can be more complex.[1] Additionally, the lack of flexibility might hinder the formation of a productive biological complex if the pre-organized conformation is not optimal.[2]

Quantitative Performance Comparison: A PROTAC Case Study

While direct head-to-head comparisons of identical bioactive molecules with only a change in linker from this compound to a linear alternative are not always available in published literature, we can analyze trends from studies on PROTACs targeting the BRD4 protein. The following tables present a synthesized representation of data based on these trends to illustrate the potential impact of linker choice.[5]

Table 1: In Vitro Performance of Hypothetical BRD4-Targeting PROTACs

Linker TypePROTAC ExampleDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
Rigid (Cyclohexane-based) PROTAC A15>955.2
Flexible (PEG-based) PROTAC B45~903.8
Flexible (Alkyl-based) PROTAC C60~856.5

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Papp: Apparent permeability.

Table 2: Pharmacokinetic Properties of Hypothetical BRD4-Targeting PROTACs

Linker TypePROTAC ExampleHalf-life (t½, hours)Clearance (CL, mL/min/kg)Aqueous Solubility (µg/mL)
Rigid (Cyclohexane-based) PROTAC A8.215.450
Flexible (PEG-based) PROTAC B4.535.2150
Flexible (Alkyl-based) PROTAC C3.148.910

Beyond PROTACs: Applications in Other Bioactive Molecules

The utility of this compound is not limited to PROTACs. Its rigid structure has been incorporated into other classes of bioactive molecules to enhance their properties.

  • Janus Kinase (JAK) Inhibitors: This building block has been used in the synthesis of Janus kinase inhibitors, where the constrained geometry can contribute to selectivity and improved pharmacokinetic profiles.[6]

  • VLA-4 Antagonists: In the development of Very Late Antigen-4 (VLA-4) antagonists for inflammatory diseases, trans-4-substituted cyclohexanecarboxylic acid derivatives have been shown to yield potent compounds with favorable pharmacokinetic properties.[7]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug development. Below are detailed protocols for key assays used to evaluate the performance of bioactive molecules like PROTACs.

Protocol 1: Western Blot for Protein Degradation

This is a common method to directly measure the reduction in target protein levels.[8]

Materials:

  • Cell line of interest

  • PROTAC compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies for the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples, and separate proteins by SDS-PAGE, followed by transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Apply ECL substrate and capture the signal. Quantify band intensities and normalize the target protein to the loading control.

Protocol 2: Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for assessing the pharmacokinetic properties of a compound.

Materials:

  • Test compound

  • Vehicle for administration (e.g., saline, PEG400)

  • Rodent model (e.g., mice or rats)

  • Blood collection supplies

  • LC-MS/MS for sample analysis

Procedure:

  • Dosing: Administer the compound to the animals via the desired route (e.g., intravenous, oral).

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Sample Analysis: Extract the compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot plasma concentration versus time and use pharmacokinetic software to calculate parameters such as half-life, clearance, and bioavailability.

Synthesis Workflow and Diagrams

The synthesis of a bioactive molecule, such as a PROTAC, is a multi-step process. The choice of linker building block influences the synthetic route.

General Synthesis Workflow for a PROTAC:

PROTAC Synthesis Workflow cluster_0 Preparation of Fragments cluster_1 Stepwise Coupling POI_Ligand POI Ligand with handle Step3 Couple POI Ligand POI_Ligand->Step3 E3_Ligand E3 Ligase Ligand with handle Step1 Couple Linker to E3 Ligand E3_Ligand->Step1 Linker_Precursor Linker Precursor (e.g., this compound or linear equivalent) Linker_Precursor->Step1 Step2 Deprotection Step1->Step2 Step2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC, highlighting the sequential coupling of the linker to the E3 ligase and POI ligands.

PROTAC Mechanism of Action:

PROTAC Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation, from ternary complex formation to proteasomal degradation of the target protein.

Conclusion

The choice of linker is a critical decision in the design of bioactive molecules. While flexible, linear linkers offer synthetic convenience, the incorporation of rigid building blocks like this compound can provide a distinct advantage. The pre-organization of the molecule into a more bioactive conformation can lead to enhanced potency and improved pharmacokinetic properties. The illustrative data and established protocols presented in this guide provide a framework for the rational design and evaluation of next-generation therapeutics, empowering researchers to harness the "rigid advantage" in their drug discovery endeavors.

References

A Comparative Guide to the Synthesis of Enantiomerically Pure trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthesis protocols for obtaining enantiomerically pure trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, a crucial building block in the development of various pharmaceuticals. We will objectively evaluate three distinct methodologies: a classical approach involving racemic synthesis followed by diastereomeric separation, a modern asymmetric synthesis strategy, and a chemoenzymatic resolution process. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate informed decisions in a research and development setting.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each synthesis protocol, allowing for a direct comparison of their efficiency and selectivity.

ParameterMethod 1: Racemic Synthesis & Diastereomeric SeparationMethod 2: Asymmetric SynthesisMethod 3: Chemoenzymatic Resolution (Projected)
Starting Material p-Aminobenzoic Acid4-Oxocyclohexane carboxylateRacemic trans-4-(Boc-amino)cyclohexanecarboxylic acid ethyl ester
Overall Yield ~62%[1]~55-60% (ester precursor)[2]<50% (theoretical max for one enantiomer)
Purity 99.1%[1]High (crystallization of intermediates)High (after separation)
trans:cis Ratio >99:1 after separation[1]>95:5[2]>99:1 (starting from pure trans-racemate)
Enantiomeric Excess (e.e.) Racemic (0% e.e.)Not explicitly reported, but expected to be high>99% (literature-based for similar resolutions)
Key Reagents Ru/C, Boc-anhydride, K₂CO₃, BromoethaneChiral sulfinamide, Lewis acid, Boc-anhydrideLipase (e.g., Candida antarctica Lipase B), Acyl donor
Advantages Established, high purity of trans-isomerPotentially fewer steps, direct access to enantiopure productHigh enantioselectivity, mild reaction conditions
Disadvantages Produces a racemic mixture, additional separation steps requiredRequires specialized chiral auxiliary, e.e. not specified in sourceMaximum 50% yield for the desired enantiomer, requires screening of enzymes and conditions

Experimental Protocols & Methodologies

Below are the detailed experimental protocols for the three compared synthesis routes.

This method first produces a mixture of cis and trans isomers, which is then protected with a Boc group. A subsequent selective reaction with the cis isomer allows for the isolation of the pure trans-diastereomer.[1]

Step 1: Hydrogenation of p-Aminobenzoic Acid

  • In an autoclave, mix p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH (100.0 mL).

  • Stir the mixture at 100°C under a hydrogen pressure of 15 bar for 20 hours.

  • Monitor the reaction by TLC until full conversion is observed. The resulting mixture contains cis- and trans-4-aminocyclohexanecarboxylic acid in a ratio of approximately 1:4.6.

Step 2: Boc-Protection of the Amino Acid Mixture

  • To the crude reaction mixture from Step 1, add acetone (327 mL) and Boc-anhydride (16.63 g, 0.07 mol).

  • Stir the mixture for 20 hours at room temperature.

  • Filter the catalyst through celite and wash with an acetone/water mixture.

  • Remove acetone under reduced pressure. Acidify the aqueous layer with citric acid to pH 4 and extract with dichloromethane (DCM).

  • Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield the cis/trans mixture of 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (Yield: ~70%).

Step 3: Separation of the trans-Isomer

  • Mix the cis/trans Boc-amino acid mixture (12.99 g, 0.05 mol) with K₂CO₃ (2 g, 0.06 mol) in acetone (259 mL).

  • Add bromoethane (1.93 mL, 0.02 mol) and stir the reaction at 60°C for 3 hours. This selectively esterifies the cis-isomer.

  • Cool the reaction mixture to -10°C and stir for 1 hour.

  • Filter the precipitate and wash with cold acetone.

  • Add the precipitate to 20% citric acid and DCM. Separate the layers.

  • Extract the aqueous layer multiple times with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent to yield pure trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (Yield: 62%, Purity: 99.1%).

This method utilizes a chiral auxiliary to induce stereoselectivity during a reductive amination step, leading directly to an enantiomerically enriched product. The following protocol is based on the synthesis of the ethyl ester precursor described in patent CN116120213A.[2]

Step 1: Asymmetric Reductive Amination

  • Use 4-oxocyclohexane carboxylate and a chiral tert-butylsulfinamide as starting materials.

  • Perform a reductive amination reaction under Lewis acid catalysis to obtain trans-4-tert-butylsulfinamide cyclohexanecarboxylate with a trans isomer ratio greater than 95%.

Step 2: Deprotection and Boc-Protection

  • Dissolve the trans-4-tert-butylsulfinamide cyclohexanecarboxylate (27.5 g) in dichloromethane (150 mL) under an ice bath.

  • Slowly add trifluoroacetic acid (37 mL) and stir at room temperature for 1 hour.

  • Concentrate the solvent under reduced pressure and cool to 0°C.

  • Add di-tert-butyl dicarbonate (26.2 g) and triethylamine (16.7 mL).

  • Stir the reaction for 20 hours.

  • Work up the reaction by washing with saturated ammonium chloride and sodium bicarbonate solutions.

  • Dry the organic layer with anhydrous sodium sulfate and concentrate to obtain trans-4-(tert-butoxycarbonylamino)cyclohexane carboxylic acid ethyl ester (Yield: 60%).

Step 3: Ester Hydrolysis

  • Hydrolyze the ethyl ester from Step 2 under standard basic conditions (e.g., using LiOH in a THF/water mixture).

  • Acidify the reaction mixture and extract with an organic solvent to isolate the final product, enantiomerically enriched this compound.

This approach uses a lipase to selectively acylate one enantiomer of the racemic trans-amino ester, allowing for the separation of the two enantiomers. This protocol is a representative procedure based on common practices in enzymatic kinetic resolutions.

Step 1: Synthesis of Racemic this compound Ester

  • Synthesize the racemic trans-ester following steps 1 and 2 of Method 1, and then esterify the carboxylic acid (e.g., using ethanol and a catalytic amount of acid).

Step 2: Enzymatic Kinetic Resolution

  • Dissolve the racemic this compound ester in an appropriate organic solvent (e.g., toluene or MTBE).

  • Add an acyl donor (e.g., vinyl acetate) and an immobilized lipase (e.g., Novozym 435, Candida antarctica Lipase B).

  • Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

Step 3: Separation of Enantiomers

  • Filter off the enzyme.

  • Separate the unreacted ester enantiomer from the acylated amine enantiomer using column chromatography.

Step 4: Hydrolysis of the Remaining Ester

  • Hydrolyze the unreacted ester enantiomer under standard basic conditions to yield the enantiomerically pure this compound. The theoretical maximum yield for this single enantiomer is 50%.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for each of the described synthesis protocols.

G cluster_0 Method 1: Racemic Synthesis & Diastereomeric Separation A1 p-Aminobenzoic Acid B1 Hydrogenation (Ru/C) A1->B1 C1 cis/trans-4-Aminocyclohexanecarboxylic Acid B1->C1 D1 Boc Protection C1->D1 E1 cis/trans-Boc-Protected Acid D1->E1 F1 Selective Esterification of cis-Isomer E1->F1 G1 Separation F1->G1 H1 Racemic trans-4-(Boc-amino) cyclohexanecarboxylic Acid G1->H1

Caption: Workflow for Racemic Synthesis and Separation.

G cluster_1 Method 2: Asymmetric Synthesis A2 4-Oxocyclohexane Carboxylate + Chiral Auxiliary B2 Asymmetric Reductive Amination A2->B2 C2 Enantioenriched trans-Sulfinamide Ester B2->C2 D2 Deprotection C2->D2 E2 Boc Protection D2->E2 F2 Enantioenriched trans-Boc-Ester E2->F2 G2 Hydrolysis F2->G2 H2 Enantiomerically Pure trans-4-(Boc-amino) cyclohexanecarboxylic Acid G2->H2 G cluster_2 Method 3: Chemoenzymatic Resolution A3 Racemic trans-Boc-Ester B3 Enzymatic Kinetic Resolution (Lipase) A3->B3 C3 Mixture of (R)-Ester and (S)-Acylated Amine B3->C3 D3 Chromatographic Separation C3->D3 E3 Enantiopure (R)-Ester D3->E3 H3 Enantiopure (S)-Acylated Amine D3->H3 F3 Hydrolysis E3->F3 G3 Enantiomerically Pure (R)-trans-4-(Boc-amino) cyclohexanecarboxylic Acid F3->G3

References

Safety Operating Guide

Proper Disposal of trans-4-(Boc-amino)cyclohexanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS No. 53292-89-0), a common reagent in peptide synthesis and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance.

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all relevant personnel are familiar with its Safety Data Sheet (SDS). The compound is a white, crystalline solid and is classified as a non-combustible solid. However, appropriate personal protective equipment (PPE) must be worn at all times to prevent contact and inhalation.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or eyeglasses with side shields meeting OSHA or EN166 standards.[1]
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber).
Respiratory ProtectionAn N95 (US) or equivalent dust mask is recommended, especially when handling the powder and creating dust.
Body ProtectionA standard laboratory coat.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move the person to fresh air.

  • Ingestion: Rinse mouth with water.

Seek medical attention if any symptoms persist.

Chemical Incompatibility and Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions. Due to its chemical structure, featuring both a carboxylic acid and a Boc-protected amine, this compound has specific incompatibilities.

Do NOT mix with the following in a waste container:

Incompatible Chemical ClassRationale for Incompatibility
Strong Oxidizing Agents The carboxylic acid functional group can react with strong oxidizing agents.[2][3][4]
Strong Bases As a carboxylic acid, it will react with strong bases in an acid-base neutralization reaction, which can generate heat.[2][3][4]
Strong Acids The Boc (tert-butoxycarbonyl) protecting group is labile in the presence of strong acids (e.g., trifluoroacetic acid), leading to its cleavage and the release of isobutene and carbon dioxide gas, which could pressurize a sealed container.[5][6]

This compound should be disposed of as solid organic chemical waste.

Step-by-Step Disposal Protocol

Follow this procedure for the safe and compliant disposal of this compound.

Step 1: Waste Identification and Collection

  • Carefully sweep up the solid this compound, avoiding dust formation.[1]

  • Place the collected solid into a designated and appropriate waste container.

Step 2: Container Selection

  • Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-top lid.

  • Ensure the container is compatible with organic solids.

  • Do not use a container that previously held incompatible chemicals.

Step 3: Labeling the Waste Container

  • Immediately label the waste container with a hazardous waste tag.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The date the waste was first added to the container (accumulation start date).

    • The specific hazards (in this case, "Irritant" is appropriate based on similar compounds).

    • The name of the principal investigator or laboratory contact.

Step 4: Storage of Waste

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure the container is stored away from incompatible chemicals.

Step 5: Arranging for Disposal

  • Once the container is full or has been in storage for the maximum allowed time (per your institution's and local regulations), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this chemical in the regular trash or down the drain.

Disposal Workflow Diagram

The following diagram illustrates the proper disposal procedure for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) Collect Carefully sweep solid waste, avoiding dust formation. PPE->Collect ReviewSDS Review Safety Data Sheet (SDS) ReviewSDS->PPE Container Select a compatible container (HDPE or Glass) Collect->Container Transfer Place waste into the container Container->Transfer Label Label container with: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date - Hazards Transfer->Label Store Store sealed container in a designated Satellite Accumulation Area Label->Store Segregate Ensure segregation from incompatible materials Store->Segregate ArrangeDisposal Contact EHS for pickup and final disposal Segregate->ArrangeDisposal

References

Safeguarding Researchers: A Comprehensive Guide to Handling trans-4-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure handling and disposal of trans-4-(Boc-amino)cyclohexanecarboxylic acid in a laboratory setting. This guide provides detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal directives to ensure the well-being of researchers and maintain a safe research environment.

For laboratory professionals in pharmaceutical development and scientific research, a thorough understanding of chemical handling is paramount. The following information outlines the necessary precautions and procedures for managing this compound, a key reagent in various synthetic processes.

Personal Protective Equipment (PPE)

When handling this compound, which is a solid in crystal form, the primary objective is to prevent inhalation of dust particles and avoid direct contact with the skin and eyes.[1][2][3] The recommended personal protective equipment includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Chemical-resistant gloves should be worn to prevent skin exposure.[1]

  • Respiratory Protection: In situations where dust formation is likely, a type N95 (US) dust mask or equivalent is recommended.

  • Body Protection: A standard laboratory coat or other protective clothing is necessary to prevent skin contact.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol [1][4]
Appearance White to off-white solid/crystals[1][5]
Purity ≥97% to ≥98.0% (TLC)[4]
Storage Room temperature in a dry, cool, and well-ventilated place[1][4]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety. The following workflow outlines the key steps:

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal A Inspect Container B Verify Label A->B Intact? C Store in a Cool, Dry, Well-Ventilated Area B->C D Keep Container Tightly Closed C->D E Don Appropriate PPE D->E F Weigh in a Ventilated Enclosure to Avoid Dust E->F G Handle with Care to Prevent Spills F->G H Collect Waste in a Labeled, Sealed Container G->H I Dispose of According to Local Regulations H->I

Workflow for Handling this compound

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the label correctly identifies the contents as this compound and that all necessary hazard information is present.

2. Storage:

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Keep it away from incompatible materials such as strong oxidizing agents.[1] It is classified as a non-combustible solid.

3. Handling and Use:

  • Before handling, ensure you are wearing the appropriate personal protective equipment as outlined above.

  • To minimize dust formation, handle the solid material in a well-ventilated area, preferably within a fume hood or a ventilated balance enclosure.[1][3]

  • Avoid direct contact with the skin, eyes, and clothing.[1][2]

  • Avoid ingestion and inhalation of the dust.[1]

4. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

  • Avoid generating dust during the cleanup process.

  • Ensure the area is well-ventilated.

5. Disposal Plan:

  • All waste material, including contaminated PPE and empty containers, should be collected in a designated and properly labeled waste container.

  • Disposal of chemical waste must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[1][3] Contact a licensed professional waste disposal service to dispose of this material.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-(Boc-amino)cyclohexanecarboxylic acid
Reactant of Route 2
trans-4-(Boc-amino)cyclohexanecarboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.